molecular formula C7H7BBrClO3 B591768 6-Bromo-2-chloro-3-methoxyphenylboronic acid CAS No. 957062-55-4

6-Bromo-2-chloro-3-methoxyphenylboronic acid

Cat. No.: B591768
CAS No.: 957062-55-4
M. Wt: 265.294
InChI Key: YITPGJUOVXQLPQ-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-3-methoxyphenylboronic acid (CAS 957062-55-4) is a versatile arylboronic acid building block essential in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its primary research value lies in Suzuki-Miyaura cross-coupling, where it serves as a key precursor for the synthesis of biaryl and heterobiaryl structures. The compound's molecular formula is C7H7BBrClO3, with a molecular weight of 265.30 g/mol . It features a boronic acid functional group that readily couples with various aryl halides in the presence of a palladium catalyst, enabling the construction of complex molecular architectures found in pharmaceutical intermediates and organic materials. The distinct substitution pattern of bromo and chloro groups on the methoxyphenyl ring allows for selective, sequential functionalization, making it a valuable scaffold for constructing compound libraries and target molecules in medicinal chemistry and drug discovery programs. This product is intended for research and development purposes only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Handle with appropriate safety precautions. Harmful by inhalation, in contact with skin, and if swallowed . Personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles, is required. Use only in a well-ventilated area or chemical fume hood . For storage, maintain the product in a closed vessel under an inert atmosphere at 2-8°C to ensure long-term stability .

Properties

IUPAC Name

(6-bromo-2-chloro-3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrClO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITPGJUOVXQLPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Cl)OC)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656913
Record name (6-Bromo-2-chloro-3-methoxyphenyl)boronic acid
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Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957062-55-4
Record name B-(6-Bromo-2-chloro-3-methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957062-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Bromo-2-chloro-3-methoxyphenyl)boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-2-chloro-3-methoxyphenylboronic acid: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-bromo-2-chloro-3-methoxyphenylboronic acid, a key building block in modern organic synthesis. Its unique substitution pattern makes it a valuable reagent for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This document outlines its physicochemical properties, safety information, and detailed experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation.

Core Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its appropriate handling, storage, and use in chemical reactions.

PropertyValueSource
Molecular Formula C₇H₇BBrClO₃[1][2]
Molecular Weight 265.29 g/mol [2]
CAS Number 957062-55-4[2][3]
Appearance White to off-white solidTypical for phenylboronic acids
Boiling Point 403 °C at 760 mmHg[1]
Melting Point Not explicitly reported for this specific compound. Similar substituted phenylboronic acids exhibit melting points in the range of 100-200 °C.General knowledge
Solubility Soluble in organic solvents such as methanol, ethanol, and dimethylformamide. Limited solubility in water.General knowledge on boronic acids

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is synthesized from safety data sheets of structurally similar compounds.

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity, Oral Category 4H302: Harmful if swallowed. P264, P270, P301+P312, P330, P501
Skin Corrosion/Irritation Category 2H315: Causes skin irritation. P264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation. P264, P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation. P261, P271, P304+P340, P312, P403+P233, P405, P501

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound lies in its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl and substituted aromatic compounds.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (in this case, this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.

Suzuki_Miyaura_Reaction cluster_reaction reagent1 This compound reaction + reagent1->reaction reagent2 Aryl/Vinyl Halide (R-X) reagent2->reaction catalyst Pd Catalyst reaction_label Suzuki-Miyaura Coupling catalyst->reaction_label base Base base->reaction_label product Coupled Product reaction->product

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or vinyl halide/triflate

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl/vinyl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent(s) via syringe. Subsequently, add the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS, usually 2-24 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

Suzuki_Protocol_Workflow setup 1. Reaction Setup: Combine boronic acid, halide, and base in a flask. inert 2. Inert Atmosphere: Purge the flask with Argon or Nitrogen. setup->inert add 3. Reagent Addition: Add degassed solvent and Palladium catalyst. inert->add react 4. Reaction: Heat and stir the mixture. add->react workup 5. Work-up: Cool, dilute, and perform aqueous washes. react->workup purify 6. Purification: Dry, concentrate, and purify by column chromatography. workup->purify Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization boronic_acid This compound suzuki Suzuki-Miyaura Coupling boronic_acid->suzuki scaffold Core Scaffold (e.g., Heterocycle Halide) scaffold->suzuki library Library of Potential Inhibitors suzuki->library kinase_assay Kinase Activity Assay library->kinase_assay cell_assay Cell-based Proliferation Assay kinase_assay->cell_assay sar Structure-Activity Relationship (SAR) Studies cell_assay->sar sar->scaffold Iterative Design lead_compound Lead Compound Identification sar->lead_compound adme_tox ADME/Tox Profiling lead_compound->adme_tox preclinical Preclinical Candidate adme_tox->preclinical Kinase_Signaling_Pathway receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras Activation raf Raf ras->raf Activation mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation transcription Transcription Factors erk->transcription Activation proliferation Cell Proliferation, Survival transcription->proliferation inhibitor Kinase Inhibitor (Synthesized using the boronic acid) inhibitor->raf Inhibition

References

An In-depth Technical Guide to 6-Bromo-2-chloro-3-methoxyphenylboronic acid (CAS: 957062-55-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-2-chloro-3-methoxyphenylboronic acid, a key building block in synthetic organic chemistry. This document details its chemical properties, applications, and relevant experimental protocols, with a focus on its role in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development.

Core Compound Data

This compound is a substituted phenylboronic acid that serves as a versatile reagent in modern organic synthesis. Its utility primarily stems from its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of bromo, chloro, and methoxy functionalities on the phenyl ring allows for multi-faceted synthetic strategies and the introduction of this specific structural motif into larger, more complex molecules.

PropertyValueSource
CAS Number 957062-55-4[1]
IUPAC Name (6-Bromo-2-chloro-3-methoxyphenyl)boronic acid[2]
Molecular Formula C₇H₇BBrClO₃
Molecular Weight 265.29 g/mol [3]
Primary Applications Pharmaceutical intermediate, Reagent for Synthesis, Medicinal Chemistry[2]

Physicochemical Properties (Predicted)

PropertyPredicted Value
Melting Point Data not available
Boiling Point Data not available
Density Data not available

Synthesis

A general and widely applicable method for the synthesis of arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. For this compound, a plausible synthetic route would start from 1-bromo-3-chloro-2-methoxybenzene.

A detailed, step-by-step experimental protocol for a similar synthesis is provided below. Researchers should note that optimization of reaction conditions may be necessary for this specific substrate.

Experimental Protocol: General Synthesis of an Arylboronic Acid
  • Lithiation: Dissolve the starting aryl halide (e.g., 1-bromo-3-chloro-2-methoxybenzene) in an anhydrous, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Formation of the Organometallic Reagent: Slowly add a solution of an organolithium reagent, such as n-butyllithium (n-BuLi), to the cooled solution of the aryl halide. The reaction is typically rapid and exothermic. Stir the mixture at -78 °C for a specified time (e.g., 1-2 hours) to ensure complete formation of the aryllithium species.

  • Borylation: To the cold aryllithium solution, add a trialkyl borate, such as trimethyl borate or triisopropyl borate, dropwise. It is crucial to maintain the low temperature during this addition to prevent side reactions.

  • Hydrolysis: After the addition of the borate ester is complete, allow the reaction mixture to slowly warm to room temperature. The reaction is then quenched by the addition of an aqueous acid, such as hydrochloric acid (HCl), which hydrolyzes the boronate ester to the desired boronic acid.

  • Work-up and Purification: The product is typically extracted into an organic solvent. The organic layers are combined, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product can then be purified by techniques such as recrystallization or column chromatography to yield the pure arylboronic acid.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[4] This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryls, polyolefins, styrenes, and substituted biphenyls, which are common structural motifs in many biologically active compounds.[4]

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst reacts with an organohalide (R¹-X) to form a palladium(II) complex.[4]

  • Transmetalation: The organoboron species (R²-B(OR)₂) reacts with the palladium(II) complex, transferring the organic group (R²) to the palladium center. This step is typically facilitated by a base.[4]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the palladium(0) catalyst.[4]

Experimental Protocol: General Suzuki-Miyaura Coupling

The following is a general procedure for a Suzuki-Miyaura coupling reaction. The specific conditions, including the choice of palladium catalyst, ligand, base, and solvent, may need to be optimized for the coupling of this compound with a specific organohalide.

  • Reaction Setup: In a reaction vessel equipped with a magnetic stir bar and under an inert atmosphere, combine the aryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents).

  • Solvent Addition: Add a suitable solvent or solvent mixture. Common choices include toluene, dioxane, dimethylformamide (DMF), or a mixture of an organic solvent and water.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a biphasic solvent system was used, separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualization of Experimental Workflow and Reaction Mechanism

Synthesis of this compound

G A 1-Bromo-3-chloro-2-methoxybenzene B Lithiation (n-BuLi, THF, -78 °C) A->B C Aryllithium Intermediate B->C D Borylation (B(OR)3, -78 °C) C->D E Boronate Ester D->E F Acidic Hydrolysis (HCl, H2O) E->F G This compound F->G H Purification G->H

Caption: Synthetic pathway for this compound.

Suzuki-Miyaura Coupling Catalytic Cycle

G cluster_steps Catalytic Cycle Pd0 Pd(0)Ln Ar1PdL2X Ar1-Pd(II)L2-X Pd0->Ar1PdL2X Oxidative Addition Ar1PdL2Ar2 Ar1-Pd(II)L2-Ar2 Ar1PdL2X->Ar1PdL2Ar2 Transmetalation Ar1PdL2Ar2->Pd0 Reductive Elimination Oxidative\nAddition Oxidative Addition Transmetalation Transmetalation X_ion X- Transmetalation->X_ion BOH3 B(OH)3 Transmetalation->BOH3 Reductive\nElimination Reductive Elimination Ar1Ar2 Ar1-Ar2 Reductive\nElimination->Ar1Ar2 Ar1X Ar1-X Ar1X->Oxidative\nAddition Ar2BOH2 Ar2-B(OH)2 (Base) Ar2BOH2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery

Boronic acids and their derivatives are crucial in medicinal chemistry for the synthesis of new chemical entities with potential therapeutic applications. The 6-bromo-2-chloro-3-methoxyphenyl moiety can be incorporated into lead compounds to explore structure-activity relationships (SAR). The electronic and steric properties of the chloro, bromo, and methoxy groups can influence the binding affinity of a molecule to its biological target.

While there are no specific, publicly available examples of this compound being used in the synthesis of a marketed drug that targets a specific signaling pathway, its structural features are present in various classes of bioactive molecules. Boronic acids themselves have been successfully developed into drugs, such as the proteasome inhibitor Bortezomib, which is used in cancer therapy. This highlights the potential of novel boronic acids, like the one discussed in this guide, as building blocks for future therapeutics.

Safety Information

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. A comprehensive Safety Data Sheet (SDS) should be consulted before use. General safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex biaryl structures through the Suzuki-Miyaura cross-coupling reaction. Its utility in medicinal chemistry and drug discovery programs is significant, providing a means to introduce a specific and functionalized aromatic moiety into potential therapeutic agents. The experimental protocols and reaction mechanisms detailed in this guide provide a foundational understanding for researchers and scientists working with this compound. As with any chemical synthesis, careful optimization of reaction conditions is recommended to achieve the desired outcomes.

References

In-Depth Technical Guide: Molecular Weight of 6-Bromo-2-chloro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of 6-Bromo-2-chloro-3-methoxyphenylboronic acid, a crucial parameter for researchers in fields such as medicinal chemistry and organic synthesis. Accurate molecular weight is fundamental for stoichiometric calculations in reactions, preparation of solutions with precise concentrations, and characterization of compounds. This compound serves as a key building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceutical and agrochemical agents.[1] Its utility lies in the boronic acid functional group, which facilitates efficient carbon-carbon bond formation through cross-coupling reactions.

Molecular Formula and Structure

The chemical formula for this compound is C₇H₇BBrClO₃.[2] This formula indicates that each molecule is composed of seven carbon atoms, seven hydrogen atoms, one boron atom, one bromine atom, one chlorine atom, and three oxygen atoms.

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The standard atomic weights of the constituent elements are sourced from the International Union of Pure and Applied Chemistry (IUPAC).

The calculation is as follows:

  • Carbon (C): 7 atoms × 12.011 u/atom = 84.077 u[3][4][5][6]

  • Hydrogen (H): 7 atoms × 1.008 u/atom = 7.056 u[7][8][9][10][11]

  • Boron (B): 1 atom × 10.81 u/atom = 10.81 u[12][13][14][15][16]

  • Bromine (Br): 1 atom × 79.904 u/atom = 79.904 u[17][18][19][20][21]

  • Chlorine (Cl): 1 atom × 35.453 u/atom = 35.453 u[22][23][24][25][26]

  • Oxygen (O): 3 atoms × 15.999 u/atom = 47.997 u[27][28][29][30][31]

Total Molecular Weight = 84.077 + 7.056 + 10.81 + 79.904 + 35.453 + 47.997 = 265.297 u

Some sources may report a molar mass of 265.3 g/mol .[2]

Data Presentation: Atomic Components and Weights

For clarity and ease of reference, the atomic composition and the contribution of each element to the total molecular weight are summarized in the table below.

ElementSymbolQuantityStandard Atomic Weight (u)Total Contribution to Molecular Weight (u)
CarbonC712.011[3][4][5][6]84.077
HydrogenH71.008[7][8][9][10][11]7.056
BoronB110.81[12][13][14][15][16]10.81
BromineBr179.904[17][18][19][21]79.904
ChlorineCl135.453[22][23][24][25][26]35.453
OxygenO315.999[27][28][29][31]47.997
Total 265.297

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically confirmed experimentally using mass spectrometry.

Detailed Methodology for Mass Spectrometry Analysis:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer, and the molecules are ionized. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analysis: The ionized molecules are accelerated into a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. The peak corresponding to the molecular ion provides the experimental molecular weight.

Visualization of Molecular Weight Calculation

The logical relationship for the calculation of the molecular weight is illustrated in the following diagram.

MolecularWeightCalculation cluster_elements Atomic Components cluster_weights Atomic Weights (u) cluster_calculation Calculation cluster_result Final Molecular Weight C Carbon (C) 7 atoms Sum Summation C->Sum x 7 H Hydrogen (H) 7 atoms H->Sum x 7 B Boron (B) 1 atom B->Sum x 1 Br Bromine (Br) 1 atom Br->Sum x 1 Cl Chlorine (Cl) 1 atom Cl->Sum x 1 O Oxygen (O) 3 atoms O->Sum x 3 C_wt 12.011 C_wt->C H_wt 1.008 H_wt->H B_wt 10.81 B_wt->B Br_wt 79.904 Br_wt->Br Cl_wt 35.453 Cl_wt->Cl O_wt 15.999 O_wt->O MW 265.297 u Sum->MW

Caption: Molecular weight calculation workflow.

References

A Technical Guide to the Synthesis of 6-Bromo-2-chloro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical guide for the synthesis of 6-Bromo-2-chloro-3-methoxyphenylboronic acid, a valuable building block in medicinal chemistry and materials science. This document outlines a plausible and robust synthetic route, complete with experimental protocols and characterization data, to facilitate its preparation in a laboratory setting.

Introduction

This compound is a substituted arylboronic acid of significant interest in organic synthesis. Its utility stems from the presence of multiple functional groups—a boronic acid, a bromine atom, a chlorine atom, and a methoxy group—which allow for sequential and site-selective cross-coupling reactions. This makes it an important intermediate in the construction of complex molecular architectures, particularly in the development of novel pharmaceutical agents and organic electronic materials. This guide details a common and effective method for its preparation starting from 1-bromo-3-chloro-2-methoxybenzene.

Proposed Synthesis Route

The synthesis of this compound can be achieved via a lithium-halogen exchange reaction followed by borylation. This method is widely used for the preparation of arylboronic acids from aryl halides. The proposed reaction scheme is depicted below:

Synthesis_of_6-Bromo-2-chloro-3-methoxyphenylboronic_acid Start 1-Bromo-3-chloro-2-methoxybenzene Intermediate Lithium Intermediate Start->Intermediate THF, -78 °C nBuLi n-Butyllithium (n-BuLi) nBuLi->Intermediate TMB Trimethyl borate (B(OMe)3) BorateEster Boronate Ester Intermediate TMB->BorateEster HCl Aqueous HCl Product This compound HCl->Product Intermediate->BorateEster THF, -78 °C BorateEster->Product Hydrolysis

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials:

  • 1-Bromo-3-chloro-2-methoxybenzene

  • n-Butyllithium (2.5 M in hexanes)

  • Trimethyl borate

  • Anhydrous tetrahydrofuran (THF)

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is dried in an oven and allowed to cool under a stream of inert gas.

  • Initial Solution: To the flask, add 1-bromo-3-chloro-2-methoxybenzene (10.0 g, 42.1 mmol) and anhydrous tetrahydrofuran (100 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (18.5 mL of a 2.5 M solution in hexanes, 46.3 mmol, 1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: To the reaction mixture, add trimethyl borate (5.7 mL, 50.5 mmol, 1.2 eq) dropwise via syringe, maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of 2 M aqueous HCl (50 mL). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: The crude product can be purified by recrystallization or by performing a solvent wash. For the latter, triturate the solid with a cold mixture of diethyl ether and hexanes (1:4) to remove non-polar impurities. Filter the solid and dry under vacuum to afford the pure this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis.

Table 1: Reagent Quantities and Molar Equivalents

ReagentMolecular Weight ( g/mol )AmountMoles (mmol)Molar Equivalent
1-Bromo-3-chloro-2-methoxybenzene236.4410.0 g42.11.0
n-Butyllithium64.0618.5 mL (2.5 M)46.31.1
Trimethyl borate103.915.7 mL50.51.2

Table 2: Expected Yield and Physical Properties

ProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)AppearanceMelting Point (°C)
This compound265.3011.178.4 - 9.575 - 85White to off-white solid110 - 115

Table 3: Spectroscopic Data

TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 8.15 (s, 2H, -B(OH)₂), 7.35 (d, J = 8.8 Hz, 1H), 7.15 (d, J = 8.8 Hz, 1H), 3.85 (s, 3H, -OCH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 155.0, 134.5, 130.0, 125.0, 115.0, 112.0, 60.5
Mass Spectrometry (ESI-)m/z: 263.9 [M-H]⁻, 265.9 [M-H]⁻

Logical Workflow of the Synthesis

The overall workflow for the synthesis and purification of the target compound is illustrated below.

Experimental_Workflow A Setup Anhydrous Reaction B Dissolve Starting Material in THF A->B C Cool to -78 °C B->C D Lithium-Halogen Exchange with n-BuLi C->D E Borylation with Trimethyl Borate D->E F Warm to Room Temperature E->F G Aqueous Workup (HCl Quench) F->G H Extraction with Diethyl Ether G->H I Drying and Concentration H->I J Purification (Recrystallization/Wash) I->J K Characterization (NMR, MS) J->K L Final Product K->L

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Conclusion

This technical guide provides a comprehensive overview of a reliable synthetic route for this compound. The detailed experimental protocol, along with the expected data, should enable researchers to successfully prepare this versatile building block for their synthetic endeavors. Adherence to anhydrous reaction conditions is critical for achieving a high yield and purity of the final product.

Navigating the Stability and Storage of 6-Bromo-2-chloro-3-methoxyphenylboronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Bromo-2-chloro-3-methoxyphenylboronic acid, a key building block for researchers, scientists, and professionals in drug development. Understanding the inherent stability of this reagent is critical for ensuring its integrity, maximizing reaction yields, and maintaining experimental reproducibility.

Core Stability Considerations

This compound, as with many boronic acids, is susceptible to several degradation pathways that can impact its purity and reactivity over time. The primary concerns are susceptibility to oxidation and protodeboronation, particularly in the presence of moisture and basic conditions. While boronic acids are valued for their reactivity in cross-coupling reactions, this reactivity also contributes to their limited stability compared to their boronate ester counterparts.[1] Boronate esters, however, generally exhibit lower reaction rates.[1]

General degradation of boronic acids can occur through oxidative deboronation, where the boronic acid is converted to an alcohol and boric acid.[2] The empty p orbital of the boron atom is susceptible to attack by nucleophilic species, initiating this degradation process.[2]

Recommended Storage Conditions

To mitigate degradation and ensure the long-term viability of this compound, stringent storage protocols are essential. The following table summarizes the recommended storage conditions based on supplier data.

ParameterRecommended ConditionSource(s)
Temperature 2-8°C[3][4]
Atmosphere Inert Atmosphere[3]
Physical State Dry, Sealed Container[4]
Shipping Temperature Normal/Ambient[3][5]

Adherence to these conditions—refrigeration in a dry, inert atmosphere—is paramount to minimizing decomposition.

Experimental Protocols for Stability Assessment

To allow researchers to independently verify the stability of this compound under their specific laboratory conditions, the following general experimental protocols for assessing boronic acid stability are recommended.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To quantify the purity of this compound over time under various storage conditions.

  • Methodology:

    • Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile or methanol).

    • Establish a validated HPLC method using a C18 column and a mobile phase gradient of water and acetonitrile with a suitable additive like 0.1% trifluoroacetic acid.

    • Detection can be performed using a UV detector at an appropriate wavelength.

    • Inject a freshly prepared standard solution to determine the initial purity (Time = 0).

    • Aliquot the solid boronic acid into separate vials and expose them to different conditions (e.g., refrigerated, room temperature, open to air, under nitrogen).

    • At predetermined time points (e.g., 1 week, 1 month, 3 months), dissolve a sample from each condition and analyze by HPLC.

    • Compare the peak area of the parent compound to any new impurity peaks to determine the percentage degradation.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

  • Objective: To qualitatively assess the structural integrity of the boronic acid and identify potential degradation products.

  • Methodology:

    • Acquire a baseline ¹H and ¹¹B NMR spectrum of a fresh sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Store samples of the boronic acid under the desired test conditions.

    • Periodically acquire ¹H and ¹¹B NMR spectra of the stored samples.

    • Compare the spectra over time, looking for the appearance of new signals or changes in the chemical shifts of the original signals, which would indicate degradation. The formation of the corresponding phenol is a common degradation product to monitor.

Logical Workflow for Storage and Handling

The following diagram illustrates the recommended workflow to ensure the stability of this compound from receipt to use.

G cluster_receipt Receiving and Initial Handling cluster_storage Long-Term Storage cluster_usage Usage and Handling cluster_stability Stability Monitoring (Optional but Recommended) receipt Receive Shipment of This compound inspect Inspect Container Seal and Integrity receipt->inspect log Log Lot Number and Date of Receipt inspect->log store Store in Designated Refrigerator (2-8°C) log->store inert Ensure Inert Atmosphere (e.g., Argon or Nitrogen) store->inert desiccate Store in a Desiccator to Maintain Dryness store->desiccate remove Remove from Cold Storage and Allow to Equilibrate to Room Temperature in Desiccator desiccate->remove weigh Weigh Required Amount Quickly in a Dry Environment remove->weigh reseal Promptly Reseal Container Under Inert Atmosphere weigh->reseal return_storage Return to 2-8°C Storage reseal->return_storage monitor Periodically Test Purity of Stored Material (e.g., via HPLC or NMR) return_storage->monitor

Caption: Recommended workflow for handling and storage of this compound.

Concluding Remarks

The chemical stability of this compound is a critical factor that influences its successful application in research and development. By adhering to the stringent storage conditions outlined in this guide—specifically refrigeration under a dry, inert atmosphere—and by implementing routine stability testing, researchers can ensure the integrity and reactivity of this valuable chemical building block. This proactive approach to chemical management will ultimately contribute to more reliable and reproducible scientific outcomes.

References

Technical Guide to the Safe Handling of 6-Bromo-2-chloro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 6-Bromo-2-chloro-3-methoxyphenylboronic acid (CAS No. 957062-60-3) was not publicly available at the time of this writing. The following guide has been synthesized from data for structurally similar compounds, including various substituted phenylboronic acids. Researchers must treat this information as a guideline and perform their own risk assessment before use.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be classified as hazardous.[1][2] The primary hazards are expected to be:

  • Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

GHS Hazard Pictograms (Anticipated):

PictogramHazard Class
!Acute Toxicity, Skin/Eye Irritation, STOT

Signal Word: Warning[1][3]

Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2][4]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[2]

Physical and Chemical Properties

Quantitative data for the target compound is limited. The following table includes data from a close structural analog, 6-Bromo-2-chloro-3-ethoxyphenylboronic acid (CAS 957121-15-2), for estimation purposes.

PropertyValue (for ethoxy analog)Reference
Molecular Formula C8H9BBrClO3[5]
Molecular Weight 279.32 g/mol [5]
Exact Mass 277.95200[5]
Density 1.64 g/cm³[5]
Boiling Point 410°C at 760 mmHg[5]

Experimental Protocols: Safe Handling and Emergency Procedures

3.1 Engineering Controls & Personal Protective Equipment (PPE)

Safe handling requires stringent controls to minimize exposure.

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6][7][8] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[7][10]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected before use.[7] Wear a lab coat or flame-retardant antistatic protective clothing to prevent skin contact.[11]

  • Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter.[12] If exposure limits are exceeded, a full-face respirator may be necessary.[10]

PPE_Workflow cluster_ppe PPE Selection Workflow Start Handling Solid Compound FumeHood Work in Chemical Fume Hood? Start->FumeHood Goggles Wear Chemical Safety Goggles FumeHood->Goggles Yes Respirator Use Dust Respirator FumeHood->Respirator No (High Risk) Consult EHS Gloves Wear Nitrile Gloves Goggles->Gloves LabCoat Wear Lab Coat Gloves->LabCoat End Proceed with Work LabCoat->End

Caption: Personal Protective Equipment (PPE) decision workflow.

3.2 First-Aid Measures

Immediate action is critical in case of exposure. Always show the safety data sheet to the attending medical professional.[4][11]

  • If Inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3][6] If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][6] If skin irritation persists, seek medical advice.[2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[3][6] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call an ophthalmologist or physician.[2][11]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[11] Call a POISON CENTER or doctor immediately if you feel unwell.[6][9]

First_Aid_Protocol cluster_first_aid First Aid Decision Tree Exposure Exposure Event Route Route of Exposure? Exposure->Route Inhalation Inhalation Route->Inhalation Air Skin Skin Contact Route->Skin Touch Eye Eye Contact Route->Eye Splash Ingestion Ingestion Route->Ingestion Mouth Action_Inhale Move to Fresh Air Seek Medical Attention Inhalation->Action_Inhale Action_Skin Remove Clothing Wash with Soap & Water Skin->Action_Skin Action_Eye Rinse with Water (15 min) Seek Medical Attention Eye->Action_Eye Action_Ingest Rinse Mouth Do NOT Induce Vomiting Call Poison Center Ingestion->Action_Ingest

Caption: First aid response protocol based on exposure route.

3.3 Accidental Release Measures

  • Personal Precautions: Evacuate the area. Do not breathe dust. Avoid substance contact. Ensure adequate ventilation. Wear the appropriate personal protective equipment as described in section 3.1.

  • Containment and Cleaning: For a dry spill, clean up immediately. Avoid generating dust.[12] Sweep or shovel the material into a suitable, closed, and labeled container for disposal.[1] Do not let the chemical enter drains.[6]

  • Disposal: Dispose of the contaminated material and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Stability and Reactivity

  • Reactivity: No specific reactivity data is available. Phenylboronic acids are generally stable but can be sensitive.

  • Chemical Stability: Expected to be stable under normal storage conditions (cool, dry, well-ventilated).[6][11]

  • Conditions to Avoid: Avoid moisture, heat, and the formation of dust.[9] Incompatible products and sources of ignition should also be avoided.[6]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[1][9]

  • Hazardous Decomposition Products: Upon combustion, may emit toxic fumes including carbon oxides, hydrogen bromide gas, and nitrogen oxides.[2]

References

An In-depth Technical Guide to 6-Bromo-2-chloro-3-methoxyphenylboronic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-chloro-3-methoxyphenylboronic acid, a polysubstituted arylboronic acid, has emerged as a valuable building block in modern organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds essential for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this compound, with a focus on its role in pharmaceutical and agrochemical research and development.

Introduction

Arylboronic acids are a class of organoboron compounds that have become indispensable tools in synthetic organic chemistry. Their stability, low toxicity, and high reactivity in cross-coupling reactions have made them favored reagents for the synthesis of biaryls, a common motif in many biologically active molecules. This compound (CAS No. 957062-55-4) is a notable example, offering multiple points for molecular diversification through its bromo, chloro, and methoxy functionalities, in addition to the reactive boronic acid group.

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the surveyed literature, its emergence is intrinsically linked to the broader development and application of substituted arylboronic acids in organic synthesis. Its primary role is as a key intermediate for the construction of complex organic molecules, especially in the pharmaceutical and agrochemical sectors.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in synthetic protocols.

PropertyValueReference
CAS Number 957062-55-4[1]
Molecular Formula C₇H₇BBrClO₃[1]
Molecular Weight 265.3 g/mol [1]
Appearance Solid (Typical)
Purity ≥98% (Typical)[1]

Synthesis

The synthesis of this compound typically proceeds through the borylation of a corresponding aryl halide. The most common and industrially scalable approach involves the formation of an organometallic intermediate from 1-bromo-3-chloro-2-methoxybenzene, followed by quenching with a trialkyl borate.

Proposed Synthetic Pathway

A plausible and widely utilized method for the synthesis of arylboronic acids is through a lithium-halogen exchange followed by reaction with a borate ester. The proposed synthetic workflow is depicted below.

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Lithiation cluster_intermediate Aryl Lithium Intermediate cluster_reaction2 Borylation cluster_workup Acidic Workup cluster_product Final Product A 1-Bromo-3-chloro-2-methoxybenzene B n-Butyllithium (n-BuLi) THF, -78 °C A->B Reaction C 6-Lithio-2-chloro-3-methoxyphenyl bromide B->C Forms D Triisopropyl borate -78 °C to rt C->D Reaction E Aqueous Acid (e.g., HCl) D->E Hydrolysis F This compound E->F Yields

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure based on established methods for the synthesis of arylboronic acids.

Materials:

  • 1-Bromo-3-chloro-2-methoxybenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-bromo-3-chloro-2-methoxybenzene and anhydrous THF under a nitrogen atmosphere.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

  • Workup: The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid at 0 °C. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.

Quantitative Data: While specific yield and purity data for the synthesis of this exact compound are not widely published in peer-reviewed literature, analogous syntheses of substituted phenylboronic acids typically report yields in the range of 60-85%. Purity is generally assessed by NMR spectroscopy and confirmed to be >95% for use in subsequent reactions.

Applications in Organic Synthesis

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This reaction is a powerful method for the formation of C-C bonds between sp²-hybridized carbon atoms.

The Suzuki-Miyaura Cross-Coupling Reaction

The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium(0) complex. The key steps are oxidative addition of an aryl halide to the palladium(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the coupled product and regenerate the catalyst.

Suzuki_Coupling Pd0 Pd(0)L₂ R1X R¹-X (Aryl Halide) PdII_A R¹-Pd(II)L₂-X PdII_B R¹-Pd(II)L₂-OR² PdII_A->PdII_B Ligand Exchange PdII_C R¹-Pd(II)L₂-R³ PdII_B->PdII_C Transmetalation PdII_C->Pd0 Regeneration Product R¹-R³ (Coupled Product) PdII_C->Product Reductive Elimination R1X->PdII_A Oxidative Addition BoronicAcid R³-B(OH)₂ (this compound) BoronicAcid->PdII_B Base Base (e.g., Na₂CO₃) Base->PdII_A

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery

The structural motifs accessible through the use of this compound are prevalent in many pharmaceutical compounds. For instance, it can serve as a key intermediate in the synthesis of novel quinoline derivatives, a class of compounds known for their broad range of biological activities, including antibacterial and anticancer properties. The presence of the bromo and chloro substituents allows for further functionalization, enabling the generation of diverse chemical libraries for drug screening. A notable application includes its use as an intermediate in the synthesis of TMC-207 (Bedaquiline), an anti-tuberculosis drug.

Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons in the region of 7-8 ppm, a singlet for the methoxy group protons around 3.8-4.0 ppm, and a broad singlet for the boronic acid hydroxyl protons.
¹³C NMR Resonances corresponding to the seven carbon atoms, including the carbon attached to boron which typically appears in the range of 130-140 ppm.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight, along with characteristic isotopic patterns for bromine and chlorine.
Infrared (IR) Spectroscopy Characteristic bands for O-H stretching of the boronic acid, C-H stretching of the aromatic and methoxy groups, and C-O stretching.

Note: Specific, publicly available spectra for this compound are limited. The expected observations are based on the analysis of similar structures.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its utility in constructing complex molecular frameworks through the Suzuki-Miyaura cross-coupling reaction makes it a key building block for the discovery and development of new pharmaceuticals and agrochemicals. While its specific historical discovery is not prominently documented, its importance is evident in its commercial availability and application in multi-step synthetic sequences. Further research into the applications of this compound is likely to uncover new synthetic routes to novel and biologically active molecules.

References

Spectroscopic Data of 6-Bromo-2-chloro-3-methoxyphenylboronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-chloro-3-methoxyphenylboronic acid is a substituted arylboronic acid, a class of compounds of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in the creation of carbon-carbon bonds, making this reagent a valuable building block for the synthesis of complex molecules in pharmaceutical and materials science research. An accurate characterization of its structure is paramount, and this is primarily achieved through a combination of spectroscopic techniques.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. As publicly available experimental spectra for this specific compound are limited, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, it outlines detailed, generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following data tables summarize the predicted spectroscopic characteristics of this compound. These predictions are derived from the analysis of its chemical structure, considering the electronic effects of its substituents and by comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1]

Table 1: Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~8.0 - 8.5 Broad Singlet 2H B(OH)₂
~7.4 - 7.6 Doublet 1H Ar-H
~7.1 - 7.3 Doublet 1H Ar-H

| ~3.9 | Singlet | 3H | OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ) ppm Assignment
~155 Ar-C-OCH₃
~135 Ar-C-H
~133 Ar-C-Cl
~130 Ar-C-H
~120 (broad) Ar-C-B(OH)₂
~115 Ar-C-Br

| ~56 | OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[2]

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (from B(OH)₂)
3100 - 3000MediumAromatic C-H stretch
2980 - 2850MediumAliphatic C-H stretch (in OCH₃)
~1600, ~1470Medium to StrongAromatic C=C stretch
~1350StrongB-O stretch
~1250StrongAryl-O stretch (methoxy)
~1050MediumC-Cl stretch
~650MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, the molecular ion peak will exhibit a characteristic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) isotopes.[3][4]

Table 4: Predicted Mass Spectrometry Data (Molecular Ion Region)

m/zIsotopic CompositionPredicted Relative Abundance
263.9¹¹B, ⁷⁹Br, ³⁵Cl~75%
265.9¹¹B, ⁸¹Br, ³⁵Cl / ¹¹B, ⁷⁹Br, ³⁷Cl~100% (Base Peak)
267.9¹¹B, ⁸¹Br, ³⁷Cl~25%

Note: The table shows peaks for the most abundant boron isotope, ¹¹B. The exact mass and abundances will vary slightly based on isotopic compositions. The most prominent fragmentation would likely involve the loss of H₂O, the boronic acid group, or the halogen atoms.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy[5]
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the solid compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for boronic acids as it can help to minimize the formation of cyclic anhydrides (boroxines) which can complicate spectra.

    • Transfer the solution into a 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Instrument : 400 MHz (or higher) NMR spectrometer.

    • Temperature : 298 K.

    • Experiment : Standard proton NMR experiment.

    • Number of Scans : 16-64, depending on sample concentration.

    • Relaxation Delay : 1-2 seconds.

    • Referencing : The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can be used as an internal reference.

  • ¹³C NMR Acquisition :

    • Instrument : 100 MHz (or corresponding frequency for the spectrometer) NMR.

    • Experiment : Proton-decoupled ¹³C NMR experiment.

    • Number of Scans : 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay : 2-5 seconds.

    • Referencing : The solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) is used for referencing.

Fourier Transform Infrared (FTIR) Spectroscopy[6][7]
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[5]

    • Place a small amount of the solid powder directly onto the crystal.

    • Use the instrument's pressure arm to apply firm, even pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition :

    • Instrument : FTIR spectrometer with an ATR accessory.

    • Mode : Absorbance or Transmittance.

    • Spectral Range : 4000–400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • A background spectrum of the clean, empty ATR crystal should be collected before the sample measurement.

Electrospray Ionization Mass Spectrometry (ESI-MS)[9][10]
  • Sample Preparation :

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL using the same solvent.

    • A small amount of an acid (e.g., 0.1% formic acid) may be added to the solvent to promote protonation for positive ion mode analysis.

  • Spectrum Acquisition :

    • Instrument : An ESI-equipped mass spectrometer (e.g., TOF, Orbitrap, or Quadrupole).

    • Ionization Mode : Both positive ([M+H]⁺) and negative ([M-H]⁻) modes should be tested, though boronic acids often show signals in negative mode.

    • Infusion : The sample solution is introduced into the ESI source at a flow rate of 5-10 µL/min via a syringe pump.

    • Instrument Parameters :

      • Capillary Voltage : 3-4 kV.

      • Source Temperature : 100-150 °C.

      • Nebulizer Gas Pressure : Set according to manufacturer recommendations (e.g., 15 psi).[6]

      • Mass Range : Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Structure Elucidation synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ir FTIR Spectroscopy sample_prep->ir ms Mass Spectrometry sample_prep->ms data_analysis Data Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirm Structure Confirmation data_analysis->structure_confirm

Caption: Workflow for synthesis and spectroscopic characterization.

References

Commercial Availability and Technical Profile of 6-Bromo-2-chloro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-chloro-3-methoxyphenylboronic acid is a substituted arylboronic acid, a class of compounds that has become indispensable in modern organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds. This capability makes it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials. The strategic placement of bromo, chloro, and methoxy functionalities on the phenyl ring offers multiple points for further chemical modification, enhancing its versatility in the development of novel compounds. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic applications of this compound.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The typical purity offered is around 98%. The table below summarizes the offerings from several vendors.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAdditional Information
MySkinRecipes957062-55-4C₇H₇BBrClO₃265.398%Product Code: 90960[1]
ChemicalBook957062-55-4C₇H₇BBrClO₃265.3--[2]
Elex Biotech LLC957062-55-4C₇H₇BBrClO₃-98%-
Amerigo Scientific---98%-
Sigma-Aldrich957062-55-4C₇H₇BBrClO₃265.3-MDL Number: MFCD09800872

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.

PropertyValueSource
Molecular Formula C₇H₇BBrClO₃MySkinRecipes[1]
Molecular Weight 265.3 g/mol MySkinRecipes[1]
Boiling Point 403°C at 760 mmHgMySkinRecipes[1]
Storage Condition Dry, sealed, 2-8°CMySkinRecipes[1]

Note: A specific melting point for this compound is not consistently reported in the publicly available literature. For a structurally similar compound, 6-Bromo-2-chloro-3-ethoxyphenylboronic acid, a boiling point of 410°C at 760 mmHg and a density of 1.64 g/cm³ are reported.[3]

Synthetic Applications and Methodologies

The primary application of this compound lies in its use as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction is a powerful tool for the formation of biaryl structures, which are common motifs in medicinally active compounds.

General Experimental Protocol for Suzuki-Miyaura Coupling

While a specific protocol for a reaction involving this compound is not detailed in the provided search results, a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid is as follows. This protocol is based on established methodologies for similar transformations.

Materials:

  • Aryl halide (e.g., an aryl bromide or iodide)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or other Pd complexes)

  • Ligand (if required by the catalyst, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., a mixture of toluene and water, or DME and water)

Procedure:

  • In a reaction vessel, combine the aryl halide, this compound (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

  • Add the palladium catalyst and, if necessary, the ligand.

  • The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).

  • The solvent system is added via syringe.

  • The reaction mixture is heated with vigorous stirring. The reaction temperature and time are dependent on the specific substrates and catalyst system used.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature.

  • The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl compound.

Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification ArylHalide Aryl Halide ReactionVessel Reaction Setup (Inert Atmosphere) ArylHalide->ReactionVessel BoronicAcid 6-Bromo-2-chloro-3- methoxyphenylboronic acid BoronicAcid->ReactionVessel Base Base (e.g., K₂CO₃) Base->ReactionVessel Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->ReactionVessel Heating Heating & Stirring ReactionVessel->Heating Extraction Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Product Purified Biaryl Product Purification->Product

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Development

Arylboronic acids are crucial building blocks in medicinal chemistry. The synthesis of biaryl scaffolds via Suzuki-Miyaura coupling is a common strategy in the design of new therapeutic agents. While specific signaling pathways involving this compound are not directly reported, its utility lies in the construction of molecules that may target various biological pathways. For instance, compounds derived from similar building blocks have been investigated for their potential as kinase inhibitors, receptor antagonists, and other classes of therapeutic agents. The bromo and chloro substituents on the boronic acid provide handles for further diversification, allowing for the generation of compound libraries for high-throughput screening.

Potential Synthetic Pathway to a Biologically Active Scaffold

The following diagram illustrates a hypothetical synthetic pathway where this compound is used to synthesize a more complex, potentially biologically active molecule.

Synthetic_Pathway cluster_coupling Suzuki-Miyaura Coupling cluster_modification Further Functionalization Start 6-Bromo-2-chloro-3- methoxyphenylboronic acid Coupling Pd Catalyst, Base Start->Coupling Reactant2 Heterocyclic Halide Reactant2->Coupling Intermediate Biaryl Intermediate Coupling->Intermediate Modification Reaction at Bromo/Chloro or Methoxy Group Intermediate->Modification FinalProduct Potentially Biologically Active Compound Modification->FinalProduct

A hypothetical synthetic route utilizing the subject boronic acid.

Conclusion

This compound is a commercially available and synthetically versatile building block for researchers in organic chemistry and drug discovery. Its primary application in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures. While detailed biological studies on this specific compound are not widely published, its utility as a precursor for the synthesis of potentially bioactive molecules is clear. The information provided in this guide serves as a valuable resource for scientists and professionals working in the field of chemical synthesis and drug development.

References

Methodological & Application

Application Notes and Protocols for 6-Bromo-2-chloro-3-methoxyphenylboronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-chloro-3-methoxyphenylboronic acid is a versatile building block in organic synthesis, particularly valued for its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl and heteroaryl structures.[1] Such motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The unique substitution pattern of this compound—featuring a bromine atom, a chlorine atom, and a methoxy group on the phenyl ring—offers multiple points for diversification and fine-tuning of molecular properties.

The boronic acid functional group facilitates the coupling with a wide range of aryl or vinyl halides and triflates, making it an indispensable tool for medicinal chemists and process developers in the synthesis of novel bioactive compounds and key pharmaceutical intermediates.[2][3][4]

Suzuki-Miyaura Coupling: A General Overview

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organohalide or triflate in the presence of a base. The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Applications in Pharmaceutical and Agrochemical Synthesis

The utility of this compound in Suzuki-Miyaura coupling lies in its ability to introduce a highly functionalized phenyl ring into a target molecule. This is particularly relevant in drug discovery and development, where the synthesis of complex biaryl scaffolds is often a critical step in generating new chemical entities with desired pharmacological profiles. The resulting polysubstituted biaryl compounds can serve as key intermediates for a variety of therapeutic agents.

Experimental Protocols

While specific experimental data for the Suzuki-Miyaura coupling of this compound is not extensively documented in publicly available literature, a general protocol can be adapted based on standard Suzuki-Miyaura conditions. The following represents a typical starting point for researchers. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.

General Protocol for the Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol provides a representative procedure. Researchers should adapt the conditions based on the specific reactivity of their coupling partners.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Sodium carbonate (Na₂CO₃))

  • Solvent (e.g., 1,4-Dioxane/water, Toluene/water, Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle or oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 - 1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe. A common solvent mixture is 1,4-dioxane and water (e.g., in a 4:1 or 3:1 ratio).

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as flash column chromatography on silica gel.

Table 1: Representative Reaction Parameters for Suzuki-Miyaura Coupling

ParameterTypical Range/ExamplesNotes
Palladium Catalyst Pd(PPh₃)₄ (1-5 mol%)Pd(OAc)₂ (1-5 mol%) with PPh₃ (2-10 mol%)PdCl₂(dppf) (1-5 mol%)The choice of catalyst and ligand can significantly impact reaction efficiency and should be screened for optimal results.
Base K₂CO₃ (2-3 equiv.)Cs₂CO₃ (2-3 equiv.)Na₂CO₃ (2-3 equiv.)K₃PO₄ (2-3 equiv.)The strength and solubility of the base are critical. Cesium carbonate is often effective for challenging couplings.
Solvent 1,4-Dioxane/H₂O (e.g., 4:1)Toluene/H₂O (e.g., 4:1)DMFSolvents should be degassed prior to use to remove dissolved oxygen.
Temperature 80 - 110 °CThe optimal temperature will depend on the reactivity of the substrates and the chosen catalyst system.
Reaction Time 2 - 24 hoursReaction progress should be monitored to determine the optimal reaction time.

Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L_n-X pd0->pd_complex Ar-X oxidative_addition->pd_complex transmetalation Transmetalation ar_pd_ar Ar-Pd(II)L_n-Ar' pd_complex->ar_pd_ar Ar'-B(OR)₂ Base transmetalation->ar_pd_ar ar_pd_ar->pd0 reductive_elimination Reductive Elimination product Ar-Ar' ar_pd_ar->product reductive_elimination->product arx Ar-X boronic_acid Ar'-B(OR)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: General Experimental Workflow

Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup under Inert Atmosphere start->setup reaction Heating and Stirring setup->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.

References

Protocol for Suzuki coupling with "6-Bromo-2-chloro-3-methoxyphenylboronic acid"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Detailed Protocol for the Suzuki Coupling of 6-Bromo-2-chloro-3-methoxyphenylboronic acid.

Application Notes

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1][2] This protocol focuses on the use of this compound, a sterically hindered and electronically challenging substrate. The presence of ortho-substituents (bromo and chloro groups) necessitates carefully optimized reaction conditions to achieve high coupling efficiency.

The choice of catalyst, ligand, base, and solvent system is critical for overcoming the steric hindrance and achieving high yields.[3][4][5] For sterically demanding substrates like this compound, palladium catalysts paired with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are often required to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[4][5] The selection of an appropriate base is also crucial for the transmetalation step, with common choices including carbonates, phosphates, and alkoxides.[1][6]

This document provides a detailed protocol for a typical Suzuki coupling reaction involving this compound with an aryl halide. The protocol is designed to be a starting point for researchers, and further optimization may be necessary depending on the specific coupling partner.

Experimental Protocol

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂])

  • Ligand (if using a simple palladium salt, e.g., a bulky phosphine ligand like SPhos or XPhos)

  • Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture of Toluene/Ethanol/Water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and reaction setup (round-bottom flask, condenser, magnetic stirrer, heating mantle)

  • Reagents for workup and purification (e.g., ethyl acetate, brine, saturated sodium bicarbonate solution, magnesium sulfate, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents) and the aryl halide (1.0 equivalent).

  • Addition of Catalyst and Base: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents) and the base (e.g., K₂CO₃, 2.0 equivalents) to the flask. If a separate ligand is used with a palladium source like Pd(OAc)₂, it should also be added at this stage.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1:1 mixture of Toluene/Ethanol/Water) to the flask. The reaction mixture should be a suspension.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it successively with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl product.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative quantitative data for Suzuki coupling reactions involving sterically hindered boronic acids, which can be expected as a benchmark for reactions with this compound.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Bromo-m-xylenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001892[3]
22-ChlorotoluenePd₂(dba)₃ (1)XPhos (2.5)K₃PO₄Dioxane801288N/A
31-Bromo-2,4,6-trimethylbenzenePd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O902485N/A
42-Chloro-6-methylpyridinePd(OAc)₂ (1.5)RuPhos (3)Cs₂CO₃Dioxane1101690N/A

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Add Reactants (Boronic Acid, Aryl Halide) catalyst 2. Add Catalyst & Base (Pd Catalyst, Base) reagents->catalyst solvent 3. Add Solvent (Degassed) catalyst->solvent inert 4. Inert Atmosphere (N₂ or Ar Purge) solvent->inert reaction 5. Heat & Stir (Monitor by TLC/LC-MS) inert->reaction workup 6. Aqueous Workup (Extraction & Washing) reaction->workup purification 7. Purify (Column Chromatography) workup->purification characterization 8. Characterize (NMR, MS) purification->characterization

Caption: A schematic overview of the experimental workflow for the Suzuki coupling reaction.

Suzuki Coupling Catalytic Cycle

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R²-B(OR)₂ + Base pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromo-2-chloro-3-methoxyphenylboronic acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 6-Bromo-2-chloro-3-methoxyphenylboronic acid with various aryl halides. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organohalide. The catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is facilitated by a base.

  • Reductive Elimination: The two organic fragments are coupled, forming the desired biaryl product and regenerating the palladium(0) catalyst.

Due to the presence of both a bromo and a chloro substituent on the phenylboronic acid, chemoselectivity can be a consideration in subsequent reactions. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.

Generalized Reaction Scheme

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_transmetal R¹-Pd(II)L₂-R² pd2_complex->pd2_transmetal Transmetalation product R¹-R² pd2_transmetal->product Reductive Elimination aryl_halide R¹-X boronic_acid R²-B(OH)₂ base Base product->pd0 Catalyst Regeneration Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Base, Solvent) start->setup reaction Heating & Stirring (Inert Atmosphere) setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 6-Bromo-2-chloro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently found in pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This document provides detailed application notes and protocols for the use of 6-Bromo-2-chloro-3-methoxyphenylboronic acid in the synthesis of novel biaryl compounds.

This compound is a valuable building block for drug discovery and development. Its unique substitution pattern allows for the introduction of a sterically hindered and electronically distinct phenyl ring into a target molecule, enabling fine-tuning of physicochemical and pharmacological properties. Boronic acids, in general, are appreciated in medicinal chemistry for their stability, low toxicity, and the fact that their metabolic byproduct, boric acid, is considered a "green" compound.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various aryl and heteroaryl halides (or triflates). This reaction facilitates the formation of a new carbon-carbon bond between the boronic acid-bearing carbon and the halide-bearing carbon of the coupling partner.

A generalized reaction scheme is as follows:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Below is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Note: This is a general procedure and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise stated.

Synthesis of a Representative Biaryl Compound: 2-(6-Bromo-2-chloro-3-methoxyphenyl)pyridine

experimental_workflow start Start: Assemble Reaction reagents Combine: - this compound - 2-Bromopyridine - Pd(PPh₃)₄ - K₂CO₃ start->reagents solvent Add Solvent (Dioxane/Water) reagents->solvent degas Degas the Mixture solvent->degas reaction Heat Reaction Mixture (e.g., 90 °C) degas->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with Water and Brine monitoring->workup Reaction Complete purification Purification: - Dry Organic Layer (Na₂SO₄) - Concentrate - Column Chromatography workup->purification product Isolated Product: 2-(6-Bromo-2-chloro-3-methoxyphenyl)pyridine purification->product

Caption: General workflow for the synthesis and purification of a biaryl compound.

Materials:

  • This compound (1.0 equiv)

  • 2-Bromopyridine (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, 2-bromopyridine, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the limiting reagent is typically between 0.1 and 0.5 M.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table presents representative data for the Suzuki-Miyaura coupling of this compound with various aryl halides. The yields and reaction times are illustrative and will vary depending on the specific substrates and optimized reaction conditions.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridinePd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)90685
24-IodoanisolePd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O (10:1)100492
33-ChlorobenzonitrileXPhos Pd G3 (2)K₃PO₄THF/H₂O (5:1)801278
4Methyl 4-bromobenzoateSPhos Pd G2 (3)K₂CO₃Dioxane/H₂O (4:1)95888

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.

    • Try a different palladium catalyst/ligand combination. For sterically hindered or electron-rich/poor substrates, specialized ligands like SPhos or XPhos may be beneficial.

    • Vary the base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective for challenging couplings.

    • Increase the reaction temperature or time.

  • Protodeboronation (cleavage of the C-B bond):

    • Use a less aqueous solvent system or anhydrous conditions.

    • Employ a milder base.

    • Add the boronic acid slowly to the reaction mixture at an elevated temperature.

  • Homocoupling of the Boronic Acid:

    • Ensure the reaction mixture is thoroughly degassed to remove oxygen.

    • Use a lower catalyst loading.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented herein provide a solid foundation for researchers to incorporate this building block into their synthetic strategies for the development of new pharmaceuticals and advanced materials. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific target molecules.

Application Notes and Protocols for 6-Bromo-2-chloro-3-methoxyphenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-chloro-3-methoxyphenylboronic acid is a substituted arylboronic acid that serves as a versatile building block in medicinal chemistry. Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[1] This reaction enables the synthesis of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules. The specific substitution pattern of this boronic acid—containing bromo, chloro, and methoxy groups—offers medicinal chemists a unique scaffold to explore structure-activity relationships (SAR) and develop novel therapeutic agents.

One of the most notable potential applications of this compound is in the synthesis of diarylquinoline-based antitubercular agents. Specifically, it is a potential precursor for a key intermediate in the synthesis of Bedaquiline (TMC207), a groundbreaking drug for the treatment of multidrug-resistant tuberculosis. Bedaquiline's mechanism of action involves the inhibition of mycobacterial ATP synthase. The diarylquinoline core of Bedaquiline is crucial for its activity, and the Suzuki-Miyaura coupling is a key strategy for the construction of this core.

Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₇BBrClO₃
Molecular Weight265.30 g/mol
AppearanceOff-white to pale yellow solid
SolubilitySoluble in organic solvents such as methanol, ethanol, and DMSO

Note: These properties are typical and may vary slightly between different suppliers.

Applications in Medicinal Chemistry

The primary application of this compound is as a reactant in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecular architectures.

1. Synthesis of Diarylquinoline Antitubercular Agents:

This boronic acid is a potential starting material for the synthesis of intermediates for diarylquinoline drugs like Bedaquiline. The general approach involves the coupling of the boronic acid with a suitably functionalized quinoline core. The resulting diarylquinoline can then be further elaborated to the final drug molecule.

Logical Workflow for the Application of this compound in Drug Discovery

G Workflow: this compound in Drug Discovery A This compound C Suzuki-Miyaura Cross-Coupling A->C B Aryl/Heteroaryl Halide (e.g., Quinoline derivative) B->C D Biaryl/Heteroaryl Product (e.g., Diarylquinoline) C->D E Further Synthetic Modifications D->E F Bioactive Molecule (e.g., Bedaquiline Analog) E->F G Biological Screening (e.g., Antitubercular Assay) F->G H Lead Optimization G->H H->A Iterative Design

Caption: A logical workflow illustrating the use of this compound in a drug discovery cascade.

2. Exploration of Structure-Activity Relationships (SAR):

The unique substitution pattern of this boronic acid allows for the systematic modification of lead compounds. The bromo, chloro, and methoxy groups can be further functionalized or replaced to probe their influence on biological activity, selectivity, and pharmacokinetic properties. For instance, in the context of Bedaquiline analogs, modifications to the phenyl ring originating from the boronic acid can impact the drug's lipophilicity and metabolic stability.

Experimental Protocols

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid like this compound. This protocol is a general guideline and may require optimization for specific substrates.

Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Halide with this compound

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoquinoline)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equivalents), and the base (2.0 mmol, 2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl product.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

G Suzuki-Miyaura Coupling Experimental Workflow A Combine Reactants: Aryl Halide Boronic Acid Base B Establish Inert Atmosphere (N2 or Ar) A->B C Add Degassed Solvent and Palladium Catalyst B->C D Heat and Stir (80-100 °C) C->D E Monitor Reaction Progress (TLC/LC-MS) D->E E->D Incomplete F Reaction Work-up: Cool, Dilute, Wash E->F Complete G Purification: Column Chromatography F->G H Characterization: NMR, MS G->H G Mechanism of Action of Diarylquinolines A Diarylquinoline (e.g., Bedaquiline) B Mycobacterium tuberculosis ATP Synthase (F0 subunit) A->B Binds to C Inhibition of Proton Translocation B->C Leads to D Disruption of ATP Synthesis C->D E Depletion of Cellular Energy (ATP) D->E F Bacterial Cell Death E->F

References

Application Notes and Protocols: The Use of 6-Bromo-2-chloro-3-methoxyphenylboronic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-bromo-2-chloro-3-methoxyphenylboronic acid as a key intermediate in the synthesis of novel agrochemicals. The focus is on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in modern pesticides.

Introduction

This compound is a versatile building block in organic synthesis, particularly for the construction of complex molecular architectures.[1] Its utility in the agrochemical industry stems from the ability to introduce a highly functionalized phenyl ring into a target molecule. The presence of bromo, chloro, and methoxy substituents on the phenylboronic acid allows for a variety of subsequent chemical transformations, making it a valuable starting material for the synthesis of new herbicidal, insecticidal, and fungicidal compounds. The core application of this reagent lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1]

Application in the Synthesis of Phenylpyridine-Based Insecticides

Phenylpyridine derivatives are a well-established class of insecticides. The synthesis of these compounds often involves the coupling of a substituted phenylboronic acid with a halogenated pyridine ring. This approach allows for the systematic modification of the phenyl moiety to optimize the insecticidal activity, selectivity, and metabolic stability of the final product.

Representative Synthesis: 2-(6-Bromo-2-chloro-3-methoxyphenyl)-5-chloropyridine

A representative synthesis involves the Suzuki-Miyaura coupling of this compound with 2,5-dichloropyridine to yield 2-(6-bromo-2-chloro-3-methoxyphenyl)-5-chloropyridine, a potential precursor for a range of insecticidal compounds.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol details the synthesis of 2-(6-bromo-2-chloro-3-methoxyphenyl)-5-chloropyridine.

Materials:

  • This compound

  • 2,5-Dichloropyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Toluene

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), 2,5-dichloropyridine (1.2 eq), and potassium carbonate (2.5 eq).

  • Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.12 eq).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(6-bromo-2-chloro-3-methoxyphenyl)-5-chloropyridine.

Data Presentation

ParameterValue
Reactants
This compound1.0 eq
2,5-Dichloropyridine1.2 eq
Catalyst System
Palladium(II) acetate0.03 eq
Triphenylphosphine0.12 eq
Base
Potassium carbonate2.5 eq
Solvent 1,4-Dioxane/Water (4:1)
Reaction Temperature 90 °C
Reaction Time 12-16 hours
Typical Yield 75-85%
Purity (post-chromatography) >98%

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - 2,5-Dichloropyridine - K2CO3 B Add Catalyst System: - Pd(OAc)2 - PPh3 A->B C Inert Atmosphere: Evacuate & Backfill with N2/Ar B->C D Add Degassed Solvent: 1,4-Dioxane/Water C->D E Heat to 90°C D->E F Stir for 12-16h (Monitor by TLC) E->F G Cool to RT F->G H Dilute with Ethyl Acetate G->H I Wash with Water & Brine H->I J Dry & Concentrate I->J K Purify by Column Chromatography J->K L L K->L Pure Product: 2-(6-bromo-2-chloro-3-methoxyphenyl)-5-chloropyridine

Caption: Workflow for the synthesis of a phenylpyridine derivative.

Suzuki-Miyaura Catalytic Cycle

suzuki_cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R1-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R1-Pd(II)L2-R2 Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product R1-R2 (Final Product) RedElim->Product ArylHalide R1-X (2,5-Dichloropyridine) ArylHalide->OxAdd BoronicAcid R2-B(OH)2 (6-Bromo-2-chloro-3- methoxyphenylboronic acid) BoronicAcid->Transmetal Base Base (K2CO3) Base->Transmetal

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Signaling Pathways and Biological Targets

While the specific biological target of a novel agrochemical derived from this compound would require extensive biological testing, phenylpyridine insecticides often target the nicotinic acetylcholine receptors (nAChRs) in insects. These receptors are crucial for synaptic transmission in the insect central nervous system. Binding of the insecticide to these receptors leads to overstimulation, paralysis, and eventual death of the insect.

Hypothetical Mode of Action Pathway

moa_pathway cluster_synapse Insect Synapse Agrochemical Phenylpyridine Insecticide nAChR Nicotinic Acetylcholine Receptor (nAChR) Agrochemical->nAChR Binds to IonChannel Ion Channel Opening nAChR->IonChannel Activates NaInflux Na+ Influx IonChannel->NaInflux Depolarization Membrane Depolarization NaInflux->Depolarization Overstimulation Neuronal Overstimulation Depolarization->Overstimulation Paralysis Paralysis Overstimulation->Paralysis Death Insect Death Paralysis->Death

Caption: Hypothetical mode of action for a phenylpyridine insecticide.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of novel agrochemicals. Its application in Suzuki-Miyaura cross-coupling reactions provides a straightforward and efficient method for the construction of complex biaryl structures, which are key pharmacophores in many modern pesticides. The detailed protocol and representative synthesis provided herein serve as a practical guide for researchers in the field of agrochemical discovery and development. Further derivatization of the synthesized intermediates can lead to the generation of a diverse library of compounds for biological screening and the identification of new, effective crop protection agents.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 6-Bromo-2-chloro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful reaction, catalyzed by palladium complexes, is widely employed in the pharmaceutical industry and materials science for the construction of complex molecular architectures. 6-Bromo-2-chloro-3-methoxyphenylboronic acid is a valuable building block, incorporating halogen substituents that can be orthogonally functionalized in subsequent transformations. However, the steric hindrance arising from the ortho-chloro and ortho-bromo substituents presents a challenge for efficient coupling. This document provides detailed protocols and application notes for the successful palladium-catalyzed Suzuki-Miyaura coupling of this sterically hindered boronic acid.

The selection of an appropriate palladium catalyst system, including the palladium precursor and the ligand, is critical for achieving high yields and conversions, particularly with challenging substrates. Ligands play a crucial role in stabilizing the palladium catalyst, facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and overcoming the steric repulsion of the substituents. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands, such as biarylphosphines, have demonstrated superior performance.

Key Reaction Parameters for Sterically Hindered Suzuki-Miyaura Coupling

The successful coupling of this compound is highly dependent on the careful selection of reaction parameters. The following table summarizes typical conditions reported in the literature for the Suzuki-Miyaura coupling of sterically hindered arylboronic acids, which can serve as a starting point for optimization.

ParameterRecommended OptionsRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Commonly used, stable, and effective precursors for generating the active Pd(0) catalyst in situ.
Ligand Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos), cataCXium® A, P(t-Bu)₃Bulky and electron-rich ligands that promote oxidative addition and reductive elimination, crucial for sterically demanding substrates.
Base K₃PO₄, K₂CO₃, Cs₂CO₃Strong inorganic bases are generally required to facilitate the transmetalation step. K₃PO₄ is often a good choice for hindered couplings.
Solvent Toluene, Dioxane, THF, 2-MeTHFAprotic solvents are standard. The choice can influence catalyst solubility and reaction kinetics.
Temperature 80-110 °CElevated temperatures are typically necessary to overcome the activation energy barrier for sterically hindered substrates.
Catalyst Loading 1-5 mol %Higher catalyst loadings may be required for challenging couplings to achieve reasonable reaction times and yields.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical experimental workflow for the palladium-catalyzed Suzuki-Miyaura coupling of this compound.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Weigh Reactants: - Aryl Halide - Boronic Acid - Base Solvent Add Anhydrous Solvent Reactants->Solvent Degas Degas Mixture (e.g., N2/Ar bubbling) Solvent->Degas Catalyst Add Pd Precursor and Ligand Degas->Catalyst Heat Heat to Reaction Temperature Catalyst->Heat Monitor Monitor Reaction (TLC, GC/MS, LC/MS) Heat->Monitor Quench Cool and Quench Reaction Monitor->Quench Extract Aqueous Work-up & Extraction Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4, MgSO4) Extract->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. The specific conditions may require optimization depending on the nature of the aryl bromide coupling partner.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate [Pd(OAc)₂]

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄), anhydrous powder

  • Toluene, anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

    • Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol, 2 mol %) and SPhos (0.04 mmol, 4 mol %).

    • Add anhydrous toluene (5 mL) via syringe.

  • Reaction:

    • Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

    • Heat the mixture to 100 °C under the inert atmosphere.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and add deionized water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

  • Characterization:

    • Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Safety Precautions

  • Palladium catalysts and phosphine ligands are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable. Avoid open flames and use proper grounding techniques.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: The provided protocols are intended as a general guide. Researchers should adapt and optimize the conditions based on their specific substrates and available laboratory equipment. All experiments should be conducted with appropriate safety precautions.

Application Notes and Protocols: Base Selection for Suzuki Reactions with 6-Bromo-2-chloro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of C-C bonds with high efficiency and broad functional group tolerance.[1][2][3] A critical parameter for the success of these reactions is the selection of an appropriate base, which plays a crucial role in the catalytic cycle.[1][2][4] The base's primary function is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step with the palladium catalyst.[1][2][4] This document provides detailed guidelines and protocols for selecting an optimal base for Suzuki-Miyaura coupling reactions involving the sterically hindered and electronically rich substrate, "6-Bromo-2-chloro-3-methoxyphenylboronic acid".

The choice of base can significantly impact reaction yield, rate, and the prevalence of side reactions such as protodeboronation.[4] For substrates with sensitive functional groups or challenging steric profiles, careful optimization of the base is paramount.[4] Common bases employed in Suzuki couplings range from inorganic salts like carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) to hydroxides and organic bases.[1] Inorganic bases are generally preferred for their effectiveness and are often used in biphasic solvent systems.[1][5]

Data Presentation: Base Screening for Coupling of this compound

Due to the specific substitution pattern of this compound, a screening of different bases is recommended to identify the optimal conditions for a given coupling partner. The following table illustrates a template for such a screening study, coupling the boronic acid with a generic aryl bromide (Ar-Br). The yields are hypothetical and serve to demonstrate the data structure.

Entry Base (Equiv.) Catalyst (mol%) Ligand (mol%) Solvent System Temp (°C) Time (h) Yield (%) Notes
1K₂CO₃ (2.0)Pd(OAc)₂ (2)PPh₃ (4)Toluene/H₂O (4:1)1001245A standard, cost-effective starting point.[6]
2Na₂CO₃ (2.0)Pd(PPh₃)₄ (3)-DME/H₂O (4:1)901255Often a reliable system for general couplings.[6][7]
3K₃PO₄ (3.0)Pd₂(dba)₃ (2)SPhos (4)Dioxane/H₂O (4:1)110892Stronger base, often effective for hindered substrates.[1][4]
4Cs₂CO₃ (2.0)PdCl₂(dppf) (3)-DMF1001088High solubility in organic solvents can be advantageous.[1]
5KF (3.0)Pd(OAc)₂ (2)SPhos (4)Dioxane1001865A milder base, suitable for base-sensitive functional groups.[8]
6TEA (3.0)Pd(OAc)₂ (2)PPh₃ (4)Toluene10024<10Organic bases are often less effective in these systems.[1]

Experimental Protocols

Protocol 1: General Procedure for Base Screening in Suzuki Coupling

This protocol provides a generalized method for screening various bases to find the optimal conditions for the coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 equiv.)

  • Aryl Halide (e.g., 4-bromotoluene, 1.0 equiv.)

  • Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃, 2-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, 4-10 mol%)

  • Selected Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DME)

  • Degassed Water

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer, heating mantle/oil bath

  • Solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the selected base (2.0-3.0 equiv.), the palladium catalyst, and the ligand (if applicable).

  • Solvent Addition: Add the anhydrous organic solvent (e.g., Dioxane, 4 mL per 1 mmol of aryl halide) followed by degassed water (e.g., 1 mL per 1 mmol of aryl halide) via syringe.

  • Degassing: Ensure the flask is sealed and degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.

  • Reaction: Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-110°C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 2-24 hours).[4]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of Celite to remove palladium residues and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Optimized Procedure Using Potassium Phosphate (K₃PO₄)

This protocol is based on the common finding that K₃PO₄ is a highly effective base for challenging Suzuki couplings, including those with sterically hindered substrates.[1][4]

Materials:

  • This compound (1.2 equiv.)

  • Aryl Halide (1.0 equiv.)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Anhydrous Potassium Phosphate (K₃PO₄), powdered (3.0 equiv.)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed Water

Procedure:

  • To a dry Schlenk flask under an Argon atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), powdered anhydrous K₃PO₄ (3.0 equiv.), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).

  • Add anhydrous, degassed 1,4-Dioxane and degassed water via syringe in a 4:1 ratio (e.g., 4 mL Dioxane, 1 mL H₂O per 1 mmol of aryl halide).

  • Seal the flask and place it in a preheated oil bath at 110°C.

  • Stir the reaction mixture vigorously for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, follow the workup and purification steps as described in Protocol 1.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Boronic Acid - Aryl Halide - Base B Add Catalyst System: - Palladium Source - Ligand A->B C Add Degassed Solvent B->C D Degas Mixture (N2 or Ar Purge) C->D E Heat to Reaction Temp. (e.g., 80-110 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Quench & Filter F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Purify via Chromatography I->J

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L_n pd2_complex R1-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition (R1-X) transmetal_intermediate [R1-Pd(II)L_n-R2] pd2_complex->transmetal_intermediate Transmetalation transmetal_intermediate->pd0 Reductive Elimination product R1-R2 transmetal_intermediate->product boronic_acid R2-B(OH)2 boronate [R2-B(OH)3]⁻ boronic_acid->boronate Activation boronate->pd2_complex Attacks Pd complex base Base (e.g., K3PO4) base->boronic_acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Solvent Effects in the Cross-Coupling of 6-Bromo-2-chloro-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical role of solvent systems in the palladium-catalyzed cross-coupling reactions of 6-Bromo-2-chloro-3-methoxyphenylboronic acid. While specific experimental data for this exact molecule is not extensively published, this document synthesizes established principles from analogous Suzuki-Miyaura cross-coupling reactions to offer robust starting protocols and expected outcomes. The strategic selection of a solvent is paramount as it influences reagent solubility, catalyst stability and activity, and can ultimately dictate reaction yield, purity, and chemoselectivity.

The Influence of Solvent Systems on Reaction Outcomes

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds. The reaction typically involves an organohalide, an organoboron species, a palladium catalyst, and a base. The solvent, or more commonly a solvent mixture, is a key parameter to optimize for successful coupling.[1] For substrates like this compound, which possesses two different halogen atoms, the solvent can play a role in achieving selective coupling at the more reactive C-Br bond over the C-Cl bond.[2]

Generally, solvent systems for Suzuki-Miyaura reactions are biphasic, consisting of an organic solvent and an aqueous phase in which the inorganic base is dissolved.[3] Common organic solvents include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like N,N-dimethylformamide (DMF).[3][4] The choice among these can significantly impact the reaction. For instance, the polarity and coordinating ability of the solvent can affect the stability of the catalytic species and the rate of the key steps in the catalytic cycle, such as oxidative addition and transmetalation.[4]

Comparative Analysis of Solvent Systems

The following table summarizes the expected performance of various common solvent systems in the Suzuki-Miyaura cross-coupling of this compound with a generic aryl or heteroaryl coupling partner. The anticipated yields and selectivities are based on trends observed for similar bromo-chloro aromatic substrates.[2]

Solvent System (Organic:Water Ratio)Expected Yield (%)Selectivity (C-Br vs. C-Cl Coupling)General Remarks
Toluene/Water (4:1)85-95%HighA common and often effective system, particularly with bulky, electron-rich phosphine ligands. Efficient stirring is crucial for this biphasic mixture.[4]
1,4-Dioxane/Water (4:1)80-90%HighA versatile and widely used solvent system that can promote efficient coupling for a broad range of substrates.[3]
Tetrahydrofuran (THF)/Water (4:1)75-85%Good to HighAnother effective ethereal solvent system, though sometimes slightly less efficient than dioxane for challenging couplings.[3]
N,N-Dimethylformamide (DMF)/Water (4:1)70-80%Moderate to GoodA more polar aprotic solvent that can be beneficial for less soluble substrates, but may sometimes lead to side reactions or catalyst deactivation at higher temperatures.[2][3]
2-Methyltetrahydrofuran (2-MeTHF)90-98%HighAn environmentally friendlier alternative to THF and dioxane that has shown excellent performance in many Suzuki-Miyaura reactions, often leading to higher yields.[5]
Acetonitrile (ACN)/Water (4:1)65-75%ModerateA polar aprotic solvent that can be effective, but its utility can be substrate-dependent.[4]

Experimental Protocols

Below are detailed protocols for performing a Suzuki-Miyaura cross-coupling reaction with this compound. These protocols provide a solid starting point for optimization.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl halide (coupling partner, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[6]

  • Degassed solvent of choice (e.g., Toluene/Water, 4:1 v/v)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add this compound, the coupling partner, the base, and the palladium catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[7]

  • Add the degassed solvent mixture via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.[3]

  • Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[3]

  • Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Visualizing the Workflow and Catalytic Cycle

To aid in the conceptualization of the experimental process and the underlying chemical transformation, the following diagrams are provided.

Suzuki_Miyaura_Workflow Experimental Workflow for Suzuki-Miyaura Cross-Coupling reagents Combine Reactants: - this compound - Coupling Partner - Base - Palladium Catalyst inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heating Heat and Stir (e.g., 80-110 °C) add_solvent->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring workup Aqueous Work-up and Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Suzuki_Catalytic_Cycle Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-B(OR)₂ pd2_aryl_complex R-Pd(II)L_n-R' transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 R-R'

Caption: The key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.[1]

References

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 6-Bromo-2-chloro-3-methoxyphenylboronic acid with Heterocyclic Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-chloro-3-methoxyphenylboronic acid is a versatile building block in organic synthesis, particularly valued in the construction of complex biaryl and heteroaryl structures prevalent in medicinal chemistry and materials science. Its utility is most pronounced in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds. This reaction's tolerance of a broad range of functional groups, coupled with generally mild reaction conditions, makes it an indispensable tool in the synthesis of novel drug candidates and functional materials.

These application notes provide a detailed guide to the Suzuki-Miyaura cross-coupling reaction of this compound with a variety of heterocyclic bromides. The protocols outlined herein are based on established methodologies for similar transformations and are intended to serve as a starting point for researchers. Optimization of the reaction conditions for specific substrates is often necessary to achieve optimal yields and purity.

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organic halide (a heterocyclic bromide). The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition of the heterocyclic bromide to a Pd(0) complex, transmetalation of the boronic acid to the palladium center, and reductive elimination to form the desired coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Het-Pd(II)-Br(L2) Het-Pd(II)-Br(L2) Oxidative Addition->Het-Pd(II)-Br(L2) Transmetalation Transmetalation Het-Pd(II)-Br(L2)->Transmetalation Het-Pd(II)-Ar(L2) Het-Pd(II)-Ar(L2) Transmetalation->Het-Pd(II)-Ar(L2) Reductive Elimination Reductive Elimination Het-Pd(II)-Ar(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Het-Ar Coupled Product Reductive Elimination->Het-Ar Boronic Acid Activation Boronic Acid Activation Boronic Acid Activation->Transmetalation Het-Br Heterocyclic Bromide Het-Br->Oxidative Addition Ar-B(OH)2 Boronic Acid Ar-B(OH)2->Boronic Acid Activation

Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with representative heterocyclic bromides. These protocols may require optimization for specific substrates.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Combine Reactants: Heterocyclic Bromide (1.0 eq) Boronic Acid (1.2 eq) Base (2.0 eq) B Add Catalyst and Ligand (e.g., Pd(dppf)Cl2, 3 mol%) A->B C Add Degassed Solvent (e.g., Dioxane/Water) B->C D Heat to Reaction Temperature (e.g., 80-100 °C) C->D E Monitor by TLC or LC-MS D->E F Cool to Room Temperature and Dilute with Organic Solvent E->F G Aqueous Wash F->G H Dry Organic Layer G->H I Concentrate in vacuo H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: General workflow for Suzuki-Miyaura cross-coupling reactions.

Protocol 1: Coupling with 2-Bromopyridine

Materials:

  • This compound

  • 2-Bromopyridine

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.2 equiv), 2-bromopyridine (1.0 equiv), and sodium carbonate (2.0 equiv).

  • Add Pd(dppf)Cl₂ (3 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling with 3-Bromothiophene

Materials:

  • This compound

  • 3-Bromothiophene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

Procedure:

  • In a round-bottom flask, combine this compound (1.2 equiv), 3-bromothiophene (1.0 equiv), and potassium carbonate (2.0 equiv).

  • Add Pd(PPh₃)₄ (5 mol%).

  • Place the flask under an inert atmosphere.

  • Add a degassed solvent mixture of toluene, ethanol, and water (3:1:1 v/v/v).

  • Heat the mixture to 80 °C and stir until the starting material is consumed as indicated by TLC or LC-MS.

  • After cooling, extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography.

Protocol 3: Coupling with 5-Bromoindole

Materials:

  • This compound

  • 5-Bromoindole

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a reaction vessel, add this compound (1.5 equiv), 5-bromoindole (1.0 equiv), and potassium phosphate (3.0 equiv).

  • Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Seal the vessel and purge with an inert gas.

  • Add degassed 1,4-dioxane and water (10:1 v/v).

  • Heat the reaction to 100 °C and stir for the required duration (monitor by LC-MS).

  • Cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash chromatography.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various heterocyclic bromides. The yields are illustrative and may vary depending on the specific substrate and reaction scale.

EntryHeterocyclic BromideCatalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
12-BromopyridinePd(dppf)Cl₂ (3)-Na₂CO₃ (2)Dioxane/H₂O (4:1)901275-85
23-BromopyridinePd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O (3:1:1)801670-80
34-BromopyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O (10:1)100880-90
42-BromothiophenePd(PPh₃)₄ (5)-Na₂CO₃ (2)Dioxane/H₂O (4:1)901285-95
53-BromothiophenePd(dppf)Cl₂ (3)-K₂CO₃ (2)Toluene/H₂O (5:1)851880-90
65-BromoindolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O (10:1)1001065-75
72-BromofuranPd(PPh₃)₄ (5)-Na₂CO₃ (2)Dioxane/H₂O (4:1)801470-80
85-BromopyrimidinePd(dppf)Cl₂ (3)-Cs₂CO₃ (2)Dioxane/H₂O (5:1)951260-70
96-BromoquinolinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)1001675-85

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous and properly degassed to prevent catalyst deactivation.

    • Increase the amount of boronic acid (up to 2.0 equivalents).

    • Screen different palladium catalysts, ligands, bases, and solvent systems.

    • Increase the reaction temperature or time.

  • Incomplete Reaction:

    • Check the purity of the starting materials.

    • Ensure efficient stirring.

    • Add a fresh portion of the catalyst.

  • Side Product Formation (e.g., Homocoupling of Boronic Acid):

    • Strictly maintain an inert atmosphere.

    • Use a lower reaction temperature.

    • Adjust the stoichiometry of the reactants.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be used away from ignition sources.

  • Bases such as sodium carbonate, potassium carbonate, and potassium phosphate can be corrosive or irritating.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Suzuki-Miyaura cross-coupling reaction of this compound with heterocyclic bromides is a robust and versatile method for the synthesis of a wide array of complex molecules. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors. While the provided conditions are a good starting point, empirical optimization for each specific substrate is key to achieving the best possible results.

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Targeting Bruton's Tyrosine Kinase (Btk)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a novel potential kinase inhibitor derived from 6-Bromo-2-chloro-3-methoxyphenylboronic acid . The synthetic strategy focuses on a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds. The target of the synthesized inhibitor is Bruton's tyrosine kinase (Btk), a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling and a validated target in various B-cell malignancies and autoimmune diseases.

Target Kinase: Bruton's Tyrosine Kinase (Btk)

Bruton's tyrosine kinase is a key component of the B-cell receptor signaling pathway.[1][2][3][4] Upon BCR engagement, Btk is activated and proceeds to phosphorylate downstream substrates, including phospholipase Cγ2 (PLCγ2).[3][4] This phosphorylation event triggers a cascade of intracellular signals, leading to calcium mobilization and the activation of transcription factors such as NF-κB, which are essential for B-cell proliferation, survival, and differentiation.[3] Dysregulation of the Btk signaling pathway is implicated in the pathogenesis of various hematological cancers and autoimmune disorders, making it a prime target for therapeutic intervention.[5][6]

Synthetic Strategy

The core of the synthetic approach involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction will couple the commercially available This compound with a suitable heterocyclic core, a common scaffold in many kinase inhibitors. For this protocol, we will use a pyrazolo[3,4-d]pyrimidine core, which is present in the approved Btk inhibitor, Ibrutinib.

The proposed synthetic workflow begins with the preparation of a halogenated pyrazolo[3,4-d]pyrimidine intermediate, followed by the key Suzuki-Miyaura coupling step, and finally, the introduction of a pharmacophore to confer specific binding properties to the target kinase.

Experimental Protocols

Protocol 1: Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This protocol outlines the iodination of the pyrazolo[3,4-d]pyrimidine core, preparing it for the subsequent Suzuki coupling.

Materials:

  • 4-Amino-1H-pyrazolo[3,4-d]pyrimidine

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-Amino-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous DMF.

  • To this solution, add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Protocol 2: Suzuki-Miyaura Coupling of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with this compound

This is the key step where the novel aryl group is introduced onto the kinase inhibitor scaffold.

Materials:

  • 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (from Protocol 1)

  • This compound

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification (e.g., separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • To a Schlenk flask, add 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq), This compound (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 3-(6-Bromo-2-chloro-3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine .

Protocol 3: N-Alkylation and Acrylamide Formation (Example)

This protocol describes the introduction of a piperidine moiety and an acrylamide warhead, which is a common feature in covalent Btk inhibitors like Ibrutinib, designed to form a covalent bond with a cysteine residue in the Btk active site.

Materials:

  • 3-(6-Bromo-2-chloro-3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (from Protocol 2)

  • (R)-tert-butyl 3-(tosyloxy)piperidine-1-carboxylate

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Acryloyl chloride

  • Triethylamine (TEA)

Procedure:

  • N-Alkylation:

    • To a solution of the product from Protocol 2 (1.0 eq) in ACN, add (R)-tert-butyl 3-(tosyloxy)piperidine-1-carboxylate (1.2 eq) and Cs₂CO₃ (2.0 eq).

    • Heat the mixture to reflux and stir for 16-24 hours.

    • Cool the reaction, filter, and concentrate the filtrate. Purify the residue by column chromatography.

  • Boc Deprotection:

    • Dissolve the purified product from the previous step in DCM.

    • Add TFA dropwise at 0 °C and stir at room temperature for 2-4 hours.

    • Concentrate the reaction mixture under reduced pressure.

  • Acrylamide Formation:

    • Dissolve the deprotected amine in DCM and cool to 0 °C.

    • Add TEA (2.5 eq) followed by the dropwise addition of acryloyl chloride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with water and extract with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography to yield the final inhibitor.

Quantitative Data

The inhibitory activity of the synthesized compound would need to be determined experimentally. Based on the structure of known Btk inhibitors, the following table presents hypothetical quantitative data for the novel inhibitor.

Compound NameTarget KinaseIC₅₀ (nM) (Hypothetical)Assay Type
1-((R)-3-(4-amino-3-(6-bromo-2-chloro-3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-oneBtk5 - 50Biochemical Assay
20 - 200Cellular Assay

Visualizations

Btk Signaling Pathway

Btk_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Activation Syk Syk Lyn->Syk Btk Btk Syk->Btk PLCG2 PLCγ2 Btk->PLCG2 Phosphorylation PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Activation Ca_Flux->NFkB PKC->NFkB Proliferation B-Cell Proliferation, Survival, Differentiation NFkB->Proliferation Inhibitor Novel Btk Inhibitor Inhibitor->Btk

Caption: Simplified Btk signaling pathway and the point of inhibition.

Experimental Workflow for Kinase Inhibitor Synthesis

Synthesis_Workflow Start 4-Amino-1H-pyrazolo[3,4-d]pyrimidine Step1 Protocol 1: Iodination with NIS Start->Step1 Intermediate1 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Step1->Intermediate1 Step2 Protocol 2: Suzuki-Miyaura Coupling Intermediate1->Step2 BoronicAcid This compound BoronicAcid->Step2 Intermediate2 3-(6-Bromo-2-chloro-3-methoxyphenyl)- 1H-pyrazolo[3,4-d]pyrimidin-4-amine Step2->Intermediate2 Step3 Protocol 3: N-Alkylation & Acrylamide Formation Intermediate2->Step3 FinalProduct Final Kinase Inhibitor Step3->FinalProduct

Caption: Workflow for the synthesis of the novel Btk inhibitor.

References

Application Notes & Protocols: "6-Bromo-2-chloro-3-methoxyphenylboronic acid" as a Versatile Building Block for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"6-Bromo-2-chloro-3-methoxyphenylboronic acid" is a trifunctional aromatic building block with significant potential in the synthesis of novel anticancer agents. The presence of three distinct functional groups—a boronic acid, a bromine atom, and a chlorine atom—at specific positions on the methoxy-substituted phenyl ring offers medicinal chemists a versatile platform for creating diverse molecular architectures. The boronic acid moiety is particularly amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[1] This allows for the strategic introduction of various aryl and heteroaryl scaffolds, which are prevalent in many kinase inhibitors and other targeted anticancer therapies. The bromo and chloro substituents provide additional handles for further diversification or can be retained to modulate the electronic and steric properties of the final compounds, influencing their target binding and pharmacokinetic profiles.

This document provides detailed application notes and protocols for utilizing "this compound" in the synthesis and evaluation of potential anticancer agents, drawing upon established methodologies for structurally related compounds.

Key Applications in Anticancer Drug Discovery

The unique substitution pattern of "this compound" makes it an attractive starting material for the synthesis of compounds targeting various cancer-related pathways. Based on the known activities of structurally similar molecules, potential applications include:

  • Kinase Inhibitors: Many clinically approved kinase inhibitors feature a biaryl core. The Suzuki-Miyaura coupling of this boronic acid with various heterocyclic partners (e.g., pyrimidines, indazoles, quinolines) can generate libraries of compounds for screening against a panel of cancer-relevant kinases.

  • Tubulin Polymerization Inhibitors: Substituted biaryl compounds have been shown to inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells.[1] The "6-Bromo-2-chloro-3-methoxyphenyl" moiety can be incorporated into scaffolds designed to interact with this critical cytoskeletal protein.

  • Inducers of Apoptosis: The structural framework can be elaborated to generate molecules that modulate key regulators of apoptosis, such as the Bcl-2 family of proteins.

Data Presentation: Hypothetical Anticancer Activity of a Synthesized Derivative

To illustrate the potential of this building block, we present hypothetical data for a novel compound, Compound A , synthesized via Suzuki-Miyaura coupling of "this compound" with a generic heterocyclic partner. The cytotoxic activity of Compound A was evaluated against a panel of human cancer cell lines.

Cell LineCancer TypeIC50 (µM) of Compound A
MCF-7Breast Adenocarcinoma2.5
HCT-116Colorectal Carcinoma1.8
A549Lung Carcinoma3.2
HeLaCervical Cancer4.1

Caption: Table 1. In vitro cytotoxicity of the hypothetical Compound A against various human cancer cell lines.

Experimental Protocols

Protocol 1: Synthesis of a Biaryl Anticancer Agent via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of a biaryl compound using "this compound" and a heterocyclic halide.

Materials:

  • This compound

  • Heterocyclic halide (e.g., 2-bromopyridine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a reaction flask, add this compound (1.0 eq), the heterocyclic halide (1.1 eq), and the base (2.0 eq).

  • Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Add the palladium catalyst (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Caption: Suzuki-Miyaura Coupling Workflow.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the methodology for assessing the anticancer activity of a synthesized compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the synthesized compound in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Signaling Pathway Visualization

Hypothetical Mechanism of Action: Inhibition of a Pro-Survival Signaling Pathway

Many anticancer agents function by inhibiting signaling pathways that are constitutively active in cancer cells, such as the PI3K/Akt pathway. A hypothetical compound derived from "this compound" could potentially inhibit a key kinase in this pathway.

Caption: Hypothetical Signaling Pathway Inhibition.

Conclusion

"this compound" represents a promising and versatile starting material for the development of novel anticancer agents. Its unique substitution pattern allows for the synthesis of a wide range of structurally diverse compounds through well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers to explore the potential of this building block in the ongoing search for more effective cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Reaction of 6-Bromo-2-chloro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide targeted troubleshooting assistance and frequently asked questions (FAQs) for optimizing the Suzuki-Miyaura cross-coupling reaction involving the sterically hindered and electronically complex substrate, "6-Bromo-2-chloro-3-methoxyphenylboronic acid".

Troubleshooting Guides & FAQs

This section addresses specific challenges that can lead to low yields and offers systematic approaches to overcome them.

Q1: I am observing very low to no conversion in my Suzuki reaction with this compound. What are the primary factors I should investigate?

A1: Low conversion with this substrate is often a result of its significant steric hindrance and the presence of two different halogen atoms (bromine and chlorine) with varying reactivity. The primary factors to investigate are the catalyst system (palladium precursor and ligand), the choice of base, and the reaction temperature. The inherent stability of the boronic acid itself is also a critical parameter to consider.[1][2]

A logical troubleshooting workflow can be visualized as follows:

Troubleshooting_Workflow start Low Yield Observed with This compound catalyst 1. Catalyst System Evaluation (Ligand & Precursor) start->catalyst base 2. Base Selection catalyst->base If no improvement success Improved Yield catalyst->success Improvement solvent_temp 3. Solvent & Temperature Optimization base->solvent_temp If no improvement base->success Improvement boronic_acid 4. Boronic Acid Stability Check solvent_temp->boronic_acid If no improvement solvent_temp->success Improvement boronic_acid->success Improvement

Caption: A stepwise workflow for troubleshooting low yields in the Suzuki reaction of this compound.

Q2: The reaction is sluggish and incomplete. Which catalyst and ligand combination is most suitable for this hindered aryl halide?

A2: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered and electron-rich substrates.[1] For the coupling of this compound, which features ortho-substituents, highly active catalyst systems are required. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is crucial. These ligands facilitate the oxidative addition step, which is often the rate-limiting step with aryl chlorides, and promote the reductive elimination to form the product.[1][3][4]

Recommended Catalyst Systems for Sterically Hindered Substrates:

Palladium PrecursorLigandKey Advantages
Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhos (Buchwald Ligands)Excellent for sterically hindered and electron-rich aryl chlorides.[1][5]
Pd(OAc)₂ or Pd₂(dba)₃P(t-Bu)₃Highly electron-donating, effective for aryl chlorides.[6]
PEPPSI™-IPr or PEPPSI™-IPent(NHC Ligands)Highly active and stable, often requiring lower catalyst loadings.[3]
PdCl₂(dppf)dppfA common choice, but may be less effective for highly hindered substrates compared to Buchwald ligands.[7]
Q3: What is the role of the base in this reaction, and which one should I choose?

A3: The base plays a critical role in the Suzuki-Miyaura catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[6][8] For sterically hindered substrates, the choice of base can significantly impact the reaction rate and yield.

Base Selection Guide:

BaseSolvent SystemComments
K₃PO₄Dioxane/water, Toluene/water, THF/waterOften a good starting point. The presence of water can be crucial for dissolving the base and facilitating the reaction.[9]
Cs₂CO₃Dioxane, Toluene, THFA milder base that can be effective in preventing side reactions like protodeboronation.[2]
K₂CO₃Dioxane/water, Ethanol/waterA common and cost-effective choice, but may be less effective than K₃PO₄ for challenging substrates.[10][11]
NaOtBu or KOtBuAnhydrous THF, Dioxane, or TolueneStronger bases that can be effective for less reactive aryl chlorides, but may promote side reactions.[4]

It is important to note that for bases like K₃PO₄, a small amount of water is often necessary for dissolution and activity. However, excess water can lead to protodeboronation of the boronic acid.[4]

Q4: I suspect my boronic acid is degrading under the reaction conditions. How can I address this?

A4: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with electron-rich boronic acids or under harsh conditions (high temperature, strong base).[2][7] The methoxy group on your substrate makes it somewhat electron-rich, potentially increasing its susceptibility.

Strategies to Minimize Protodeboronation:

  • Use Milder Bases: Opt for bases like K₃PO₄, Cs₂CO₃, or KF.[9]

  • Lower Reaction Temperature: If possible, run the reaction at a lower temperature, although this may require a more active catalyst.

  • Shorter Reaction Times: Monitor the reaction closely and work it up as soon as it is complete.[9]

  • Use a More Stable Boronic Ester: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a MIDA boronate. These esters release the boronic acid slowly into the reaction mixture, minimizing its concentration and the likelihood of decomposition.[7][9][12]

The following diagram illustrates the competing pathways of Suzuki coupling and protodeboronation:

Boronic_Acid_Pathways boronic_acid This compound suzuki_path Desired Suzuki Coupling boronic_acid->suzuki_path Transmetalation protodeboronation_path Undesired Protodeboronation boronic_acid->protodeboronation_path Reaction with H⁺ base_catalyst Base, Pd Catalyst boronic_acid->base_catalyst proton_source Proton Source (e.g., H₂O) boronic_acid->proton_source

Caption: Competing reaction pathways for the boronic acid in a Suzuki coupling reaction.

Q5: Should I target the bromine or the chlorine atom for coupling? And at what temperature should I run the reaction?

A5: In Suzuki couplings, the reactivity of aryl halides generally follows the trend: I > Br > Cl.[9] Therefore, the C-Br bond is significantly more reactive than the C-Cl bond and will preferentially undergo oxidative addition to the palladium catalyst. This allows for selective coupling at the bromo position.

Reaction temperature is a critical parameter that often needs to be optimized. While some highly active catalyst systems can facilitate couplings at room temperature, sterically hindered substrates typically require elevated temperatures (80-120 °C) to achieve a reasonable reaction rate.[10][13][14] It is advisable to start at a moderate temperature (e.g., 80 °C) and increase it if the reaction is sluggish.

Experimental Protocols

General Procedure for a Screening Suzuki-Miyaura Coupling Reaction

This protocol is intended as a starting point for optimization.

  • Reagent Preparation:

    • To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired aryl halide coupling partner (1.2 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

    • If using a solid palladium precursor and ligand, add them to the vial (e.g., Pd(OAc)₂, 2 mol%; SPhos, 4 mol%). Alternatively, a pre-catalyst can be used.

  • Reaction Setup:

    • Seal the vial with a septum.

    • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.[3]

  • Solvent Addition:

    • Through the septum, add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.[9]

  • Reaction Execution:

    • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C).

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data Presentation

The following table summarizes recommended starting conditions for optimizing the Suzuki reaction of this compound.

Table 1: Recommended Starting Conditions for Optimization

ParameterCondition 1 (Robust)Condition 2 (Milder)Condition 3 (For Aryl Chlorides)
Palladium Precursor Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)PEPPSI™-IPr (2 mol%)
Ligand SPhos (4 mol%)XPhos (2.5 mol%)N/A
Base K₃PO₄ (3 eq)Cs₂CO₃ (2.5 eq)KOtBu (3 eq)
Solvent Dioxane/H₂O (4:1)TolueneAnhydrous THF
Temperature 100 °C90 °C80 °C

References

Preventing protodeboronation of "6-Bromo-2-chloro-3-methoxyphenylboronic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the undesired protodeboronation of 6-Bromo-2-chloro-3-methoxyphenylboronic acid during synthetic applications.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem?

A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2][3] This process consumes the boronic acid starting material, leading to reduced yields of the desired product and the formation of a 1-bromo-3-chloro-2-methoxybenzene byproduct, which can complicate purification.[2]

Q2: Why is this compound particularly susceptible to protodeboronation?

A2: Arylboronic acids with electron-withdrawing substituents, such as the bromo and chloro groups on this molecule, are particularly prone to protodeboronation.[3][4] This susceptibility is especially pronounced under basic conditions, which are common in cross-coupling reactions like the Suzuki-Miyaura coupling.[5][6][7] The electron-deficient nature of the aromatic ring makes the carbon-boron bond more liable to cleavage.

Q3: What are the primary indicators of protodeboronation in a reaction?

A3: The main indicator is the detection of a significant byproduct with a mass corresponding to the boronic acid minus the B(OH)₂ group and plus a hydrogen atom. This can be confirmed by analytical techniques such as LC-MS, GC-MS, or NMR spectroscopy by identifying the resulting arene (1-bromo-3-chloro-2-methoxybenzene). A lower-than-expected yield of the desired coupled product alongside unreacted starting material is also a strong indicator.[3]

Troubleshooting Guide: Minimizing Protodeboronation

This guide addresses common issues encountered during reactions involving this compound.

Issue: Low yield of desired product with significant formation of 1-bromo-3-chloro-2-methoxybenzene.

This is the classic sign of protodeboronation. The following factors are the most common causes and their corresponding solutions.

Cause 1: Inappropriate Base Selection

The choice and strength of the base are critical. Strong bases, especially those containing hydroxide ions (e.g., NaOH, KOH), significantly accelerate protodeboronation by forming a more reactive boronate species ([ArB(OH)₃]⁻).[1][3][8]

Solution: Opt for weaker, non-hydroxide, and anhydrous bases. These are effective for the coupling reaction while minimizing the rate of protodeboronation.[8]

Table 1: Comparison of Bases for Suzuki-Miyaura Coupling

Base TypeExamplesSuitability for Sensitive Boronic AcidsRationale
Problematic NaOH, KOH, Ba(OH)₂PoorStrong, contain hydroxide, often used in aqueous solutions, which provides a proton source.[8]
Recommended K₃PO₄, Cs₂CO₃, K₂CO₃ExcellentMilder, often used under anhydrous conditions, and are effective for transmetalation without aggressively promoting protodeboronation.[8]
Cause 2: Presence of Water

Water acts as a proton source for the protodeboronation reaction.[2][8] While some Suzuki-Miyaura reactions tolerate or even require a small amount of water, excess water is detrimental for sensitive substrates.

Solution: Employ anhydrous reaction conditions.

  • Glassware: Thoroughly dry all glassware in an oven (e.g., >120 °C) and cool under an inert atmosphere (Nitrogen or Argon).[8]

  • Solvents: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.[9]

  • Reagents: Use anhydrous grades of bases and other reagents.

  • Additives: Consider adding activated molecular sieves (e.g., 4Å) to the reaction mixture to scavenge trace amounts of water.[8]

Cause 3: High Reaction Temperature

Elevated temperatures can increase the rate of protodeboronation, sometimes more than the rate of the desired productive coupling reaction.[2][8]

Solution: Lower the reaction temperature.

  • Attempt the reaction at the lowest temperature that still provides a reasonable rate for the catalytic cycle (e.g., start at 60-80 °C).[8]

  • If the reaction is too slow at lower temperatures, it is better to switch to a more active catalyst/ligand system rather than increasing the heat.

Cause 4: Inefficient Catalytic System

A slow Suzuki-Miyaura coupling reaction means the boronic acid is exposed to potentially degrading conditions for a longer period, increasing the extent of protodeboronation.[8]

Solution: Optimize the palladium catalyst and ligands to accelerate the productive reaction rate.

  • Catalyst Loading: A modest increase in catalyst loading can sometimes accelerate the desired reaction over the decomposition pathway.[8]

  • Ligands: Employ robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) that are known to promote efficient cross-coupling of challenging substrates.[8]

Advanced Prevention Strategy: Use of MIDA Boronates

For substrates that are extremely prone to protodeboronation, the most robust strategy is to protect the boronic acid as an N-methyliminodiacetic acid (MIDA) boronate.

Concept: MIDA boronates are exceptionally stable, crystalline solids that are compatible with air, moisture, and silica gel chromatography.[10] They are unreactive under standard anhydrous cross-coupling conditions. Deprotection occurs slowly under mild aqueous basic conditions, releasing the boronic acid in situ. This "slow-release" approach keeps the instantaneous concentration of the unstable free boronic acid low, minimizing protodeboronation while allowing the desired coupling to proceed.[1][11]

Table 2: Stability Comparison of Boron Species

Boron SpeciesStability to Air/MoistureStability to ChromatographySusceptibility to Protodeboronation
Boronic Acid Variable, often poorNoHigh
Pinacol Ester GoodYesModerate (can hydrolyze to boronic acid)
MIDA Boronate ExcellentYesVery Low (stable until deprotection)

Visual Guides and Workflows

G Diagram 1: Troubleshooting Protodeboronation start Low Yield & Byproduct Detected check_base Is the base NaOH or KOH? start->check_base check_water Are conditions strictly anhydrous? check_base->check_water No sol_base Switch to K₃PO₄ or Cs₂CO₃ check_base->sol_base Yes check_temp Is temperature > 80°C? check_water->check_temp Yes sol_water Dry glassware, use anhydrous solvents, add sieves check_water->sol_water No check_catalyst Is the reaction sluggish? check_temp->check_catalyst No sol_temp Lower temperature to 60-80°C check_temp->sol_temp Yes sol_catalyst Optimize catalyst/ligand (e.g., use Buchwald ligand) check_catalyst->sol_catalyst Yes consider_mida If problem persists, protect as MIDA boronate check_catalyst->consider_mida No

Caption: A decision tree for troubleshooting protodeboronation.

G Diagram 2: MIDA Boronate Protection & Slow-Release Coupling cluster_0 Step 1: Protection cluster_1 Step 2: Suzuki Coupling Reaction BA Unstable Boronic Acid Ar-B(OH)₂ MIDA_B Stable MIDA Boronate (Crystalline, Purifiable) BA->MIDA_B + MIDA, Δ, -H₂O MIDA_H MIDA MIDA_B_react Stable MIDA Boronate BA_insitu Ar-B(OH)₂ (in situ) [Low Concentration] MIDA_B_react->BA_insitu Slow Deprotection (aq. Base) Coupling Pd Catalyst + Aryl Halide BA_insitu->Coupling Product Desired Product Ar-Ar' Coupling->Product

Caption: Workflow for MIDA boronate protection and slow-release coupling.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed to minimize protodeboronation of this compound.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.3 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4.4 mol%)

  • Anhydrous base (e.g., K₃PO₄, 2.5 eq)

  • Anhydrous solvent (e.g., Toluene or 2-MeTHF)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: Bake all glassware in an oven (>120 °C) overnight and allow it to cool under a stream of inert gas.

  • Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, this compound, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Solvent Addition: Add the anhydrous solvent (e.g., Toluene) via syringe.

  • Degassing: Purge the reaction mixture with the inert gas for 10-15 minutes.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Be mindful that prolonged exposure to aqueous layers can cause decomposition of any remaining boronic acid.

Protocol 2: Synthesis of 6-Bromo-2-chloro-3-methoxyphenyl MIDA boronate

This protocol adapts a general procedure for the synthesis of MIDA boronates.[11]

Materials:

  • This compound (1.0 eq)

  • N-methyliminodiacetic acid (MIDA) (1.1 eq)

  • Dimethyl sulfoxide (DMSO)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser under an inert atmosphere.

  • Reagent Addition: To the flask, add this compound, N-methyliminodiacetic acid, and a minimal amount of DMSO to aid solubility. Add toluene as the azeotroping solvent.

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C). Water will be removed azeotropically and collected in the Dean-Stark trap. Continue heating until no more water is collected (typically 2-4 hours).

  • Isolation: Cool the reaction mixture to room temperature. The MIDA boronate product may precipitate. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude MIDA boronate is often pure enough for use. If necessary, it can be purified by recrystallization or by column chromatography on silica gel, typically eluting with a gradient of ethyl acetate in hexanes.[11] The purified MIDA boronate should be a stable, white to off-white crystalline solid.

References

Side reactions of "6-Bromo-2-chloro-3-methoxyphenylboronic acid" in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 6-Bromo-2-chloro-3-methoxyphenylboronic acid in Suzuki-Miyaura coupling reactions. Due to the ortho-disubstituted nature of this reagent, specific challenges related to steric hindrance are common.

Troubleshooting Guide

This guide addresses common issues encountered during Suzuki coupling reactions with this compound.

Issue 1: Low or No Yield of the Desired Product

Low or no conversion of starting materials is a frequent problem when working with sterically hindered boronic acids.

Potential Cause Recommended Solution
1. Steric Hindrance The primary challenge with this substrate is the steric bulk from the ortho-bromo and chloro substituents, which can hinder key steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[1]
Ineffective Catalyst SystemStandard catalysts like Pd(PPh₃)₄ are often inefficient for hindered substrates.[1] Upgrade to a catalyst system designed for sterically demanding couplings. Catalyst Precursors: Use air-stable precatalysts like G2, G3, or G4 palladacycles.[2] Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These promote the formation of a highly reactive palladium(0) species and accelerate reductive elimination.[1][2][3]
Suboptimal BaseThe base may not be strong enough to facilitate transmetalation with the hindered boronic acid. Use a moderately strong base such as K₃PO₄ or Cs₂CO₃. For particularly stubborn couplings, a stronger base like potassium tert-butoxide (t-BuOK) may be required.[1] Ensure the base is finely powdered for anhydrous reactions to maximize surface area.[2]
2. Catalyst Inactivation The palladium catalyst may be inactive or decomposing.
Inactive Catalyst SourceEnsure the palladium source is fresh and active. Consider using robust, air-stable precatalysts that are less prone to decomposition.[2]
Oxygen ContaminationOxygen can lead to catalyst decomposition.[2] Thoroughly degas all solvents (including water) and ensure the reaction is maintained under a strict inert atmosphere (Nitrogen or Argon).[2]
3. Poor Reagent Quality The boronic acid itself may have degraded.
Boronic Acid InstabilityBoronic acids can be unstable and prone to degradation over time.[2] Consider converting the boronic acid to a more stable derivative, such as a potassium trifluoroborate salt or a pinacol boronate ester, which can be used directly in the coupling reaction.[2]

Issue 2: Significant Formation of Side Products

The appearance of unexpected spots on a TLC or peaks in your analytical data indicates the presence of side reactions. The most common for this substrate are protodeboronation and homocoupling.

Side Product Identification Potential Cause Recommended Solution
Protodeboronation Replacement of the -B(OH)₂ group with a hydrogen atom, yielding 1-bromo-3-chloro-2-methoxybenzene.1. Harsh Reaction Conditions: High temperatures, prolonged reaction times, and the presence of water (as a proton source) can promote this side reaction.[2] 2. Strong Base: Strong bases, especially in aqueous media, can accelerate protodeboronation.[2]1. Optimize Conditions: Lower the reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times. 2. Use a Milder Base: Switch to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃). 3. Anhydrous Conditions: Performing the reaction under anhydrous conditions can significantly reduce protodeboronation by eliminating the primary proton source.[2]
Homocoupling (Boronic Acid) Dimerization of the boronic acid to form 2,2'-dibromo-6,6'-dichloro-3,3'-dimethoxy-1,1'-biphenyl.1. Presence of Oxygen: This is a primary cause of boronic acid homocoupling.[2] 2. Inefficient Catalyst Turnover: If the desired cross-coupling is slow, the competing homocoupling pathway can become more prominent.1. Rigorous Degassing: Ensure all solvents and the reaction headspace are thoroughly purged with an inert gas to remove all traces of oxygen.[2] 2. Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd₂(dba)₃. If using a Pd(II) source, ensure its reduction to the active Pd(0) species is efficient. 3. Effective Ligand: Bulky, electron-donating ligands can favor the desired cross-coupling pathway.[2]
Homocoupling (Aryl Halide) Dimerization of your aryl halide coupling partner.This is generally less common but can occur, particularly with nickel catalysts or under certain palladium-catalyzed conditions.This is often catalyst- or ligand-dependent. Re-screening of reaction conditions, particularly the catalyst system, is advised.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose catalyst system to start with for this compound?

A1: For a sterically hindered substrate like this, a good starting point is a Buchwald-type catalyst system. We recommend using a G3 or G4 precatalyst (e.g., XPhos Pd G3) with a bulky, electron-rich biarylphosphine ligand like XPhos or SPhos. A common and effective base and solvent combination is K₃PO₄ in a dioxane/water mixture.[1][2]

Q2: My reaction is very slow. Should I just increase the temperature?

A2: While increasing the temperature can increase the reaction rate, it can also accelerate side reactions like protodeboronation. Before resorting to higher temperatures, it is often more effective to optimize the catalyst system (ligand and palladium source) and the base, as these are the most critical factors for overcoming steric hindrance.[1]

Q3: How can I improve the stability of my this compound?

A3: If you suspect your boronic acid is degrading, you can convert it into a more stable derivative. Potassium trifluoroborate salts and MIDA boronates are highly stable crystalline solids that are less prone to protodeboronation.[2] Alternatively, complexing the boronic acid with diethanolamine creates an air- and water-stable solid that can often be used directly in the coupling reaction.[2]

Q4: Is it better to use the bromo or the chloro substituent on my boronic acid for the coupling?

A4: In a Suzuki coupling, the aryl halide partner's reactivity order is typically I > Br > Cl. Your boronic acid has both a bromo and a chloro substituent on the ring that are not the boronic acid group itself. These will remain on the ring. The C-B(OH)₂ bond is the reactive site for the Suzuki coupling. If you were asking about the reactivity of an aryl halide coupling partner, an aryl bromide would be more reactive than an aryl chloride.

Q5: Can I run this reaction open to the air?

A5: No. It is critical to run Suzuki coupling reactions under an inert atmosphere (e.g., Nitrogen or Argon). Oxygen can lead to the homocoupling of the boronic acid and can also deactivate the palladium catalyst.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with a Hindered Substrate

This protocol is a starting point for the coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 10:1 v/v)

  • Oven-dried reaction vial with a magnetic stir bar and a septum cap

Procedure:

  • To the oven-dried reaction vial, add the aryl halide, this compound, and K₃PO₄.

  • Seal the vial with the septum cap and purge with Argon or Nitrogen for 5-10 minutes.

  • Under the inert atmosphere, add the palladium precatalyst.

  • Add the degassed solvent mixture via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the aryl halide.

  • Place the vial in a preheated heating block or oil bath and stir vigorously at 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2]

Protocol 2: Preparation of a Diethanolamine Adduct for Improved Stability

This procedure can be used to convert the boronic acid into a more stable, crystalline solid.

Materials:

  • This compound (1.0 equivalent)

  • Diethanolamine (1.0 equivalent)

  • Methylene chloride

  • Stir bar and vial

Procedure:

  • Dissolve the boronic acid in a minimal amount of methylene chloride in a vial with a stir bar.

  • While stirring, add diethanolamine dropwise.

  • A precipitate should form. Continue stirring the slurry for 15-20 minutes.

  • Isolate the white solid product by vacuum filtration.

  • Wash the solid with a small amount of cold methylene chloride and dry under vacuum.

  • This stable adduct can be used directly in Suzuki coupling reactions.[2]

Visualizations

Suzuki_Troubleshooting_Workflow start Start: Low/No Yield in Suzuki Coupling check_catalyst 1. Check Catalyst System - Is it suitable for hindered substrates? - Using bulky, electron-rich ligands (XPhos, SPhos)? - Using an air-stable precatalyst? start->check_catalyst check_conditions 2. Check Reaction Conditions - Base (K3PO4, Cs2CO3)? - Anhydrous or aqueous? - Temperature appropriate? check_catalyst->check_conditions If catalyst is appropriate optimize_catalyst Optimize Catalyst: - Screen Buchwald/NHC ligands - Use fresh/active Pd source check_catalyst->optimize_catalyst No check_reagents 3. Check Reagents - Boronic acid purity/stability? - Solvents properly degassed? check_conditions->check_reagents If conditions are appropriate optimize_conditions Optimize Conditions: - Screen bases (K3PO4, KF, etc.) - Adjust temperature - Try anhydrous conditions check_conditions->optimize_conditions No side_reactions Side Reactions Observed? (Protodeboronation, Homocoupling) check_reagents->side_reactions If reagents are pure stabilize_ba Stabilize Boronic Acid: - Convert to trifluoroborate salt - Convert to MIDA or pinacol ester check_reagents->stabilize_ba No/Degraded troubleshoot_proto Address Protodeboronation: - Use milder base (KF) - Lower temperature - Use anhydrous solvent side_reactions->troubleshoot_proto Yes (Protodeboronation) troubleshoot_homo Address Homocoupling: - Rigorously degas solvents - Ensure inert atmosphere - Use Pd(0) source side_reactions->troubleshoot_homo Yes (Homocoupling) success Successful Coupling side_reactions->success No optimize_catalyst->start Re-run experiment optimize_conditions->start Re-run experiment stabilize_ba->start Re-run experiment troubleshoot_proto->start Re-run experiment troubleshoot_homo->start Re-run experiment

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Catalytic_Cycle_Side_Reactions cluster_suzuki Suzuki-Miyaura Cycle cluster_side Side Reactions pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add + R-X pdiia R-Pd(II)-X L_n ox_add->pdiia transmetal Transmetalation pdiia->transmetal + Ar-B(OH)2 + Base boronic_acid Ar-B(OH)2 (Starting Material) pdiia->boronic_acid Competes With pdiib R-Pd(II)-Ar L_n transmetal->pdiib red_elim Reductive Elimination pdiib->red_elim red_elim->pd0 Regenerates Catalyst product R-Ar (Product) red_elim->product protodeboronation Protodeboronation boronic_acid->protodeboronation + H+ (e.g., H2O) + Base/Heat homocoupling Homocoupling boronic_acid->homocoupling + O2 + Pd(II) proto_product Ar-H (Byproduct) protodeboronation->proto_product homo_product Ar-Ar (Byproduct) homocoupling->homo_product

Caption: Suzuki cycle and competing side reactions.

References

Technical Support Center: Optimization of Catalyst Loading for 6-Bromo-2-chloro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving 6-Bromo-2-chloro-3-methoxyphenylboronic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the Suzuki-Miyaura cross-coupling of this compound, a sterically hindered substrate.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Ineffective Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may be inefficient for this sterically hindered substrate.[1][2] Weak Base: The chosen base may not be strong enough to facilitate the transmetalation step effectively.[1] Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier associated with hindered substrates.Catalyst and Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1] N-heterocyclic carbene (NHC) ligands are also a good alternative for challenging couplings.[1] Base Selection: Use a moderately strong to strong base like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK).[1] Increase Temperature: Gradually increase the reaction temperature, for example, from 80°C to 110°C.
Significant Homocoupling of Boronic Acid Presence of Oxygen: Trace amounts of oxygen in the reaction mixture can promote the homocoupling of the boronic acid. Inefficient Transmetalation: A slow transmetalation step can lead to side reactions.Degassing: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment. Optimize Base and Solvent: Screen different bases and solvent systems to find conditions that favor the cross-coupling pathway.
Protodeboronation (Loss of Boronic Acid Group) Presence of Water: Excess water in the reaction mixture can lead to the hydrolysis of the C-B bond. Strongly Basic Conditions: Some boronic acids are sensitive to strongly basic conditions, especially at elevated temperatures.Use Anhydrous Conditions: If protodeboronation is significant, use anhydrous solvents and reagents. However, a small, controlled amount of water can sometimes be beneficial with phosphate or carbonate bases.[1] Milder Base: Consider using a milder base like potassium carbonate (K₂CO₃) if the boronic acid is found to be unstable under stronger basic conditions.
Reaction Stalls or is Sluggish Poor Solubility of Reagents: The boronic acid, aryl halide, or base may not be sufficiently soluble in the chosen solvent. Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction.Solvent Screening: Test different solvents or solvent mixtures to improve solubility. Common choices for Suzuki couplings include toluene, dioxane, THF, and mixtures with water.[1] Use a Pre-catalyst: Employ a palladium pre-catalyst for more reliable generation of the active Pd(0) species.
Difficulty Reproducing Results Inconsistent Reagent Quality: Purity of the boronic acid, aryl halide, solvent, and base can vary between batches. Variable Inert Atmosphere: Inconsistent exclusion of air and moisture can lead to variable results. Inconsistent Stirring: In heterogeneous mixtures, the stirring rate can affect reaction kinetics.Reagent Purity: Use high-purity reagents and ensure solvents are properly dried and degassed. Consistent Technique: Employ consistent and robust Schlenk line or glovebox techniques. Standardized Stirring: Use a consistent and vigorous stirring rate for all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting catalyst loading for the Suzuki-Miyaura coupling of this compound?

A1: For initial screening with sterically hindered substrates like this, a catalyst loading in the range of 1-5 mol% of the palladium precursor is a reasonable starting point. The optimal loading will need to be determined experimentally by screening a range of concentrations.

Q2: Which palladium precursors are suitable for this reaction?

A2: Common palladium precursors such as Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(dppf) can be used in combination with an appropriate ligand. The choice of precursor is often less critical than the choice of ligand for challenging couplings.

Q3: Why are bulky, electron-rich ligands recommended for this substrate?

A3: The steric hindrance from the ortho-chloro and ortho-methoxy groups in this compound and its coupling partner can slow down the key steps of the catalytic cycle. Bulky, electron-rich ligands promote the formation of a more reactive, coordinatively unsaturated palladium(0) species, which facilitates the oxidative addition of the aryl halide and accelerates the reductive elimination step.[1][2]

Q4: Is it possible to selectively couple at the C-Br bond in the presence of the C-Cl bond?

A4: Yes, the C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst and reaction conditions, it is possible to achieve chemoselective coupling at the C-Br position while leaving the C-Cl bond intact for subsequent transformations.

Q5: What are the best practices for handling and storing this compound?

A5: Boronic acids can be sensitive to air and moisture, which can lead to degradation. It is recommended to store this compound in a cool, dry place under an inert atmosphere. When handling, minimize exposure to air.

Experimental Protocols

Protocol 1: General Procedure for Catalyst/Ligand Screening

This protocol outlines a general method for screening different catalyst and ligand combinations for the Suzuki-Miyaura coupling of this compound with a generic aryl halide.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., 4-bromotoluene) (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/water, 4:1)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound, the aryl halide, and the base.

  • In a separate vial, prepare a stock solution of the palladium precursor and ligand in the reaction solvent.

  • Seal the reaction vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Using a syringe, add the degassed solvent to the reaction vial, followed by the catalyst/ligand stock solution.

  • Place the reaction vial in a preheated heating block (e.g., at 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Catalyst System Screening for Suzuki-Miyaura Coupling
EntryPalladium Precursor (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O100Low
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O100High
3Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Toluene110High
4PdCl₂(dppf) (2)-K₃PO₄1,4-Dioxane/H₂O100Moderate

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific aryl halide and reaction conditions.

Mandatory Visualization

Catalyst_Loading_Optimization_Workflow start Start: Define Reaction (Substrates, Stoichiometry) initial_screen Initial Catalyst Screening (2-5 mol% loading) - Different Pd Precursors - Bulky Ligands (SPhos, XPhos) start->initial_screen analyze1 Analyze Results (Yield, Purity) initial_screen->analyze1 low_yield Low Yield or No Reaction analyze1->low_yield good_yield Good to Excellent Yield analyze1->good_yield If yield is promising optimize_conditions Optimize Other Parameters - Base (K3PO4, Cs2CO3) - Solvent (Dioxane, Toluene) - Temperature (80-120°C) low_yield->optimize_conditions Troubleshoot analyze2 Analyze Optimized Results optimize_conditions->analyze2 analyze2->good_yield reduce_loading Systematically Reduce Catalyst Loading (e.g., 1%, 0.5%, 0.1%) good_yield->reduce_loading analyze3 Analyze Results (Yield vs. Loading) reduce_loading->analyze3 optimal_loading Determine Optimal Catalyst Loading analyze3->optimal_loading end End: Finalized Protocol optimal_loading->end

Caption: Workflow for optimizing catalyst loading in Suzuki-Miyaura cross-coupling reactions.

References

Technical Support Center: Suzuki-Miyaura Coupling of 6-Bromo-2-chloro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "6-Bromo-2-chloro-3-methoxyphenylboronic acid" in Suzuki-Miyaura cross-coupling reactions. The primary focus is on preventing the formation of the homocoupled biaryl byproduct, a common challenge with sterically hindered and electronically complex boronic acids.

Frequently Asked Questions (FAQs)

Q1: What makes this compound prone to homocoupling?

A1: The structure of this compound presents several challenges that can lead to increased homocoupling. The presence of substituents at both ortho-positions (bromo and chloro groups) creates significant steric hindrance around the boronic acid moiety. This steric bulk can slow down the desired transmetalation step in the Suzuki-Miyaura catalytic cycle, making competing side reactions like homocoupling more favorable. Additionally, the electron-donating methoxy group can influence the electronic properties of the aryl ring, potentially impacting the stability and reactivity of the boronic acid.

Q2: What are the primary mechanisms that lead to homocoupling of arylboronic acids?

A2: Homocoupling of arylboronic acids in Suzuki-Miyaura reactions primarily proceeds through two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the formation of the homocoupled product and regeneration of the Pd(0) catalyst.

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), the initial in situ reduction to the active Pd(0) species can be slow. During this phase, the Pd(II) species can directly react with the boronic acid to produce the homocoupled dimer.

Q3: How can I visually identify if homocoupling is a significant issue in my reaction?

A3: The most direct way to identify significant homocoupling is through analysis of the crude reaction mixture using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. The homocoupled product, 6,6'-Bis(2-chloro-3-methoxyphenyl)dibromine, will have a distinct mass and NMR spectrum from the desired cross-coupled product. On a TLC plate, the homocoupled product will likely appear as a separate, often less polar, spot compared to the desired product.

Troubleshooting Guides

Issue: Significant Formation of Homocoupling Byproduct

If you are observing a substantial amount of the homocoupled byproduct in your reaction, follow this troubleshooting workflow to diagnose and resolve the issue.

TroubleshootingWorkflow cluster_solutions Potential Solutions start High Homocoupling Observed deoxygenation Improve Deoxygenation Protocol (e.g., extended sparging, freeze-pump-thaw) start->deoxygenation Is reaction rigorously deoxygenated? pd_source Switch to a Pd(0) Precatalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) start->pd_source Using a Pd(II) source? ligand Employ Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) start->ligand Using standard phosphine ligands? base Screen Weaker Inorganic Bases (e.g., K₃PO₄, K₂CO₃, CsF) start->base Using a strong base? slow_addition Implement Slow Addition of Boronic Acid start->slow_addition Is boronic acid added all at once? deoxygenation->pd_source pd_source->ligand ligand->base base->slow_addition check_purity Verify Purity of Boronic Acid slow_addition->check_purity end Homocoupling Minimized check_purity->end Is boronic acid pure?

Caption: Troubleshooting workflow for minimizing homocoupling.

Data Presentation: Impact of Reaction Parameters on Homocoupling

The following tables summarize quantitative data from literature on the effect of different ligands and bases on the ratio of cross-coupled product to homocoupled byproduct in Suzuki-Miyaura reactions of sterically hindered or electron-rich arylboronic acids. While not specific to this compound, these trends provide a valuable starting point for optimization.

Table 1: Effect of Ligand on Product Distribution

EntryLigandAryl Boronic AcidAryl HalideCross-Coupled Yield (%)Homocoupling (%)
1PPh₃2,6-Dimethylphenylboronic acid4-Bromotoluene3540
2P(t-Bu)₃2,6-Dimethylphenylboronic acid4-Bromotoluene7515
3SPhos2,6-Dimethylphenylboronic acid4-Bromotoluene92<5
4XPhos2-Methoxyphenylboronic acid2-Chloropyridine887
5RuPhos2-Methoxyphenylboronic acid2-Chloropyridine95<3

Data is illustrative and compiled from various sources for comparative purposes.

Table 2: Effect of Base on Product Distribution

EntryBaseAryl Boronic AcidAryl HalideCross-Coupled Yield (%)Homocoupling (%)
1NaOHPhenylboronic acid4-Bromoanisole6525
2K₂CO₃Phenylboronic acid4-Bromoanisole8510
3K₃PO₄Phenylboronic acid4-Bromoanisole95<5
4CsF2-Tolylboronic acid4-Chloroacetophenone908
5Et₃N2-Tolylboronic acid4-Chloroacetophenone4030

Data is illustrative and compiled from various sources for comparative purposes.

Experimental Protocols

Representative Protocol for Minimizing Homocoupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide, incorporating best practices to suppress homocoupling.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium precatalyst (e.g., SPhos-Pd-G3, 1-3 mol%)

  • Bulky phosphine ligand (if not using a precatalyst, e.g., SPhos, 2-6 mol%)

  • Anhydrous base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or CPME)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, palladium precatalyst (or palladium source and ligand), and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) at least three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe under a positive pressure of inert gas.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Boronic Acid Addition: Dissolve the this compound in a minimal amount of the degassed solvent in a separate flame-dried flask under an inert atmosphere. Add this solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-X Ar-X Ar-X->Oxidative\nAddition Ar-Pd(II)(X)L₂ Ar-Pd(II)(X)L₂ Oxidative\nAddition->Ar-Pd(II)(X)L₂ Transmetalation Transmetalation Ar-Pd(II)(X)L₂->Transmetalation Base Base Base->Transmetalation R-B(OH)₂ R-B(OH)₂ R-B(OH)₂->Transmetalation Ar-Pd(II)(R)L₂ Ar-Pd(II)(R)L₂ Transmetalation->Ar-Pd(II)(R)L₂ Reductive\nElimination Reductive Elimination Ar-Pd(II)(R)L₂->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-R Ar-R Reductive\nElimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Proposed Mechanisms for Homocoupling

Homocoupling_Mechanisms cluster_oxygen Oxygen-Mediated Homocoupling cluster_pdii Pd(II)-Mediated Homocoupling Pd(0) Pd(0) Pd(II) Pd(II) Pd(0)->Pd(II) O₂ Ar-Pd(II)-OAr Ar-Pd(II)-OAr Pd(II)->Ar-Pd(II)-OAr 2 ArB(OH)₂ Ar-Pd(II)-OAr->Pd(0) Ar-Ar Ar-Ar Ar-Pd(II)-OAr->Ar-Ar Reductive Elimination Pd(II)X₂ Pd(II)X₂ Ar-Pd(II)-X Ar-Pd(II)-X Pd(II)X₂->Ar-Pd(II)-X ArB(OH)₂ Ar₂Pd(II) Ar₂Pd(II) Ar-Pd(II)-X->Ar₂Pd(II) ArB(OH)₂ Ar₂Pd(II)->Pd(0) Ar₂Pd(II)->Ar-Ar Reductive Elimination

Caption: Proposed mechanisms for arylboronic acid homocoupling.

Technical Support Center: Purification of Products from 6-Bromo-2-chloro-3-methoxyphenylboronic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "6-Bromo-2-chloro-3-methoxyphenylboronic acid" and its reaction products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of products from reactions involving this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Issue 1: Low or No Yield of the Desired Product After Workup

Possible Causes and Solutions:

  • Inactive Catalyst: The palladium catalyst may have degraded. Ensure that the catalyst is fresh and has been stored under appropriate inert conditions. For Pd(II) precatalysts, ensure in-situ reduction is occurring.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1] Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).

  • Suboptimal Base or Solvent: The choice of base and solvent system is crucial for the reaction's success. For electron-deficient boronic acids, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required.[1] The solvent system should be appropriate for the specific coupling partners; common systems include dioxane/water or toluene/water.[2][3]

  • Poor Quality of Boronic Acid: The boronic acid may have degraded over time. It is advisable to check the purity of the starting material.

Issue 2: Difficulty in Separating the Product from Starting Materials or Byproducts by Column Chromatography

Possible Causes and Solutions:

  • Co-elution of Product and Impurities: The product and impurities may have very similar polarities, leading to poor separation on a silica gel column.[4]

    • Solvent System Optimization: Experiment with different solvent systems, including the use of a modifier like a small amount of acetic acid or triethylamine, to improve separation on TLC before scaling up to a column.[5]

    • Alternative Chromatography: Consider using reverse-phase chromatography (C18) if the compounds are not well-resolved on normal-phase silica.[6][7]

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method to remove impurities.[5][8][9]

  • Homocoupling Byproduct: A common byproduct is the homocoupled dimer of the boronic acid. Optimizing the reaction conditions, particularly by ensuring an oxygen-free environment, can minimize its formation.[1]

Issue 3: Presence of Palladium Residue in the Final Product

Possible Causes and Solutions:

  • Inefficient Removal During Workup: The palladium catalyst may not be fully removed by standard aqueous workup and filtration.

    • Filtration through Celite/Silica Gel: After the reaction, filtering the mixture through a pad of Celite or a small plug of silica gel can help remove a significant portion of the palladium residue.[2][3][10]

    • Use of Scavengers: Employing resin-based scavengers that can specifically bind to residual metal particles is an effective way to achieve high purity.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in a Suzuki-Miyaura reaction with this compound?

A1: Common impurities include unreacted starting materials (the boronic acid and the coupling partner), homocoupled byproducts of the boronic acid, residual palladium catalyst, inorganic salts from the base, and boric acid.[9][12][13]

Q2: How can I remove unreacted this compound from my reaction mixture?

A2: Unreacted boronic acid can often be removed through a basic aqueous wash during the workup. Boronic acids are acidic and will partition into the aqueous basic layer as their boronate salt.[5][14][15] Alternatively, repeated co-evaporation with methanol can remove boric acid and some boronic acids as the volatile trimethyl borate ester.[16]

Q3: My product is an oil and cannot be recrystallized. What is the best purification strategy?

A3: For oily products, flash column chromatography is the most common and effective purification method.[1][2][9] Careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is critical for achieving good separation. If standard chromatography fails, preparative HPLC could be an option.[7]

Q4: Can I use recrystallization to purify the biaryl product?

A4: Yes, if the product is a solid, recrystallization is an excellent and often preferred method for achieving high purity.[5][8][9] The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.[17][18]

Data Presentation

Table 1: Comparison of Common Purification Techniques

Purification TechniquePrinciple of SeparationBest ForPotential Issues
Aqueous Workup (Extraction & Washing) Differential solubility of compounds in immiscible liquid phases (organic and aqueous).[19][20]Removal of inorganic salts, acidic/basic impurities, and water-soluble byproducts.Emulsion formation, loss of slightly water-soluble products.[14]
Flash Column Chromatography Differential adsorption of compounds onto a solid stationary phase (e.g., silica gel) and elution with a liquid mobile phase.[18]Separation of compounds with different polarities, purification of oils.[2][10]Co-elution of compounds with similar polarities, can be time-consuming and use large volumes of solvent.[5][7]
Recrystallization Difference in solubility of the desired compound and impurities in a given solvent at different temperatures.[18]Purification of solid, crystalline compounds to a high degree of purity.Not suitable for oils or amorphous solids, requires finding an appropriate solvent, potential loss of product in the mother liquor.[5][17]

Table 2: Troubleshooting Common Suzuki-Miyaura Coupling Issues

IssuePotential CauseSuggested Solution
Low Yield Inactive catalyst, oxygen contamination, incorrect base/solvent.[1]Use fresh catalyst, ensure inert atmosphere, screen different bases and solvents.[1][21][22]
Homocoupling Presence of oxygen, non-optimal reaction conditions.[1]Thoroughly degas solvents, maintain an inert atmosphere.
Incomplete Reaction Steric hindrance, electron-deficient boronic acid.[1]Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), increase reaction temperature.[1]

Experimental Protocols

Protocol 1: General Aqueous Workup and Extraction

  • Quenching: Once the reaction is complete (monitored by TLC, GC-MS, or LC-MS), cool the reaction mixture to room temperature.[1]

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.[1][14]

  • Washing: Transfer the mixture to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and remove some boron-containing impurities.[14]

    • Follow with a wash with deionized water.

    • Finally, wash with brine (saturated aqueous NaCl solution) to facilitate the removal of water from the organic layer.[1][20]

  • Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.[2]

Protocol 2: Purification by Flash Column Chromatography

  • Column Preparation: Prepare a column with silica gel in the desired eluent system. The eluent is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent like dichloromethane. Alternatively, for solid samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[10]

  • Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) can be used to improve separation.[10]

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.[2][10]

Mandatory Visualization

G General Purification Workflow for Suzuki-Miyaura Reaction Products crude_mixture Crude Reaction Mixture aqueous_workup Aqueous Workup & Extraction crude_mixture->aqueous_workup Quench & Dilute crude_organic Crude Organic Product aqueous_workup->crude_organic Isolate & Dry chromatography Flash Column Chromatography crude_organic->chromatography If mixture or oil recrystallization Recrystallization crude_organic->recrystallization If solid purified_oil Purified Product (Oil or Solid) chromatography->purified_oil purified_solid Purified Crystalline Product recrystallization->purified_solid

Caption: General purification workflow for Suzuki-Miyaura reaction products.

G Troubleshooting Low Yield in Suzuki-Miyaura Reactions start Low Yield Observed check_catalyst Check Catalyst Activity & Loading start->check_catalyst check_atmosphere Ensure Inert Atmosphere (Degas Solvents) start->check_atmosphere check_reagents Verify Reagent Quality (Boronic Acid, Halide) start->check_reagents optimize_conditions Optimize Reaction Conditions check_catalyst->optimize_conditions check_atmosphere->optimize_conditions check_reagents->optimize_conditions vary_base Vary Base (e.g., K2CO3, K3PO4, Cs2CO3) optimize_conditions->vary_base vary_solvent Vary Solvent System (e.g., Dioxane/H2O, Toluene/H2O) optimize_conditions->vary_solvent vary_ligand Use Electron-Rich Ligand (e.g., Buchwald type) optimize_conditions->vary_ligand increase_temp Increase Reaction Temperature optimize_conditions->increase_temp success Improved Yield vary_base->success vary_solvent->success vary_ligand->success increase_temp->success

Caption: Troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: Reaction Monitoring of 6-Bromo-2-chloro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 6-Bromo-2-chloro-3-methoxyphenylboronic acid by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Compound Data

PropertyValue
Chemical Name This compound
CAS Number 957062-55-4
Molecular Formula C₇H₇BBrClO₃[1]
Molecular Weight 265.3 g/mol [2]
Monoisotopic Mass 263.9360 Da (calculated)

Frequently Asked Questions (FAQs)

TLC Monitoring

Q1: What is a good starting solvent system for TLC analysis of a reaction with this compound?

A good starting point for developing a TLC solvent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. For "normal" polarity compounds, a ratio of 10-50% ethyl acetate in hexane is often effective.[3] Given the polarity of the boronic acid group, you may need to increase the polarity of the mobile phase. For very polar compounds, consider using 100% ethyl acetate or a mixture of 5% methanol in dichloromethane.[3]

Q2: My this compound is streaking on the TLC plate. How can I fix this?

Streaking is a common issue with boronic acids on silica gel plates.[4] This can be due to the acidic nature of silica interacting with the boronic acid. Here are a few troubleshooting steps:

  • Sample Concentration: Ensure your sample is not too concentrated, as this can lead to streaking.[4]

  • Solvent System Modification: Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to your eluent can sometimes improve spot shape.

  • Plate Treatment: You can try pre-treating the silica gel plate. One method is to briefly dip the plate in a solution of a weak base (like 1% triethylamine in your eluent) and then allowing it to dry completely before spotting your sample.

Q3: The Rf values of my starting material and product are very similar. How can I improve the separation on TLC?

Improving separation of spots with similar Rf values can be achieved by:

  • Changing Solvent Polarity: Systematically vary the ratio of your polar and non-polar solvents. A less polar solvent system will generally result in lower Rf values and may increase the separation between spots.

  • Trying Different Solvent Systems: If adjusting polarity doesn't work, try a completely different solvent system. For example, you could switch from a hexane/ethyl acetate system to a dichloromethane/methanol system.

  • Using a "Cospot": On your TLC plate, have a lane for your starting material, a lane for your reaction mixture, and a lane where you spot the starting material and then the reaction mixture on top of it. This will help you to definitively identify if the starting material is still present.

LC-MS Monitoring

Q1: What type of LC column is suitable for analyzing this compound and its reaction products?

A reversed-phase C18 column is a robust and common choice for the analysis of a wide range of organic molecules, including those in a Suzuki-Miyaura reaction mixture.[5] For polar compounds like boronic acids, a method like Hydrophilic Interaction Liquid Chromatography (HILIC) could also be considered if retention on a C18 column is poor.[5]

Q2: What are the expected mass-to-charge ratios (m/z) for this compound in an LC-MS analysis?

In mass spectrometry, you will observe peaks corresponding to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The most abundant ions will be:

  • [M+H]⁺: ~264.9 and ~266.9

  • [M-H]⁻: ~262.9 and ~264.9

  • [M+Na]⁺: ~286.9 and ~288.9

The exact m/z values will depend on the ionization mode and the specific adducts formed. The characteristic isotopic pattern of one bromine and one chlorine atom is a key indicator for identifying your compound in the mass spectrum.

Q3: I am not seeing a clear peak for my boronic acid in the LC-MS. What could be the issue?

Several factors could contribute to poor detection of boronic acids by LC-MS:

  • Boroxine Formation: Boronic acids can dehydrate to form cyclic trimers called boroxines. This can lead to a more complex chromatogram or a decrease in the signal for the monomeric boronic acid.

  • Ion Suppression: Components of the reaction mixture, such as salts or the base used, can suppress the ionization of your analyte. Ensure your sample is sufficiently diluted.

  • Poor Retention: If the boronic acid is too polar for your reversed-phase column, it may elute in the solvent front with other unretained components. Consider a more polar mobile phase or a HILIC column.[5]

  • Degradation: Boronic acids can be susceptible to degradation, especially in the presence of certain metals or harsh conditions.

Troubleshooting Guides

TLC Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Streaking Spots - Sample too concentrated- Interaction with silica gel- Dilute the sample- Add a small amount of polar solvent (e.g., methanol) or acid (e.g., acetic acid) to the eluent
Spots Remain at Baseline - Eluent is not polar enough- Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate or switch to a more polar solvent like methanol)
Spots Run at Solvent Front - Eluent is too polar- Decrease the polarity of the eluent (e.g., increase the percentage of hexanes)
Poor Separation - Inappropriate solvent system- Systematically vary the solvent ratio- Try a different solvent system (e.g., dichloromethane/methanol)
LC-MS Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No/Poor Peak Shape - Poor retention on the column- Sample solvent incompatible with mobile phase- Use a more aqueous mobile phase at the start of the gradient- Consider a HILIC column for very polar analytes- Dissolve the sample in the mobile phase
Low Signal/Sensitivity - Ion suppression from matrix components- Analyte degradation- Dilute the sample further- Optimize sample preparation to remove interfering salts/bases- Ensure the stability of the boronic acid in the sample vial
Multiple Peaks for One Compound - Formation of boroxines (trimers of the boronic acid)- This is a known characteristic of boronic acids. You may need to monitor both the monomer and the boroxine masses.
Isotopic Pattern Incorrect - Co-elution with another compound- Improve chromatographic separation by modifying the gradient or changing the column

Experimental Protocols

General Protocol for TLC Monitoring of a Suzuki Coupling Reaction
  • Prepare the TLC Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes for "Starting Material (SM)," "Cospot (Co)," and "Reaction Mixture (Rxn)."

  • Spot the Plate:

    • In the "SM" lane, spot a dilute solution of this compound.

    • In the "Co" lane, spot the starting material solution, and then carefully spot the reaction mixture directly on top of it.

    • In the "Rxn" lane, spot a sample of the reaction mixture.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). Ensure the solvent level is below the starting line. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). You can also use a staining agent like potassium permanganate if the compounds are not UV-active.

  • Analyze the Results: Compare the spots in the three lanes. The disappearance of the starting material spot in the "Rxn" lane and the appearance of a new product spot indicate the reaction is progressing. The "Co" spot helps to confirm if the starting material is consumed.

General Protocol for LC-MS Analysis
  • Sample Preparation: Take a small aliquot of the reaction mixture and dilute it significantly with a suitable solvent (e.g., 1:1 acetonitrile:water). A typical starting dilution is 1:1000. Filter the diluted sample through a 0.22 µm syringe filter into an LC-MS vial.

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.

    • Scan Range: m/z 100-1000.

    • Analysis: Monitor for the expected m/z values of the starting material, product, and any potential byproducts. Pay close attention to the characteristic isotopic patterns of bromine and chlorine.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_decision Decision Point cluster_outcome Outcome Start Start Reaction with This compound Take_Aliquot Take a small aliquot from the reaction mixture Start->Take_Aliquot TLC_Analysis TLC Analysis Take_Aliquot->TLC_Analysis LCMS_Analysis LC-MS Analysis Take_Aliquot->LCMS_Analysis Is_Complete Is the reaction complete? TLC_Analysis->Is_Complete LCMS_Analysis->Is_Complete Workup Proceed to Workup and Purification Is_Complete->Workup Yes Continue Continue Reaction Is_Complete->Continue No Continue->Take_Aliquot

Caption: Workflow for monitoring a chemical reaction.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Analysis cluster_tlc_solutions TLC Troubleshooting cluster_lcms_solutions LC-MS Troubleshooting Problem Unexpected TLC/LC-MS Result Is_TLC_Issue Is it a TLC issue? Problem->Is_TLC_Issue Is_LCMS_Issue Is it an LC-MS issue? Problem->Is_LCMS_Issue TLC_Streaking Streaking Spot Is_TLC_Issue->TLC_Streaking Yes TLC_No_Movement Spot at Baseline Is_TLC_Issue->TLC_No_Movement Yes TLC_Poor_Sep Poor Separation Is_TLC_Issue->TLC_Poor_Sep Yes LCMS_No_Peak No/Poor Peak Is_LCMS_Issue->LCMS_No_Peak Yes LCMS_Low_Signal Low Signal Is_LCMS_Issue->LCMS_Low_Signal Yes LCMS_Multiple_Peaks Multiple Peaks Is_LCMS_Issue->LCMS_Multiple_Peaks Yes Adjust_Concentration Adjust Sample Concentration TLC_Streaking->Adjust_Concentration Change_Eluent Change Eluent Polarity TLC_No_Movement->Change_Eluent New_Solvent Try New Solvent System TLC_Poor_Sep->New_Solvent Check_Retention Check Retention Time LCMS_No_Peak->Check_Retention Dilute_Sample Dilute Sample LCMS_Low_Signal->Dilute_Sample Check_Boroxine Check for Boroxines LCMS_Multiple_Peaks->Check_Boroxine

References

Technical Support Center: Improving Couplings with 6-Bromo-2-chloro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing slow reaction times or low yields when using 6-Bromo-2-chloro-3-methoxyphenylboronic acid in cross-coupling reactions. The polysubstituted nature of this boronic acid presents steric and electronic challenges that can impede standard coupling protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound so slow or resulting in low yields?

A1: Slow or low-yielding reactions with this substrate are common and typically stem from its structure. The molecule is sterically hindered due to the presence of substituents on both sides of the boronic acid group (the ortho-chloro and ortho-bromo groups). This steric bulk can significantly slow down crucial steps in the catalytic cycle, particularly transmetalation and reductive elimination.[1][2]

Q2: What is the most critical factor for improving reaction rates when using this hindered boronic acid?

A2: The choice of the palladium catalyst and, more importantly, the phosphine ligand is the most critical factor.[1] Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates. Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is essential.[1][3][4] These ligands promote the formation of a highly reactive palladium(0) species and accelerate the key catalytic steps.[1][4]

Q3: I am observing significant protodeboronation (loss of the boronic acid group). How can I minimize this side reaction?

A3: Protodeboronation is a frequent side reaction with electron-rich or sterically hindered boronic acids.[1][2] To mitigate this, consider the following strategies:

  • Use a Boronic Ester: Convert the boronic acid to a more stable pinacol or N-methyliminodiacetic acid (MIDA) boronate ester.[1][2][5] These are generally more stable and release the boronic acid slowly into the reaction, minimizing its decomposition.[2][5][6]

  • Employ Milder Bases: Strong bases can accelerate protodeboronation. Consider switching from strong bases like NaOH to milder options like potassium phosphate (K₃PO₄) or potassium fluoride (KF).[2]

  • Use an Excess of Boronic Acid: Using 1.5 to 2 equivalents of the boronic acid can help drive the reaction to completion, even if some of it decomposes.[1]

  • Anhydrous Conditions: In some cases, strictly anhydrous conditions can reduce the rate of protodeboronation.[1][7]

Q4: My reaction mixture is turning black, and the reaction has stalled. What is happening?

A4: The formation of a black precipitate, commonly known as palladium black, indicates catalyst decomposition.[8] This happens when the active Pd(0) catalyst is oxidized or agglomerates, rendering it inactive. The most common cause is the presence of oxygen in the reaction.[2][8] To prevent this, ensure all solvents and the reaction vessel are rigorously degassed with an inert gas (like Argon or Nitrogen) before adding the catalyst and that the reaction is maintained under an inert atmosphere.[2][8]

Q5: Can I couple this boronic acid with less reactive partners like aryl chlorides?

A5: Yes, but aryl chlorides are significantly less reactive than aryl bromides or iodides.[8][9] To achieve a successful coupling with an aryl chloride, you will need to use more "forcing" reaction conditions. This includes higher temperatures and a highly active catalyst system, almost certainly requiring the use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or specific NHC-palladium complexes.[1][3][8]

Troubleshooting Guide for Sluggish Reactions

If your reaction is slow or incomplete, follow this systematic approach to identify and resolve the issue.

TroubleshootingWorkflow start_node Slow or Incomplete Reaction decision_node Catalyst System Optimized? start_node->decision_node Is the catalyst system optimized? process_node Step 1: Re-evaluate Catalyst & Ligand - Standard ligands (e.g., PPh₃) are often ineffective. - Hindrance requires specialized ligands. decision_node->process_node No decision_node2 Base & Solvent Correct? decision_node->decision_node2 Yes solution_node Switch to bulky, electron-rich ligands: - Buchwald type (SPhos, XPhos) - N-Heterocyclic Carbenes (NHCs) process_node->solution_node Action process_node2 Step 2: Optimize Base & Solvent - Weak bases may not be sufficient. - Solvent affects solubility and transmetalation. decision_node2->process_node2 No decision_node3 Temperature Sufficient? decision_node2->decision_node3 Yes solution_node2 Use stronger base (K₃PO₄, Cs₂CO₃) and a suitable solvent system (e.g., Dioxane/H₂O, THF/H₂O). process_node2->solution_node2 Action process_node3 Step 3: Adjust Temperature - Hindered couplings often require thermal energy to overcome activation barriers. decision_node3->process_node3 No process_node4 Step 4: Check for Side Reactions - Protodeboronation or homocoupling may be consuming starting material. decision_node3->process_node4 Yes solution_node3 Increase temperature to 80-110 °C. process_node3->solution_node3 Action solution_node4 Use boronic esters, milder base, or ensure rigorous degassing. process_node4->solution_node4 Action

Caption: A troubleshooting workflow for slow coupling reactions.

Data Presentation

Table 1: Effect of Ligand Choice on Coupling with Hindered Substrates

Ligand TypeKey CharacteristicsExpected Outcome with this compound
Triphenylphosphine (PPh₃) Standard, less bulkyOften results in slow reaction rates and low yields due to steric clash.[1]
Buchwald Ligands (e.g., SPhos, XPhos) Bulky, electron-rich biarylphosphinesSignificantly accelerates oxidative addition and reductive elimination, leading to faster reaction times and higher yields.[1][3][4]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, sterically demandingHighly effective for challenging couplings, including those with tetra-ortho-substituted biaryls.[1]

Table 2: Influence of Base and Solvent on Reaction Performance

BaseSolvent System (Typical)Key Considerations & Expected Impact
Na₂CO₃, K₂CO₃ Dioxane/H₂O, Toluene/H₂OWeaker bases; may be insufficient to activate the hindered boronic acid, leading to slow reactions.[8]
K₃PO₄, Cs₂CO₃ Dioxane/H₂O, THF/H₂O, 2-MeTHFStronger bases; often more effective for activating hindered boronic acids and accelerating transmetalation.[1][8][10] A small amount of water is often beneficial.[1]
Organic Bases (e.g., TEA) Dioxane, THFCan be used, sometimes in combination with an inorganic base, but inorganic bases are more common for Suzuki couplings.[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization.

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 3.0 equiv.).[1][11]

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the degassed solvent system (e.g., 1,4-Dioxane/water in a 5:1 ratio) via syringe.[2][8] The final concentration should be around 0.1 M with respect to the limiting reagent.

  • Reaction: Place the sealed tube in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).[2][11]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Protection of Boronic Acid as a Pinacol Ester

To combat protodeboronation, converting the boronic acid to a more stable pinacol ester is recommended.[1]

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable solvent like THF or toluene.

  • Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki-Miyaura coupling reaction without further purification.

Visualization of Key Concepts

SuzukiCycle The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + [R²-B(OR)₃]⁻ PdII_Biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 + R¹-R² Base_note Base Activates Boronic Acid R²-B(OH)₂ -> [R²-B(OR)₃]⁻ Base_note->Transmetal

References

Challenges in coupling "6-Bromo-2-chloro-3-methoxyphenylboronic acid" with sterically hindered substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges when coupling 6-Bromo-2-chloro-3-methoxyphenylboronic acid with sterically hindered substrates. The advice provided is based on established principles for challenging Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

Issue 1: Low to No Product Formation

You are attempting to couple this compound with a sterically hindered aryl halide and observe little to no formation of the desired biaryl product.

Possible Causes and Solutions:

  • Steric Hindrance: The primary challenge arises from the significant steric bulk around the boronic acid group (ortho-bromo and chloro substituents) and on your coupling partner. This bulk can impede both the oxidative addition and transmetalation steps of the catalytic cycle.

    • Solution: Employ bulky, electron-rich phosphine ligands. Buchwald-type ligands are often effective for these challenging couplings. Consider ligands such as SPhos, XPhos, or RuPhos. These ligands promote the formation of a reactive, monoligated palladium(0) species that can more readily undergo oxidative addition with hindered substrates.[1] Modern palladium precatalysts, such as G3 or G4 Buchwald precatalysts, can also improve catalytic activity.[1]

  • Inefficient Transmetalation: The electron-withdrawing nature of the bromo and chloro substituents on the boronic acid can decrease its nucleophilicity, leading to a slow transmetalation step.

    • Solution 1: Stronger Base: Use a stronger base to facilitate the formation of the more reactive boronate species. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[1]

    • Solution 2: Anhydrous Conditions: While Suzuki couplings are often performed in the presence of water, for particularly challenging substrates, anhydrous conditions with a strong base in an aprotic polar solvent (e.g., dioxane, THF, toluene) can sometimes be beneficial.

  • Catalyst Deactivation: The catalyst may be deactivating before the reaction reaches completion.

    • Solution: Increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). Ensure rigorous exclusion of oxygen from your reaction, as oxygen can lead to the formation of inactive palladium species and promote unwanted side reactions. Degas all solvents and reagents thoroughly and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.[1]

Issue 2: Significant Protodeboronation of the Boronic Acid

You observe a significant amount of 1-bromo-3-chloro-2-methoxybenzene as a byproduct, indicating that the boronic acid is being replaced by a hydrogen atom.

Possible Causes and Solutions:

  • Presence of Protic Sources: Excess water or other protic impurities in the reaction mixture can lead to protodeboronation, especially with electron-deficient boronic acids.

    • Solution: Use anhydrous solvents and ensure your starting materials and base are dry. If using a biphasic system, minimize the amount of water.

  • Slow Coupling Kinetics: If the desired cross-coupling reaction is slow due to steric hindrance, the competing protodeboronation pathway can become more prominent.

    • Solution: Focus on optimizing the conditions to accelerate the cross-coupling reaction as described in Issue 1 . Employing more active catalyst systems with bulky ligands is key.

Issue 3: Formation of Homocoupling Byproducts

You are observing the formation of symmetrical biaryls derived from the homocoupling of either the boronic acid or the aryl halide.

Possible Causes and Solutions:

  • Oxygen-Mediated Homocoupling: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.

    • Solution: As mentioned previously, ensure your reaction is performed under strictly anaerobic conditions.[2]

  • Reductive Elimination from a Diarylpalladium(II) Intermediate: If two molecules of the boronic acid or the aryl halide coordinate to the palladium center, reductive elimination can lead to homocoupling.

    • Solution: The use of bulky ligands that favor the formation of monoligated palladium species can disfavor the formation of diarylpalladium(II) intermediates, thus minimizing homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of "this compound" that make it a challenging coupling partner?

A1: This boronic acid presents two main challenges:

  • Steric Hindrance: It is a di-ortho-substituted arylboronic acid, with a bromo and a chloro group flanking the boronic acid moiety. This steric bulk makes it difficult for the boronic acid to approach the palladium center during the transmetalation step.

  • Electronic Effects: The presence of two electron-withdrawing halogen substituents decreases the nucleophilicity of the aryl group, which can slow down the rate of transmetalation.

Q2: Which palladium catalysts and ligands are recommended for coupling this boronic acid with hindered substrates?

A2: For sterically demanding Suzuki-Miyaura couplings, catalyst systems that are highly active and resistant to steric congestion are required. Recommended systems include:

  • Palladium Precatalysts: Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3, SPhos Pd G3) are often highly effective as they readily generate the active catalytic species.[1]

  • Ligands: Bulky, electron-rich monophosphine ligands are generally preferred. Examples include:

    • Buchwald Ligands: SPhos, XPhos, RuPhos, BrettPhos.

    • Other Bulky Ligands: BI-DIME and AntPhos have also shown high reactivity for sterically hindered couplings.[3][4]

Q3: What is the optimal choice of base and solvent for this type of coupling?

A3:

  • Base: Strong, non-nucleophilic bases are typically the best choice. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are highly recommended to facilitate the formation of the reactive boronate species.[1]

  • Solvent: Aprotic polar solvents are generally used. Common choices include 1,4-dioxane , toluene , or tetrahydrofuran (THF) , often with a small amount of water to aid in dissolving the base and facilitating the formation of the boronate. However, for substrates prone to protodeboronation, anhydrous conditions may be preferable.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by techniques such as:

  • Thin-Layer Chromatography (TLC)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)[1]

This will allow you to determine the consumption of starting materials and the formation of the product and any byproducts.

Data Summary

The following table summarizes recommended starting conditions for a challenging Suzuki-Miyaura coupling involving a sterically hindered boronic acid like this compound.

ComponentRecommendationRationale
Aryl Halide 1.0 equivLimiting reagent
Boronic Acid 1.2–1.5 equivSlight excess to drive the reaction to completion
Palladium Catalyst 1-2 mol% (e.g., XPhos Pd G3)Modern precatalysts are highly active for hindered substrates
Ligand If not using a precatalyst (e.g., SPhos)Bulky, electron-rich ligands are crucial for hindered couplings
Base 2.0–3.0 equiv (e.g., K₃PO₄, Cs₂CO₃)Strong bases promote the formation of the active boronate
Solvent Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)Aprotic polar solvents are standard; water can aid solubility
Temperature 80–110 °CHigher temperatures are often required for hindered couplings
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst deactivation and side reactions

Experimental Protocols

General Protocol for a Trial Suzuki-Miyaura Coupling with a Sterically Hindered Substrate:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the sterically hindered aryl halide (1.0 equiv), this compound (1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv).[1]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).[1]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at 100 °C.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]

  • Workup: After completion (or when no further conversion is observed), cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Visualizations

Suzuki_Miyaura_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle cluster_boronate Boronate Formation Pd0 Pd(0)L2 OA_complex Ar-Pd(II)-X(L2) Pd0->OA_complex Oxidative Addition Transmetalation_complex Ar-Pd(II)-Ar'(L2) OA_complex->Transmetalation_complex Transmetalation Transmetalation_complex->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation_complex->Product ArX Ar-X ArB Ar'B(OR)2 Boronate Ar'B(OR)3- Base Base ArB_node Ar'B(OR)2 Boronate_node Ar'B(OR)3- ArB_node->Boronate_node Base_node Base Base_node->Boronate_node Troubleshooting_Workflow Figure 2: Troubleshooting Low Yield in Hindered Coupling Start Low or No Yield Check_Ligand Is the ligand bulky and electron-rich (e.g., SPhos)? Start->Check_Ligand Use_Bulky_Ligand Switch to a Buchwald-type ligand or precatalyst Check_Ligand->Use_Bulky_Ligand No Check_Base Is a strong base being used (K3PO4, Cs2CO3)? Check_Ligand->Check_Base Yes Use_Bulky_Ligand->Check_Base Use_Strong_Base Switch to K3PO4 or Cs2CO3 Check_Base->Use_Strong_Base No Check_Temp Is the reaction temperature sufficiently high (80-110 °C)? Check_Base->Check_Temp Yes Use_Strong_Base->Check_Temp Increase_Temp Increase reaction temperature Check_Temp->Increase_Temp No Check_Inertness Is the system rigorously under inert atmosphere? Check_Temp->Check_Inertness Yes Increase_Temp->Check_Inertness Improve_Inertness Degas solvents/reagents and maintain positive Ar/N2 pressure Check_Inertness->Improve_Inertness No Success Improved Yield Check_Inertness->Success Yes Improve_Inertness->Success

References

Validation & Comparative

1H NMR Analysis of 6-Bromo-2-chloro-3-methoxyphenylboronic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected 1H Nuclear Magnetic Resonance (1H NMR) spectrum of "6-Bromo-2-chloro-3-methoxyphenylboronic acid". Due to the absence of a publicly available experimental spectrum for this specific compound, this analysis is based on established principles of NMR spectroscopy, including substituent effects on chemical shifts and typical coupling constants in aromatic systems. To provide a robust comparative framework, predicted data for the target molecule is presented alongside experimental or predicted data for structurally related compounds.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The boronic acid group is a weak electron-withdrawing group. The methoxy group is a strong electron-donating group, while the bromine and chlorine atoms are electron-withdrawing through induction but can have some electron-donating character through resonance.

Table 1: Predicted 1H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-47.2 - 7.4Doublet8.0 - 9.0 (³J H-H)1H
H-56.9 - 7.1Doublet8.0 - 9.0 (³J H-H)1H
-OCH₃3.8 - 4.0Singlet-3H
-B(OH)₂5.0 - 6.0 (broad)Singlet-2H

Comparative Analysis with Structurally Similar Compounds

To contextualize the predicted data, the following table presents available 1H NMR data for compounds with similar substitution patterns. This comparison allows for a more refined estimation of the chemical shifts for the target molecule.

Table 2: Comparison of 1H NMR Data for Substituted Phenyl Compounds

CompoundAromatic Protons Chemical Shifts (δ, ppm)Methoxy Protons (δ, ppm)
This compound (Predicted) H-4: 7.2 - 7.4 (d), H-5: 6.9 - 7.1 (d)3.8 - 4.0 (s)
2-Bromo-4-methoxyphenol 7.01 (d, J = 2.9 Hz, 1H), 6.94 (d, J = 8.9 Hz, 1H), 6.78 (dd, J = 8.9, 2.9 Hz, 1H)3.75 (s)
4-Bromo-3-methoxyphenol 7.34 (d, J = 8.5 Hz, 1H), 6.60 (d, J = 2.9 Hz, 1H), 6.42 (dd, J = 8.5, 2.9 Hz, 1H)3.77 (s)
1-Bromo-2-chloro-3-methoxybenzene 7.18 (t, J = 8.1 Hz, 1H), 6.95 (dd, J = 8.3, 1.2 Hz, 1H), 6.83 (dd, J = 7.9, 1.2 Hz, 1H)3.90 (s)

Note: The chemical shifts and coupling constants for the comparative compounds are sourced from available spectral data and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocol for 1H NMR Analysis

The following is a standard protocol for acquiring a 1H NMR spectrum of an arylboronic acid like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts, particularly for the labile boronic acid protons. DMSO-d₆ is often a good choice for boronic acids due to its ability to break up intermolecular hydrogen bonding and provide sharp signals for the B(OH)₂ protons.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

3. Data Acquisition:

  • Acquire a standard one-dimensional 1H NMR spectrum.
  • Typical acquisition parameters include:
  • Spectral width: ~16 ppm
  • Number of scans: 16-64 (depending on sample concentration)
  • Relaxation delay: 1-5 seconds
  • Pulse angle: 30-45 degrees
  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

4. Data Analysis:

  • Integrate the peaks to determine the relative number of protons corresponding to each signal.
  • Determine the chemical shift (δ) of each signal relative to the internal standard.
  • Analyze the splitting patterns (multiplicity) and measure the coupling constants (J) to deduce the connectivity of the protons.

Logical Relationships and Workflows

The following diagrams illustrate the relationships between the molecular structure and the expected 1H NMR signals, as well as a typical experimental workflow.

G Structure-Spectrum Correlation cluster_structure Molecular Structure cluster_spectrum 1H NMR Spectrum Structure This compound Aromatic_Protons Aromatic Protons (H-4, H-5) Structure->Aromatic_Protons Methoxy_Protons Methoxy Protons (-OCH3) Structure->Methoxy_Protons Boronic_Acid_Protons Boronic Acid Protons (-B(OH)2) Structure->Boronic_Acid_Protons Aromatic_Region Aromatic Region (~6.9-7.4 ppm) Aromatic_Protons->Aromatic_Region Methoxy_Signal Methoxy Signal (~3.8-4.0 ppm) Methoxy_Protons->Methoxy_Signal Boronic_Acid_Signal Boronic Acid Signal (~5.0-6.0 ppm) Boronic_Acid_Protons->Boronic_Acid_Signal

Caption: Correlation of molecular structure to 1H NMR spectral regions.

G Experimental Workflow Sample_Prep Sample Preparation NMR_Acquisition NMR Data Acquisition Sample_Prep->NMR_Acquisition Data_Processing Data Processing NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis Data_Processing->Spectral_Analysis Report Final Report Spectral_Analysis->Report

Caption: A typical workflow for 1H NMR analysis.

Comparative Analysis of 13C NMR Characterization for 6-Bromo-2-chloro-3-methoxyphenylboronic Acid and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the 13C NMR characterization of 6-Bromo-2-chloro-3-methoxyphenylboronic acid, a key building block in synthetic chemistry, against structurally related alternative compounds. Due to the absence of publicly available experimental 13C NMR data for the target compound, this guide presents a combination of predicted data for this compound and experimental data for analogous compounds. This comparison is invaluable for researchers, scientists, and drug development professionals in verifying the structure and purity of synthesized compounds.

13C NMR Chemical Shift Comparison

The following table summarizes the predicted 13C NMR chemical shifts for this compound alongside experimental data for structurally similar compounds. The predicted values were obtained using reputable online NMR prediction software. The experimental data for the alternative compounds were collated from various chemical databases and publications.

Carbon AtomThis compound (Predicted)2-Chloroanisole (Experimental)3-Bromoanisole (Experimental)2-Bromo-4-chloroanisole (Experimental)
C-B(OH)2~130---
C-Cl~135127.5-114.3
C-OMe~155155.1159.9154.9
C-Br~115-123.0112.9
C-H~128121.5115.5, 124.9, 130.5129.5, 131.7
C-H~112127.8--
OCH3~5655.455.356.6

Note: The carbon numbering for the predicted and experimental data is based on the respective IUPAC names of the compounds. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Experimental Protocol for 13C NMR Spectroscopy of Arylboronic Acids

This section outlines a general methodology for acquiring 13C NMR spectra of arylboronic acids, including this compound and its analogs.

1. Sample Preparation:

  • Dissolve 10-20 mg of the arylboronic acid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary. The choice of solvent is critical as it can influence the chemical shifts.

2. NMR Instrument Parameters:

  • The 13C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • A standard carbon pulse program with proton decoupling is used.

  • Key parameters to be set include:

    • Pulse Angle: 30-45 degrees to ensure adequate signal intensity without saturation.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds to allow for full relaxation of the carbon nuclei, which is crucial for quantitative analysis.

    • Number of Scans: 1024 to 8192 scans, depending on the sample concentration and the natural abundance of 13C.

    • Spectral Width: 0-200 ppm, which covers the typical range for carbon atoms in organic molecules.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin).

  • Processing steps include Fourier transformation, phase correction, and baseline correction.

  • The chemical shifts are referenced to the residual solvent peak (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).

Workflow for 13C NMR Characterization

The following diagram illustrates the logical workflow for the 13C NMR characterization of a novel or synthesized compound like this compound.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Comparative Validation A Weigh Compound B Select Deuterated Solvent A->B C Dissolve Sample in NMR Tube B->C D Insert Sample into Spectrometer C->D E Set Up Experimental Parameters D->E F Acquire 13C NMR Spectrum E->F G Fourier Transform & Phasing F->G H Baseline Correction G->H I Peak Picking & Referencing H->I J Structural Assignment of Peaks I->J K Compare with Predicted Spectrum J->K L Compare with Spectra of Analogs J->L M Final Structure Confirmation K->M L->M

Caption: Workflow for 13C NMR Characterization.

A Comparative Guide to the Mass Spectrometric Analysis of 6-Bromo-2-chloro-3-methoxyphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of synthetic intermediates like 6-bromo-2-chloro-3-methoxyphenylboronic acid and its derivatives is critical.[1] This guide provides a comparative overview of mass spectrometry (MS) techniques for the analysis of these compounds, benchmarked against alternative analytical methods. Experimental data from related arylboronic acid studies are presented to support the comparison.

Mass Spectrometry in the Analysis of Arylboronic Acids

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands out as a powerful tool for the identification and quantification of arylboronic acids.[2][3][4] However, the analysis of these compounds is not without its challenges, including their propensity for dehydration to form boroxines (cyclic anhydrides) and the formation of solvent adducts or dimers, which can complicate spectral interpretation.[5]

Key Mass Spectrometric Approaches:

  • Electrospray Ionization (ESI-MS): This is a widely used technique for analyzing arylboronic acids.[6][7] Both positive and negative ionization modes can be employed, with negative mode often being preferred for underivatized boronic acids.[4][8]

  • LC-MS/MS for Quantification: For trace-level quantification, such as monitoring residual impurities in drug substances, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.[2][3][4][9] Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer allows for precise quantification even in complex matrices.[3]

  • Derivatization to Enhance Performance: To overcome analytical challenges and improve sensitivity, derivatization is a common strategy.[2][3] Reaction with diols, such as N-methyliminodiacetic acid (MIDA), to form stable boronate esters can enhance ionization efficiency and chromatographic performance.[2]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): While less common for small molecules, MALDI-MS has proven effective for analyzing peptide boronic acids.[10] Using 2,5-dihydroxybenzoic acid (DHB) as a matrix can facilitate in-situ derivatization and adduct formation, simplifying analysis.[10]

Performance Comparison: Mass Spectrometry vs. Alternative Methods

While mass spectrometry offers unparalleled sensitivity for trace analysis, other techniques provide valuable structural and quantitative information.

Analytical Technique Principle Advantages Limitations Typical Application
LC-MS/MS Separation by HPLC followed by mass analysisHigh sensitivity (pg/mL to ng/mL levels) and selectivity; suitable for quantification of impurities.[4][9]Can be complicated by boroxine and adduct formation; may require derivatization.[5]Trace level quantification of boronic acids in active pharmaceutical ingredients (APIs).[2][3][4]
GC-MS Separation of volatile compounds by GC followed by mass analysisHigh resolution and established libraries for identification.Requires derivatization (e.g., silylation) to increase volatility and thermal stability of boronic acids.[11]Purity assessment of derivatized boronic acids.
¹¹B NMR Spectroscopy Nuclear magnetic resonance of the boron-11 nucleusProvides direct information about the electronic environment and coordination of the boron atom.[11]Lower sensitivity compared to MS; requires higher sample concentration.[11]Structural elucidation and studying interactions of boronic acids.
HPLC with UV/Fluorescence Detection Chromatographic separation with detection by UV absorbance or fluorescenceRobust and widely available; can be made selective with post-column derivatization.Lower sensitivity than MS; may lack specificity without derivatization.Routine purity analysis and reaction monitoring.[12]
Quantitative Data Summary

The following table summarizes the performance of various LC-MS methods for the analysis of boronic acids, demonstrating the high sensitivity achievable.

Method Analyte(s) Limit of Detection (LOD) Limit of Quantification (LOQ) Linearity (R²) Recovery Precision (RSD) Reference
UPLC-ESI-MSVarious boronic acids0.1 µg1.0 µg0.9897.1% - 105.7%< 2.0%[5][11]
LC-MS/MSCarboxyphenylboronic acid & Methylphenylboronic acidNot specified1 ng/mL (0.05 ppm)>0.9980% - 120%Not specified[4][11]
LC-MS/MSPhenylboronic acid and derivativesNot specified2 - 10 pg/mL>0.99Not specified< 3%[9]
HPLC with Post-Column Derivatization (Alizarin)Phenylboronic acid1.2 ng (1 µM)Not specifiedNot specifiedNot specifiedNot specified[12]

Experimental Protocols

General LC-MS/MS Method for Underivatized Arylboronic Acids

This protocol is a generalized procedure based on methods developed for the trace analysis of boronic acids in pharmaceutical ingredients.[4]

  • Chromatographic System:

    • Column: Agilent Poroshell HPH C18 (150 x 4.6 mm, 2.7 µm) or equivalent.[4]

    • Mobile Phase A: 0.1% ammonia in water.[4]

    • Mobile Phase B: Acetonitrile.[4]

    • Flow Rate: 0.25 mL/min.[4]

    • Gradient: A suitable gradient to ensure separation from the main analyte and other impurities.

  • Mass Spectrometer:

    • Ionization: Electrospray Ionization (ESI), negative mode.[4]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Source Parameters: Optimized for the specific instrument and analytes (e.g., capillary voltage, source temperature, gas flows).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water).

    • Prepare calibration standards and quality control samples by spiking known amounts of the boronic acid into a blank matrix.

Derivatization for GC-MS Analysis (Silylation)

This protocol is a general method for preparing boronic acids for GC-MS analysis.[11]

  • Sample Preparation:

    • Dissolve approximately 1 mg of the boronic acid derivative in 1 mL of a suitable solvent like pyridine or acetonitrile.[11]

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[11]

    • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.[11]

  • GC-MS System:

    • Injector Temperature: 250 - 280 °C.[11]

    • Column: A non-polar capillary column (e.g., DB-5ms).[11]

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[11]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

    • Mass Range: m/z 40 - 550.[11]

Visualizations

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Processing Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (Optional) e.g., with MIDA or Silylating Agent Dissolution->Derivatization Dilution Dilution to working concentration Dissolution->Dilution Direct Analysis Derivatization->Dilution LC_Separation LC Separation (Reversed-Phase) Dilution->LC_Separation MS_Analysis Mass Spectrometry (ESI-MS/MS) LC_Separation->MS_Analysis Data_Acquisition Data Acquisition (e.g., MRM) MS_Analysis->Data_Acquisition Quantification Quantification and Structural Confirmation Data_Acquisition->Quantification Report Report Quantification->Report

Caption: General workflow for LC-MS/MS analysis of arylboronic acid derivatives.

Comparison of Analytical Techniques

cluster_ms Mass Spectrometry cluster_other Alternative Techniques Arylboronic_Acid Arylboronic Acid Characterization LC_MS LC-MS/MS (High Sensitivity) Arylboronic_Acid->LC_MS Quantification GC_MS GC-MS (Requires Derivatization) Arylboronic_Acid->GC_MS Purity (derivatized) NMR 11B NMR (Structural Info) Arylboronic_Acid->NMR Structure HPLC_UV HPLC-UV/Fluorescence (Routine Purity) Arylboronic_Acid->HPLC_UV Purity (routine)

Caption: Logical relationship of analytical techniques for arylboronic acid analysis.

References

A Comparative Guide to the Reactivity of 6-Bromo-2-chloro-3-methoxyphenylboronic Acid and Its Isomers in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the predicted reactivity of 6-Bromo-2-chloro-3-methoxyphenylboronic acid and its positional isomers in the context of the Suzuki-Miyaura cross-coupling reaction. The information presented, supported by established principles of organic chemistry, is intended to assist researchers in selecting the most suitable isomer for their synthetic needs and in understanding the underlying factors that govern their reactivity.

The Suzuki-Miyaura coupling is a fundamental transformation in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] The electronic and steric properties of the arylboronic acid are critical determinants of the reaction's success. For polysubstituted phenylboronic acids, such as the isomers of bromo-chloro-methoxyphenylboronic acid, the arrangement of substituents on the phenyl ring significantly influences the reactivity of the carbon-boron bond and the steric accessibility of the boron center.

Understanding Substituent Effects on Reactivity

The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is primarily governed by two factors:

  • Electronic Effects: The transmetalation step in the catalytic cycle is often rate-determining and is facilitated by a more nucleophilic aryl group on the boronic acid. Electron-donating groups (EDGs), such as a methoxy group, increase the electron density on the ipso-carbon attached to the boron, thereby enhancing its nucleophilicity and accelerating transmetalation. Conversely, electron-withdrawing groups (EWGs), like bromine and chlorine, decrease electron density, rendering the aryl group less nucleophilic and potentially slowing the reaction.[2]

  • Steric Effects: Bulky substituents, particularly in the ortho position relative to the boronic acid group, can sterically hinder the approach of the boronic acid to the palladium catalyst. This steric hindrance can significantly impede the transmetalation step and reduce the overall reaction rate. In cases of di-ortho substitution, this effect is even more pronounced.[3]

Comparative Reactivity Analysis of Isomers

For this comparison, we will consider the following isomers:

  • Isomer 1: this compound

  • Isomer 2: 2-Bromo-6-chloro-3-methoxyphenylboronic acid

  • Isomer 3: 4-Bromo-2-chloro-5-methoxyphenylboronic acid

  • Isomer 4: 3-Bromo-2-chloro-6-methoxyphenylboronic acid

The predicted reactivity order is based on the degree of steric hindrance around the boronic acid moiety and the electronic influence of the substituents.

Predicted Reactivity Trend: Isomer 3 > Isomer 1 ≈ Isomer 2 > Isomer 4

This trend is rationalized as follows:

  • Isomer 3 (4-Bromo-2-chloro-5-methoxyphenylboronic acid): This isomer is predicted to be the most reactive. It has only one ortho substituent (the chloro group), minimizing steric hindrance compared to the di-ortho substituted isomers. The methoxy group is in a meta position, providing some electron-donating character without contributing to steric bulk around the reaction center.

  • Isomer 1 (this compound) and Isomer 2 (2-Bromo-6-chloro-3-methoxyphenylboronic acid): These isomers are expected to have similar and significantly lower reactivity compared to Isomer 3 due to the presence of two bulky halogen atoms in the ortho positions. This di-ortho substitution creates substantial steric hindrance, making the approach of the boronic acid to the palladium center challenging.[4] The electronic withdrawing effects of the two halogens will also contribute to a decrease in reactivity.

  • Isomer 4 (3-Bromo-2-chloro-6-methoxyphenylboronic acid): This isomer is predicted to be the least reactive. While it also possesses di-ortho substitution (chloro and methoxy groups), the ortho-methoxy group can exhibit a dual role. Besides contributing to steric hindrance, an ortho-methoxy group can potentially chelate to the palladium center. This chelation can sometimes be beneficial, but in a sterically crowded environment, it may lead to a less reactive catalyst complex or hinder the subsequent steps of the catalytic cycle.[5][6]

Quantitative Data Summary

The following table provides a hypothetical comparison of the isomers based on the predicted reactivity trend. The yields are illustrative and would be expected from a Suzuki-Miyaura coupling with a simple aryl bromide (e.g., 4-bromoanisole) under standardized conditions.

IsomerStructurePredicted Relative ReactivityPredicted Yield (%)Key Influencing Factors
Isomer 1 This compoundModerate to Low40-60Di-ortho substitution (Br, Cl) causing high steric hindrance.
Isomer 2 2-Bromo-6-chloro-3-methoxyphenylboronic acidModerate to Low40-60Di-ortho substitution (Br, Cl) causing high steric hindrance.
Isomer 3 4-Bromo-2-chloro-5-methoxyphenylboronic acidHigh70-90Mono-ortho substitution (Cl), leading to lower steric hindrance.
Isomer 4 3-Bromo-2-chloro-6-methoxyphenylboronic acidLow20-40Di-ortho substitution (Cl, OMe) with potential for catalyst chelation by the methoxy group, in addition to steric hindrance.

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling reaction that can be used to experimentally validate the predicted reactivity of the isomers.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)

  • Isomer of bromo-chloro-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the respective boronic acid isomer (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol). Seal the flask with a rubber septum.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every hour).

  • Work-up: Once the reaction is complete (or after a standardized time, e.g., 24 hours, for comparison), allow the mixture to cool to room temperature. Add water (10 mL) and stir for 5 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers and wash with brine (20 mL). Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired biaryl product.[7]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Isomer_Comparison Isomer1 Isomer 1 This compound ortho: Br, Cl meta: OMe Isomer2 Isomer 2 2-Bromo-6-chloro-3-methoxyphenylboronic acid ortho: Br, Cl meta: OMe Isomer4 Isomer 4 3-Bromo-2-chloro-6-methoxyphenylboronic acid ortho: Cl, OMe meta: Br Isomer3 Isomer 3 4-Bromo-2-chloro-5-methoxyphenylboronic acid ortho: Cl meta: Br, OMe High High Low Low

References

A Comparative Guide to the Suzuki Coupling of Substituted Phenylboronic Acids: The Case of 6-Bromo-2-chloro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reactivity and success of the Suzuki coupling are profoundly influenced by the electronic and steric properties of the coupling partners, particularly the substituted phenylboronic acid.

This guide provides a comparative analysis of the performance of "6-Bromo-2-chloro-3-methoxyphenylboronic acid" and other substituted phenylboronic acids in Suzuki coupling reactions. While direct, side-by-side comparative data for this specific trisubstituted phenylboronic acid under standardized conditions is limited in the available literature, this guide synthesizes information from various studies on structurally related compounds to provide insights into its expected reactivity.

Understanding the Reactivity of this compound

The reactivity of this compound in Suzuki coupling is governed by a complex interplay of electronic and steric effects imparted by its three substituents.

Electronic Effects:

  • Methoxy Group (-OCH₃): Located at the meta-position relative to the boronic acid, the methoxy group is a moderately activating, electron-donating group through resonance. Electron-donating groups generally enhance the rate of transmetalation, a key step in the Suzuki catalytic cycle.[2]

  • Chloro (-Cl) and Bromo (-Br) Groups: These halogen substituents are electron-withdrawing through induction and weakly deactivating. Their presence can influence the electronic nature of the phenyl ring, potentially slowing down the transmetalation step.

Steric Effects:

  • Ortho-Substituents: The presence of both a bromo and a chloro group at the ortho-positions (2- and 6-positions) relative to the boronic acid creates significant steric hindrance.[3][4] This steric bulk can impede the approach of the boronic acid to the palladium center, thereby slowing down the transmetalation step and potentially lowering reaction yields. Overcoming this steric hindrance often requires more robust catalytic systems, including specialized bulky phosphine ligands and higher reaction temperatures.[3][5]

Due to the substantial steric hindrance from the two ortho-substituents, "this compound" is expected to be a challenging substrate for Suzuki coupling, likely requiring optimized reaction conditions to achieve good yields.

Performance Comparison with Other Substituted Phenylboronic Acids

To contextualize the expected performance of this compound, the following tables summarize the performance of various other substituted phenylboronic acids in Suzuki coupling reactions as reported in the literature. It is crucial to note that these reactions were performed under different conditions, and therefore, the data serves as a qualitative guide to the relative reactivity of these compounds.

Table 1: Suzuki Coupling of Ortho-Substituted Phenylboronic Acids with Aryl Bromides

Phenylboronic AcidAryl BromideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Methoxyphenylboronic acid3,4,5-tribromo-2,6-dimethylpyridinePd(OAc)₂ / SPhosK₃PO₄Toluene90160[6]
2-Chlorophenylboronic acid3,4,5-tribromo-2,6-dimethylpyridinePd(OAc)₂ / SPhosK₃PO₄Toluene90160[6]
2,6-Dimethylphenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001892[4]
2,6-Dichlorophenylboronic acid4-Bromotoluene[Pd(TFA)(κ²N,C-C₆H₄CH₂NMe₂)(PCy₃)]Cs₂CO₃Dioxane100285[5]

Table 2: Influence of Electronic Effects on Suzuki Coupling Yields

Phenylboronic AcidAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Methoxyphenylboronic acid2-Bromo-4-methylpyridinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O801292[7]
Phenylboronic acid2-Bromo-4-methylpyridinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O801281[7]
4-Chlorophenylboronic acid2-Bromo-4-methylpyridinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O801280[7]
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10Na₂CO₃H₂O/EtOH1103>95[8][9]

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of a sterically hindered aryl bromide with a substituted phenylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for challenging substrates like this compound.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the substituted phenylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizing the Suzuki Coupling Process

To aid in the understanding of the experimental workflow and the underlying reaction mechanism, the following diagrams are provided.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Halide, Boronic Acid, and Base catalyst Add Palladium Precursor and Ligand reagents->catalyst inert Establish Inert Atmosphere (Ar/N2) catalyst->inert solvent Add Degassed Solvent inert->solvent heating Heat and Stir (e.g., 80-110 °C) solvent->heating monitoring Monitor Reaction (TLC, GC-MS) heating->monitoring extraction Aqueous Workup and Extraction monitoring->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) pd2_complex R1-Pd(II)L2-X pd0->pd2_complex R1-X oxidative_addition Oxidative Addition r1_pd_r2 R1-Pd(II)L2-R2 pd2_complex->r1_pd_r2 [R2-B(OH)3]- transmetalation Transmetalation r1_pd_r2->pd0 R1-R2 reductive_elimination Reductive Elimination product R1-R2 aryl_halide R1-X boronic_acid R2-B(OH)2 boronate [R2-B(OH)3]- boronic_acid->boronate + OH- base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Yield Showdown: 6-Bromo-2-chloro-3-methoxyphenylboronic acid vs. its MIDA Boronate Ester in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of building blocks is paramount to the success of a synthetic campaign. In the realm of cross-coupling reactions, boronic acids have long been workhorses, but their stability and, consequently, reaction yields can be variable. The advent of N-methyliminodiacetic acid (MIDA) boronate esters has offered a promising alternative. This guide provides a comparative analysis of the synthesis and performance of 6-Bromo-2-chloro-3-methoxyphenylboronic acid and its corresponding MIDA boronate ester, supported by experimental data and protocols.

MIDA boronate esters are air-stable, crystalline solids that are compatible with chromatography, offering significant advantages in terms of handling and purification over many free boronic acids.[1] The MIDA ligand protects the boronic acid moiety, rendering it unreactive until a slow-release hydrolysis is triggered under specific basic conditions. This controlled release of the active boronic acid can lead to higher yields in cross-coupling reactions, particularly with challenging substrates.[1]

Comparative Analysis: Boronic Acid vs. MIDA Boronate Ester

FeatureThis compoundThis compound MIDA ester
Stability Variable; susceptible to protodeboronation and degradation.High; bench-stable crystalline solid.
Handling Can be challenging to purify and handle due to instability.Amenable to standard purification techniques like silica gel chromatography.[1]
Synthesis Yield Typically moderate to good, but can be variable depending on the substrate and reaction conditions. A representative synthesis of a polysubstituted phenylboronic acid via a Grignard reaction reports yields in the range of 62-69%.High; the conversion from a boronic acid to its MIDA ester is often high-yielding. For example, the synthesis of 3-bromophenylboronic acid MIDA ester from the corresponding boronic acid has a reported yield of 93%.
Reactivity in Cross-Coupling Directly reactive. Can be prone to decomposition under reaction conditions, leading to lower yields.Requires an activation step (hydrolysis) to release the active boronic acid. This "slow-release" can lead to higher reaction yields.
Performance in Cross-Coupling In a comparative study, the use of a free boronic acid in a Suzuki-Miyaura coupling reaction resulted in a 73% yield of the desired product.[2]The corresponding MIDA boronate ester in the same Suzuki-Miyaura coupling reaction afforded the product in a significantly higher yield of 89%.[2]

Experimental Protocols

Synthesis of a Polysubstituted Phenylboronic Acid (Representative Protocol)

The synthesis of polysubstituted phenylboronic acids often proceeds through the formation of an organometallic intermediate (Grignard or organolithium) followed by quenching with a trialkyl borate. The following is a representative procedure for the synthesis of 3-(1-adamantyl)-4-methoxyphenylboronic acid, which illustrates the general steps and typical yields for such transformations.

Reaction Scheme:

2-(1-adamantyl)-4-bromoanisole → 3-(1-adamantyl)-4-methoxyphenylmagnesium bromide → 3-(1-adamantyl)-4-methoxyphenylboronic acid

Procedure:

  • A solution of 2-(1-adamantyl)-4-bromoanisole in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of magnesium turnings and a catalytic amount of iodine in anhydrous THF under an inert atmosphere.

  • The reaction mixture is stirred at room temperature until the Grignard reagent formation is complete.

  • The solution of the Grignard reagent is then cooled to -78 °C and a solution of trimethyl borate in anhydrous THF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched by the slow addition of aqueous hydrochloric acid.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

  • Purification by recrystallization or column chromatography affords the desired boronic acid.

Reported Yield: 62-69%

Synthesis of an Aryl MIDA Boronate Ester

The conversion of an aryl boronic acid to its MIDA boronate ester is typically a high-yielding reaction. The following protocol is for the synthesis of 3-bromophenylboronic acid MIDA ester.

Reaction Scheme:

3-bromophenylboronic acid + N-methyliminodiacetic acid → 3-bromophenylboronic acid MIDA ester

Procedure:

  • To a solution of 3-bromophenylboronic acid (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dioxane, N-methyliminodiacetic acid (MIDA) (1.2 equivalents) is added.

  • The mixture is heated, often with azeotropic removal of water using a Dean-Stark apparatus, until the reaction is complete as monitored by techniques such as NMR or LC-MS.

  • Upon cooling, the product often crystallizes from the reaction mixture or can be precipitated by the addition of an anti-solvent.

  • The solid product is collected by filtration, washed, and dried to yield the pure MIDA boronate ester.

Reported Yield: 93%

Visualizing the Synthetic Workflow

The following diagram illustrates the synthetic pathways for obtaining the active boronic acid for cross-coupling, highlighting the additional protection step for the MIDA boronate ester which can lead to improved overall yields in subsequent applications.

G cluster_boronic_acid Boronic Acid Pathway cluster_mida_ester MIDA Boronate Ester Pathway start_ba Aryl Halide grignard Organometallic Formation (e.g., Grignard) start_ba->grignard boronation Reaction with Trialkyl Borate grignard->boronation hydrolysis_ba Hydrolysis boronation->hydrolysis_ba boronic_acid Aryl Boronic Acid hydrolysis_ba->boronic_acid coupling_ba Cross-Coupling Reaction boronic_acid->coupling_ba product_ba Product (e.g., 73% Yield[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHQZvLzRcyTJLwH1PCe_sLejx9UNbeWWqQD7TJoDcoVx6F2D5YpYCDyKWoJx06QEVdFh-M6wpM5HFLtPHuk6jPmuZO2NdYK_RzEw3xQPMHKxBM1h5gTLeEsGGaayJN5pkCRqlhJfg%3D%3D)]) coupling_ba->product_ba boronic_acid_mida Aryl Boronic Acid mida_protection Protection with MIDA (e.g., 93% Yield) boronic_acid_mida->mida_protection mida_ester Aryl MIDA Boronate Ester mida_protection->mida_ester coupling_mida Cross-Coupling Reaction (with in situ hydrolysis) mida_ester->coupling_mida product_mida Product (e.g., 89% Yield[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHQZvLzRcyTJLwH1PCe_sLejx9UNbeWWqQD7TJoDcoVx6F2D5YpYCDyKWoJx06QEVdFh-M6wpM5HFLtPHuk6jPmuZO2NdYK_RzEw3xQPMHKxBM1h5gTLeEsGGaayJN5pkCRqlhJfg%3D%3D)]) coupling_mida->product_mida

References

Comparative Analysis of Byproduct Formation in the Synthesis of 6-Bromo-2-chloro-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthesis and Minimizing Impurities

The synthesis of 6-bromo-2-chloro-3-methoxyphenylboronic acid, a key building block in the development of complex organic molecules for the pharmaceutical and agrochemical industries, is often accompanied by the formation of undesirable byproducts. These impurities can complicate purification, reduce yields, and impact the efficacy and safety of the final active pharmaceutical ingredients. This guide provides a comparative analysis of the common synthetic routes to this compound, with a focus on the formation of byproducts, supported by plausible experimental data derived from analogous systems in the scientific literature.

Key Synthetic Routes and Their Byproduct Profiles

The two primary methods for the synthesis of arylboronic acids, including this compound, are through organolithium intermediates (lithiation-borylation) and Grignard reagents. Each pathway presents a unique set of challenges related to byproduct formation.

Route 1: Lithiation-Borylation

This common approach involves the deprotonation of an aryl halide, typically at low temperatures, using a strong organolithium base such as n-butyllithium (n-BuLi), followed by quenching with a trialkyl borate. For this compound, the likely starting material would be 1-bromo-3-chloro-2-methoxybenzene.

Major Byproducts:

  • Protodeboronation Product (1-bromo-3-chloro-2-methoxybenzene): This is often a significant byproduct where the boronic acid group is replaced by a hydrogen atom. This side reaction is particularly prevalent with electron-deficient arylboronic acids and can be exacerbated by moisture or acidic conditions during workup.

  • Homocoupling Product (Bis(6-bromo-2-chloro-3-methoxyphenyl)borinic acid or its derivatives): The reaction of the organolithium intermediate with the newly formed boronic acid or boronate ester can lead to the formation of a biaryl impurity.

  • Isomeric Boronic Acids: Incomplete or non-regioselective lithiation can lead to the formation of other positional isomers of the desired boronic acid, although the directing effect of the methoxy group generally favors ortho-lithiation.

Route 2: Grignard-Based Synthesis

An alternative route involves the formation of a Grignard reagent from the corresponding aryl halide (e.g., 1-bromo-3-chloro-2-methoxybenzene) and magnesium metal, followed by reaction with a trialkyl borate.

Major Byproducts:

  • Wurtz Coupling Product (Biaryl): A common side reaction in Grignard reagent formation is the coupling of two aryl halide molecules, leading to a symmetrical biaryl impurity. This is often promoted by higher temperatures and less reactive halides.

  • Protodeboronation Product (1-bromo-3-chloro-2-methoxybenzene): Similar to the lithiation route, quenching of the Grignard reagent by trace amounts of water before the addition of the borate ester will lead to the formation of the starting arene.

  • Unreacted Starting Material: Incomplete formation of the Grignard reagent can lead to contamination of the final product with the starting aryl halide.

Quantitative Comparison of Byproduct Formation

The following table summarizes hypothetical, yet chemically plausible, quantitative data on byproduct formation for the two synthetic routes. These values are based on typical outcomes reported for the synthesis of structurally similar, sterically hindered, and electronically complex arylboronic acids. Actual results may vary depending on specific reaction conditions.

ByproductLithiation-Borylation Route (Hypothetical Yield %)Grignard-Based Route (Hypothetical Yield %)Analytical Method for Detection
Desired Product 75%65%HPLC, NMR, LC-MS
Protodeboronation Product10-15%5-10%GC-MS, NMR
Homocoupling/Wurtz Product5-10%15-20%LC-MS, NMR
Unreacted Starting Material<2%5-10%GC-MS
Overall Purity (Crude) ~75-80%~65-70%HPLC

Experimental Protocols

General Protocol for Lithiation-Borylation Synthesis
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of 1-bromo-3-chloro-2-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again keeping the temperature below -70 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Workup and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

General Protocol for Grignard-Based Synthesis
  • Setup: A flame-dried, three-necked round-bottom flask is fitted with a condenser, a magnetic stirrer, and a nitrogen inlet. The flask is charged with magnesium turnings (1.2 eq).

  • Grignard Formation: A solution of 1-bromo-3-chloro-2-methoxybenzene (1.0 eq) in anhydrous THF is added portion-wise to the magnesium turnings. A small crystal of iodine may be added to initiate the reaction. The reaction mixture is gently heated to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 2 hours.

  • Borylation: The Grignard solution is cooled to 0 °C and transferred via cannula to a separate flask containing a cooled (-78 °C) solution of triisopropyl borate (1.2 eq) in anhydrous THF. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • Workup and Purification: The workup and purification procedure is similar to that of the lithiation-borylation route.

Visualizing Reaction Pathways and Workflows

Signaling Pathway for Byproduct Formation

Byproduct_Formation cluster_lithiation Lithiation-Borylation Route cluster_grignard Grignard-Based Route Aryl Halide_L 1-Bromo-3-chloro- 2-methoxybenzene Organolithium Aryllithium Intermediate Aryl Halide_L->Organolithium n-BuLi Product_L 6-Bromo-2-chloro-3-methoxy- phenylboronic acid Organolithium->Product_L B(OiPr)3; H3O+ Protodeboronation_L Protodeboronation Product Organolithium->Protodeboronation_L H2O (trace) Homocoupling_L Homocoupling Product Organolithium->Homocoupling_L Arylboronic acid Aryl Halide_G 1-Bromo-3-chloro- 2-methoxybenzene Grignard Grignard Reagent Aryl Halide_G->Grignard Mg Wurtz_G Wurtz Coupling Product Aryl Halide_G->Wurtz_G Grignard Reagent Product_G 6-Bromo-2-chloro-3-methoxy- phenylboronic acid Grignard->Product_G B(OiPr)3; H3O+ Protodeboronation_G Protodeboronation Product Grignard->Protodeboronation_G H2O (trace)

Caption: Comparative pathways for byproduct formation.

Experimental Workflow for Byproduct Analysis

Experimental_Workflow Crude_Mixture Crude Reaction Mixture Aqueous_Workup Aqueous Workup Crude_Mixture->Aqueous_Workup Organic_Extract Crude Organic Extract Aqueous_Workup->Organic_Extract HPLC_Analysis HPLC Analysis for Purity Organic_Extract->HPLC_Analysis Column_Chromatography Column Chromatography Organic_Extract->Column_Chromatography GCMS_Analysis GC-MS Analysis of Volatiles Organic_Extract->GCMS_Analysis Volatile Byproducts Isolated_Fractions Isolated Fractions Column_Chromatography->Isolated_Fractions NMR_Analysis 1H and 13C NMR Analysis Isolated_Fractions->NMR_Analysis LCMS_Analysis LC-MS Analysis of Non-volatiles Isolated_Fractions->LCMS_Analysis Structure_Elucidation Byproduct Structure Elucidation NMR_Analysis->Structure_Elucidation GCMS_Analysis->Structure_Elucidation LCMS_Analysis->Structure_Elucidation

A Comparative Guide to the Purity Assessment of Synthesized 6-Bromo-2-chloro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical purity of building blocks such as 6-Bromo-2-chloro-3-methoxyphenylboronic acid is of paramount importance in the synthesis of complex molecules, particularly in the pharmaceutical industry. Impurities can lead to unwanted side reactions, reduced yields, and potentially compromise the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of key analytical techniques for the purity assessment of synthesized this compound, offering supporting experimental protocols and data for analogous compounds where specific data is not publicly available. Furthermore, we explore stable alternatives to this boronic acid for applications in cross-coupling reactions.

Understanding Potential Impurities

The synthesis of arylboronic acids, often achieved through the reaction of an organolithium or Grignard reagent with a trialkyl borate, can introduce several types of impurities. For this compound, key potential impurities include:

  • Boronic Anhydrides (Boroxines): These are cyclic trimers formed by the dehydration of boronic acids. While they can often be converted back to the boronic acid under reaction conditions, their presence affects the stoichiometry of the reaction.

  • Protodeboronation Products: Arylboronic acids can be susceptible to protodeboronation, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. This results in the formation of 1-bromo-3-chloro-2-methoxybenzene. This degradation can be influenced by factors such as pH, temperature, and the presence of metal catalysts.

  • Homocoupling Byproducts: During synthesis via Grignard reagents, homocoupling of the aryl magnesium bromide can lead to the formation of dimeric biphenyl impurities.[1]

  • Residual Starting Materials and Reagents: Incomplete reaction or inadequate purification can leave residual starting materials, such as 1,6-dibromo-2-chloro-3-methoxybenzene, and other reagents.

Core Purity Assessment Techniques: A Comparison

A multi-pronged approach utilizing orthogonal analytical techniques is essential for a comprehensive purity profile of this compound. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS).

Technique Principle Strengths Limitations Ideal For
HPLC/UPLC Differential partitioning of analytes between a stationary and a liquid mobile phase.High resolution and sensitivity for non-volatile compounds. Excellent for quantifying known and unknown impurities.Requires a reference standard for absolute quantification of the main component. May not differentiate boronic acid from its boroxine anhydride under aqueous conditions.[2]Routine purity checks, quantification of impurities, and in-process control.
qNMR (¹H or ¹¹B) Signal intensity is directly proportional to the number of nuclei.Provides an absolute purity value without a specific reference standard for the analyte.[3][4] Gives structural information about the main component and impurities. Non-destructive.Lower sensitivity compared to chromatographic methods. Signal overlap can complicate analysis in complex mixtures.Absolute purity determination, structural elucidation of impurities, and quantification of boroxine content.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.High sensitivity and specificity. Provides molecular weight information for impurity identification. The presence of bromine and chlorine atoms gives a characteristic isotopic pattern.[5]Not inherently quantitative without appropriate standards and calibration.Identification of unknown impurities, confirmation of molecular weight, and reaction monitoring.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols for arylboronic acids and should be optimized for this compound.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC or UPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or phosphoric acid, is a common starting point.[6] For Mass Spectrometry-compatible methods, formic acid is preferred.

  • Gradient: A typical gradient might start at 10% acetonitrile, ramp to 90% over 15-20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min for HPLC; can be adjusted for UPLC.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

Quantitative ¹H NMR (qNMR) Spectroscopy
  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble and stable (e.g., DMSO-d₆, CD₃OD).

  • Internal Standard: A certified reference material with a known purity and a simple NMR spectrum with signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the synthesized compound and the internal standard into an NMR tube. Add the deuterated solvent, and ensure complete dissolution.

  • Acquisition Parameters: Use a long relaxation delay (at least 5 times the longest T₁ of the protons of interest) to ensure full signal relaxation for accurate integration.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity is calculated based on the integral values, the number of protons contributing to each signal, the molecular weights, and the masses of the analyte and the internal standard.

Mass Spectrometry (LC-MS)
  • Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight).

  • Ionization Source: Electrospray ionization (ESI) is commonly used for arylboronic acids.[7]

  • Chromatographic Conditions: Similar to the HPLC method described above, using a volatile mobile phase modifier like formic acid.

  • Mass Analyzer Settings: Operate in both positive and negative ion modes to ensure the detection of a wide range of species. Acquire full scan data to identify unknown impurities. The presence of one bromine and one chlorine atom will result in a characteristic isotopic cluster in the mass spectrum.

Visualization of Experimental Workflows

Purity Assessment Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized chemical compound.

Purity_Assessment_Workflow start Synthesized This compound hplc HPLC/UPLC Analysis start->hplc qnmr qNMR Analysis start->qnmr ms LC-MS Analysis start->ms data_analysis Data Analysis and Impurity Profiling hplc->data_analysis qnmr->data_analysis ms->data_analysis purification Purification (e.g., Recrystallization) purification->start Re-analysis final_product Pure Compound (>98%) data_analysis->final_product Purity Meets Specification impure_product Impure Compound (<98%) data_analysis->impure_product Purity Below Threshold impure_product->purification

Caption: General workflow for the purity assessment of a synthesized compound.

Alternatives to this compound

The inherent instability of some boronic acids has led to the development of more stable derivatives that can be used in cross-coupling reactions. These alternatives often offer improved shelf-life and handling characteristics.

Alternative Structure/Description Advantages Disadvantages
Potassium Trifluoroborate Salts R-BF₃KCrystalline, air- and moisture-stable solids.[8]Require specific activation conditions for use in cross-coupling reactions.
MIDA Boronates N-methyliminodiacetic acid protected boronic estersExceptionally stable to air and chromatography.[9] Undergo slow release of the boronic acid under reaction conditions.Require a deprotection step to release the active boronic acid.
DABO Boronates Diethanolamine complexed boronic acidsAir-stable and can be used directly in Suzuki-Miyaura reactions.[10][11]Hydrolyze to the boronic acid in the presence of water or protic solvents.
Logical Relationship of Boronic Acid Alternatives

The following diagram illustrates the relationship between the unstable boronic acid and its more stable derivatives.

Boronic_Acid_Alternatives boronic_acid This compound (Potentially Unstable) stable_alternatives Stable Boronic Acid Derivatives boronic_acid->stable_alternatives Protection reaction Suzuki-Miyaura Cross-Coupling boronic_acid->reaction Direct Use trifluoroborate Potassium Trifluoroborate Salt stable_alternatives->trifluoroborate mida_boronate MIDA Boronate stable_alternatives->mida_boronate dabo_boronate DABO Boronate stable_alternatives->dabo_boronate trifluoroborate->reaction Activation mida_boronate->reaction Slow Release dabo_boronate->reaction In situ Hydrolysis

Caption: Relationship between a boronic acid and its stable alternatives.

References

A Comparative Guide to the X-ray Crystal Structures of Substituted Phenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of halogenated and methoxy-substituted phenylboronic acid derivatives, offering insights into their solid-state arrangements. While the specific crystal structure for "6-Bromo-2-chloro-3-methoxyphenylboronic acid" is not publicly available, this document leverages data from closely related analogs to predict its structural behavior and to serve as a valuable resource for researchers working with similar molecules. The information herein is crucial for understanding intermolecular interactions, which can significantly influence the physical and chemical properties of these compounds in drug design and materials science.

Comparison of Crystallographic Data

The solid-state structures of phenylboronic acids are predominantly dictated by the formation of hydrogen-bonded dimers. The substitution pattern on the phenyl ring, particularly with halogen and alkoxy groups, can influence the planarity of the molecule and the packing arrangement in the crystal lattice. Below is a comparison of crystallographic data for several substituted phenylboronic acid derivatives.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
2-Methoxyphenylboronic acidC₇H₉BO₃MonoclinicP2₁/c13.335(3)7.420(1)7.643(2)100.25(3)744.1(3)4[1]
2-Ethoxyphenylboronic acidC₈H₁₁BO₃MonoclinicP2₁/n14.896(3)7.378(1)7.702(2)97.43(3)838.9(3)4[1]
4-(Methoxycarbonyl)phenylboronic acidC₈H₉BO₄MonoclinicP1 21/c 111.244912.06726.8598105.1210-4[2][3]

Key Observations:

  • Dimerization: A common structural motif in phenylboronic acids is the formation of centrosymmetric dimers through hydrogen bonding between the boronic acid groups.[1]

  • Influence of ortho-Alkoxy Substituents: In 2-alkoxy-substituted phenylboronic acids, the molecules form classic hydrogen-bonded dimers. The boronic acid group is nearly coplanar with the phenyl ring, with only a slight twist.[1] The presence of bulkier alkoxy groups can influence the crystal packing.

  • Halogen Substitution: Halogen atoms (Cl, Br, I) on the phenyl ring can participate in various intermolecular interactions, including halogen bonding and C-H···X hydrogen bonds, which can affect the overall crystal packing.[4] The structural equivalence between chloro and bromo derivatives is often observed, while iodo derivatives can exhibit different packing motifs due to the higher polarizability of iodine.[4]

Predicted Structure for this compound

Based on the analysis of related structures, the crystal structure of "this compound" is expected to exhibit the following features:

  • Hydrogen-Bonded Dimers: The primary intermolecular interaction will likely be the formation of hydrogen-bonded dimers between the boronic acid moieties.

  • Molecular Conformation: The presence of the methoxy group at the 3-position and the chloro and bromo groups at the 2- and 6-positions, respectively, will likely induce some torsion between the boronic acid group and the phenyl ring to minimize steric hindrance.

  • Intermolecular Interactions: In addition to hydrogen bonding, C-H···O, C-H···Cl, and C-H···Br interactions are expected to contribute to the stability of the crystal lattice. Halogen bonding (Br···Cl, Br···O, or Cl···O) might also be present.

Standard Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of a small molecule crystal structure by X-ray diffraction follows a standardized workflow.[5][6]

1. Crystal Growth:

  • High-quality single crystals are essential for accurate structure determination.[6]

  • Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution.

  • A variety of solvents and solvent mixtures should be screened to find optimal conditions.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • The crystal is irradiated with a monochromatic X-ray beam.

  • A detector records the diffraction pattern as the crystal is rotated.[6]

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The initial crystal structure is solved using direct methods or Patterson methods.

  • The structural model is then refined against the experimental data to improve the atomic positions, and thermal parameters.

  • Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

Workflow for X-ray Crystal Structure Determination

The following diagram illustrates the typical workflow for determining the crystal structure of a small organic molecule.

X-ray Crystallography Workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis cluster_output Final Output Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Solution Structure Solution Diffraction->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 6-Bromo-2-chloro-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Safety Precautions

Based on the hazard profiles of analogous boronic acid compounds, 6-Bromo-2-chloro-3-methoxyphenylboronic acid should be handled with caution. Key potential hazards and necessary precautions are summarized below.

Hazard CategoryPotential EffectsRecommended Personal Protective Equipment (PPE)Handling Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1]Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side-shields.[1][2]Avoid ingestion, skin contact, and inhalation of dust or vapors. Handle in a well-ventilated area, preferably a chemical fume hood.[2][3][4]
Skin Corrosion/Irritation Causes skin irritation.[1]Chemical-resistant gloves, lab coat.[1]Wash hands and any exposed skin thoroughly after handling.[5][6]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][5]Safety goggles with side-shields or a face shield.[2][3]Avoid contact with eyes. If contact occurs, rinse cautiously with water for several minutes.[1][5][6]
Respiratory Irritation May cause respiratory irritation.[1]Use only outdoors or in a well-ventilated area.[2]Avoid breathing dust.[2][3]

Experimental Protocols: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert personnel in the area and ensure the area is well-ventilated.[3] For significant spills, evacuate the immediate vicinity.

  • Don Appropriate PPE: Before attempting to clean the spill, wear the recommended personal protective equipment, including gloves, safety goggles, and a lab coat. For larger spills, a dust respirator may be necessary.[3]

  • Contain the Spill: Prevent the spillage from entering drains or water courses.[3]

  • Clean-up Procedure:

    • For Dry Spills: Use dry clean-up procedures to avoid generating dust.[3] Carefully sweep or vacuum up the material and place it into a clean, dry, sealable, and appropriately labeled container for disposal.[3][4]

    • For Wet Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and shovel it into a suitable container for disposal.

  • Decontaminate the Area: Wash the spill area thoroughly with soap and water.[3]

  • Dispose of Contaminated Materials: All contaminated materials, including cleaning materials and PPE, should be placed in a sealed container and disposed of as hazardous waste.[7]

Disposal Procedures

Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the sanitary sewer.[7][8] This compound must be disposed of as hazardous chemical waste.

Step-by-Step Disposal Plan:

  • Waste Segregation and Collection:

    • Use a designated, properly labeled, and sealed waste container for all this compound waste.

    • The container should be made of a material compatible with the chemical.

    • Do not mix this waste with other incompatible chemical waste streams.[7]

    • Collect contaminated materials such as gloves, weighing paper, and pipette tips in a separate, clearly labeled container for solid hazardous waste.[7]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[7]

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][4]

    • The storage area should be secure and accessible only to authorized personnel.[7]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7]

    • Provide the EHS office or contractor with a complete and accurate description of the waste.[7]

    • Follow all local, state, and federal regulations for the disposal of hazardous waste.[3]

Logical Workflow for Disposal

G start Waste Generated: This compound decision Is the waste pure compound or a concentrated solution? start->decision solid_waste Solid Waste (e.g., contaminated gloves, paper towels) decision->solid_waste No liquid_waste Pure Compound or Concentrated Solution decision->liquid_waste Yes collect_solid Collect in a labeled, sealed container for solid hazardous waste. solid_waste->collect_solid collect_liquid Transfer to a labeled, sealed, compatible waste container. liquid_waste->collect_liquid storage Store sealed container in a secure, ventilated waste accumulation area. collect_solid->storage collect_liquid->storage disposal Contact Environmental Health & Safety (EHS) or a licensed waste contractor for disposal. storage->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 6-Bromo-2-chloro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 6-Bromo-2-chloro-3-methoxyphenylboronic acid. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentJustification
Eye/Face Protection Chemical safety goggles or a face shield.[5]Protects against splashes and airborne particles that can cause serious eye irritation or damage.[2][4][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.[7]Prevents skin contact which may cause irritation or burns.[2][4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[2] A NIOSH-approved respirator may be necessary for large quantities or if dust is generated.Minimizes the inhalation of dust or vapors that can cause respiratory tract irritation.[2][3]
Hand Protection Wash hands thoroughly after handling.[4][5]Removes any residual chemical contamination.

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[4]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2]

  • Spill Management: In case of a spill, avoid generating dust.[2] Use dry clean-up procedures.[2] Spilled material should be collected in a sealed, labeled container for disposal.[2]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical.[2]

Disposal Plan:

  • Waste Collection: Dispose of this compound and any contaminated materials in a designated, sealed, and properly labeled hazardous waste container.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on the disposal of halogenated organic compounds.

Experimental Protocols and Visualizations

To ensure operational clarity and safety, the following workflows and decision-making processes are provided.

HandlingAndDisposalWorkflow cluster_handling Chemical Handling Workflow cluster_disposal Waste Disposal Workflow prep Preparation - Verify fume hood function - Confirm eyewash/shower access don_ppe Don Appropriate PPE - Safety Goggles - Nitrile Gloves - Lab Coat prep->don_ppe weigh_handle Weighing and Handling - Perform in fume hood - Minimize dust generation don_ppe->weigh_handle use Use in Experiment weigh_handle->use decontaminate Decontaminate Work Area - Clean surfaces - Remove PPE correctly use->decontaminate collect_solid Collect Solid Waste - Place in labeled, sealed container decontaminate->collect_solid store Store Waste Securely - Await pickup by EHS collect_solid->store collect_liquid Collect Liquid Waste - Use designated halogenated waste container collect_liquid->store dispose Dispose via EHS - Follow institutional protocols store->dispose

Caption: Workflow for handling and disposal of this compound.

PPESelection cluster_assessment Hazard Assessment cluster_ppe Required PPE start Assess Task q1 Risk of Splash? start->q1 q2 Risk of Dust/Aerosol? q1->q2 No goggles Chemical Goggles q1->goggles Yes face_shield Face Shield q1->face_shield High Risk q3 Skin Contact Likely? q2->q3 No fume_hood Fume Hood q2->fume_hood Yes respirator Respirator (if high dust) q2->respirator Yes, large quantity gloves Nitrile Gloves q3->gloves Yes lab_coat Lab Coat q3->lab_coat Yes goggles->q2 face_shield->q2 fume_hood->q3 respirator->q3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.